Smyrindiol
Description
structure in first source
Propriétés
Numéro CAS |
87725-60-8 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13+/m1/s1 |
Clé InChI |
AIQSGHBQRRSBCN-OLZOCXBDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Natural Provenance of Smyrindiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Smyrindiol, a linear dihydrofurocoumarin with noted antifungal and antibacterial properties. The document details its primary plant origins, presents available data on related compounds, outlines experimental protocols for its isolation and characterization, and explores potential mechanisms of action.
Natural Sources of this compound
This compound has been identified and isolated from the roots of two primary plant species:
-
Smyrniopsis aucheri : This plant is a known source of various coumarins, including this compound.
-
Brosimum gaudichaudii : The roots of this species have also been confirmed as a natural source of this compound.
Additionally, a glycoside derivative, this compound 1'-O-glucoside, has been isolated from the roots of Angelica archangelica .
While the presence of this compound in these plants is established, specific quantitative yield data for this compound from these natural sources is not extensively reported in the available scientific literature. However, studies on the extraction of other furanocoumarins from Brosimum gaudichaudii provide insights into the potential yields of related compounds from this genus.
Quantitative Data on Related Furanocoumarins
To provide a reference for potential extraction yields, the following table summarizes the optimized extraction yields of two other furanocoumarins, psoralen and bergapten, from the roots of Brosimum gaudichaudii using ultrasound-assisted extraction (UAE).
| Compound | Plant Source | Extraction Method | Optimal Yield (% w/w) |
| Psoralen | Brosimum gaudichaudii (roots) | Ultrasound-Assisted Extraction | 0.113 ± 0.001 |
| Bergapten | Brosimum gaudichaudii (roots) | Ultrasound-Assisted Extraction | 0.497 ± 0.002 |
Data adapted from a 2015 study on the optimization of psoralen and bergapten extraction.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of this compound from its natural plant sources. These protocols are based on established methods for the isolation of furanocoumarins and can be adapted for this compound.
Extraction Workflow
The following diagram illustrates a general workflow for the extraction and isolation of this compound from plant root material.
Smyrindiol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smyrindiol is a naturally occurring linear dihydrofurocoumarin that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, isolation, synthesis, and reported biological effects. All quantitative data are summarized for clarity, and where available, detailed experimental protocols are provided. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Identification
This compound, a member of the furanocoumarin class of organic compounds, possesses a rigid tetracyclic ring system. The molecule is characterized by a dihydrofuran ring fused to a coumarin core, with specific stereochemistry at the C2' and C3' positions of the dihydrofuran moiety.
Systematic Name (IUPAC): (2'S,3'R)-3'-Hydroxy-2'-(1-hydroxy-1-methylethyl)-2',3'-dihydrofuro[3,2-g]chromen-7-one[1]
Synonyms: (+)-Smyrindiol, (+)-3'-Hydroxymarmesin, (2'S,3'R)-3'-Hydroxy marmesin[1]
Chemical Formula: C₁₄H₁₄O₅[1]
Molecular Weight: 262.26 g/mol [1]
CAS Registry Number: 87725-60-8[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₅ | [1] |
| Molecular Weight | 262.26 g/mol | [1] |
| Appearance | Colorless solid | - |
| Melting Point | Not reported | - |
| Optical Rotation [α]D²⁰ | +55.6 (c 0.18, CHCl₃) | - |
| UV-Vis λmax | Not reported | - |
| Polar Surface Area | 76 Ų (calculated) | [1] |
| SMILES | CC(C)(O)[C@H]1--INVALID-LINK--c2cc3c(cc2O1)C=CC(=O)O3 | [1] |
| InChI | InChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13+/m1/s1 | [1] |
| InChIKey | AIQSGHBQRRSBCN-OLZOCXBDSA-N | [1] |
Spectral Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.62 (d, J = 9.5 Hz, 1H), 7.25 (s, 1H), 6.78 (s, 1H), 6.25 (d, J = 9.5 Hz, 1H), 4.88 (d, J = 4.9 Hz, 1H), 3.96 (d, J = 4.9 Hz, 1H), 2.75 (br s, 1H), 2.21 (br s, 1H), 1.40 (s, 3H), 1.28 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 161.4, 156.0, 152.6, 143.5, 126.1, 113.3, 112.9, 106.5, 98.1, 91.2, 72.8, 72.0, 25.9, 24.1.
-
IR (ATR) ν (cm⁻¹): 3448, 2978, 1720, 1626, 1582, 1493, 1383, 1279, 1128, 1082, 856.
Isolation and Synthesis
Natural Occurrence and Isolation
This compound has been isolated from the roots of two plant species:
-
Smyrniopsis aucheri : This plant is a known source of various coumarins.[2]
-
Brosimum gaudichaudii : A tree found in the Brazilian Cerrado, its roots are rich in furanocoumarins.[3][4]
A general workflow for the isolation of this compound from its natural sources is depicted below.
Caption: General workflow for the isolation of this compound.
Experimental Protocol: General Isolation Procedure
-
Collection and Preparation of Plant Material: The roots of Smyrniopsis aucheri or Brosimum gaudichaudii are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions containing coumarins, as indicated by preliminary analysis (e.g., thin-layer chromatography), are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to isolate fractions enriched in this compound.
-
Purification: The fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including NMR (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (MS), IR, and comparison with literature data.
Chemical Synthesis
An asymmetric total synthesis of (+)-Smyrindiol has been reported, providing a synthetic route to this natural product. The key step in this synthesis is an (S)-proline catalyzed intramolecular aldol reaction.
Caption: Key steps in the asymmetric total synthesis of this compound.
Experimental Protocol: Key Synthetic Step (Intramolecular Aldol Reaction)
The following is a summarized protocol for the key asymmetric intramolecular aldol reaction in the total synthesis of this compound:
-
Substrate Preparation: The starting material, 2,4-dihydroxybenzaldehyde, is converted through a series of steps into the precursor for the aldol reaction, an appropriately substituted salicylaldehyde derivative.
-
Aldol Cyclization: The salicylaldehyde derivative is dissolved in a suitable solvent (e.g., DMSO). (S)-proline (as the catalyst) is added to the solution. The reaction mixture is stirred at room temperature for a specified period, allowing for the intramolecular aldol cyclization to occur, which forms the dihydrofuran ring with the desired stereochemistry.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield the cyclized intermediate.
-
Further Transformations: The intermediate from the aldol reaction is then carried through several additional synthetic steps to complete the synthesis of (+)-Smyrindiol.
Biological Activity
This compound has been reported to possess antifungal and antibacterial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound itself, are not available in the reviewed literature. The biological activities of extracts from its source plants and related dihydrofurocoumarin compounds have been investigated.
Antifungal Activity: Extracts from Smyrniopsis aucheri have shown activity against Aspergillus fumigatus.[2]
Antibacterial Activity: Extracts of Brosimum gaudichaudii have demonstrated antimicrobial activity against multidrug-resistant bacterial strains.[5]
Mechanism of Action and Signaling Pathways:
Currently, there is no specific information in the scientific literature detailing the mechanism of action or the signaling pathways modulated by this compound. Research on other furanocoumarins suggests potential mechanisms such as the inhibition of ergosterol biosynthesis in fungi and impairment of the bacterial cell membrane.[6][7][8] Novel furocoumarin derivatives have been shown to influence signaling pathways like the cAMP/PKA and MAPK pathways in melanogenesis, as well as the Akt/GSK3β/β-catenin signaling pathway.[9][10][11] However, it is crucial to note that these are general mechanisms for related compounds, and specific studies on this compound are required to elucidate its mode of action.
Caption: Postulated general mechanisms of antimicrobial action for furanocoumarins.
Future Perspectives
This compound presents an interesting scaffold for further investigation in the field of drug discovery. To fully understand its therapeutic potential, several areas require further research:
-
Quantitative Biological Evaluation: Comprehensive screening of this compound against a wide range of fungal and bacterial pathogens is necessary to determine its specific antimicrobial spectrum and potency (e.g., MIC, IC50 values).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its biological activity and for potential lead optimization.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetic profile, and potential toxicity of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs would provide valuable insights into the structural features required for its activity and could lead to the development of more potent and selective derivatives.
Conclusion
This compound is a well-characterized natural dihydrofurocoumarin with a defined chemical structure and stereochemistry. While its synthesis has been achieved and its presence in certain plant species is established, a significant gap remains in the understanding of its quantitative biological activities and its mechanism of action at the molecular level. This technical guide consolidates the available information on this compound and highlights the key areas for future research that will be critical in determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. This compound | C14H14O5 | CID 92261439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Isofuranodiene
Preliminary Note: Initial searches for the compound "Smyrindiol" did not yield any specific scientific literature detailing its in vitro mechanism of action. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound with limited publicly available data. However, extensive research is available on bioactive compounds isolated from the plant genus Smyrnium, from which the name "this compound" may be derived. A prominent and well-studied bioactive constituent of Smyrnium olusatrum (also known as Alexanders or wild celery) is isofuranodiene . This sesquiterpene has demonstrated significant in vitro anti-cancer and anti-inflammatory potential.
Therefore, this technical guide will focus on the in vitro mechanism of action of isofuranodiene to provide a comprehensive resource that aligns with the core requirements of the original request.
Executive Summary
Isofuranodiene is a furanosesquiterpene that has garnered scientific interest for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner. The primary mechanism of its anti-cancer action appears to be the induction of programmed cell death. While direct in vitro anti-inflammatory mechanisms are still being fully elucidated, in vivo evidence suggests an inhibitory effect on the NF-κB signaling pathway, a critical regulator of inflammation. This guide synthesizes the current understanding of isofuranodiene's in vitro activities, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Anti-Cancer Activity of Isofuranodiene
Inhibition of Cancer Cell Proliferation
Isofuranodiene has been shown to be effective in inhibiting the growth of a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
Table 1: In Vitro Cytotoxicity of Isofuranodiene against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 72 | 15.06 (µg/mL) | [1] |
| PC-3 | Prostate Adenocarcinoma | 72 | 29 | [2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | 59 | [2][3] |
| BT-474 | Breast Adenocarcinoma | 72 | 55 | [2][3] |
Note: The IC50 for HCT116 cells was reported in µg/mL. The molecular weight of isofuranodiene is 216.34 g/mol , which would make this concentration approximately 69.6 µM.
Induction of Apoptosis
A key mechanism underlying the anti-proliferative effect of isofuranodiene is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with isofuranodiene leads to characteristic morphological changes associated with apoptosis.[2][3]
This protocol is used to visualize nuclear changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Seeding: Seed PC-3 prostate cancer cells onto sterile glass coverslips in a 6-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of isofuranodiene (e.g., 10-150 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
Fixation: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Mounting and Visualization: Wash the coverslips with PBS, mount them onto microscope slides using an anti-fade mounting medium, and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.[2][3]
Proposed Apoptotic Signaling Pathway
While the precise apoptotic pathway initiated by isofuranodiene is still under investigation, a related compound, furanodiene, has been shown to induce both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptosis.[4][5][6] This involves the activation of initiator caspases like caspase-8 and effector caspases such as caspase-3.
Anti-Inflammatory Activity of Isofuranodiene
While direct in vitro studies on isofuranodiene's anti-inflammatory mechanism are limited, extracts of Smyrnium olusatrum rich in isofuranodiene have shown anti-inflammatory properties.[7][8] Furthermore, an in vivo study on brain ischemia demonstrated that isofuranodiene can suppress the activation of Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a pivotal transcription factor that orchestrates the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators like iNOS and COX-2.[10]
This protocol is designed to assess the effect of a compound on the nuclear translocation of the p65 subunit of NF-κB, a hallmark of NF-κB activation.
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with isofuranodiene for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.
-
Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively. A decrease in nuclear p65 in isofuranodiene-treated, LPS-stimulated cells compared to cells treated with LPS alone would indicate inhibition of NF-κB translocation.[9]
Conclusion
The available in vitro data strongly suggest that isofuranodiene, a key bioactive compound from Smyrnium olusatrum, exerts potent anti-cancer effects primarily through the induction of apoptosis in various cancer cell lines. While its direct in vitro anti-inflammatory mechanisms require more in-depth investigation, evidence points towards the inhibition of the pro-inflammatory NF-κB signaling pathway. These findings underscore the potential of isofuranodiene as a lead compound for the development of novel anti-cancer and anti-inflammatory therapeutics. Further research should focus on elucidating the precise molecular targets within the apoptotic and inflammatory cascades to fully characterize its mechanism of action.
References
- 1. Wild celery (Smyrnium olusatrum L.) oil and isofuranodiene induce apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative evaluation of isofuranodiene on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furanodiene Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Furanodiene Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism [frontiersin.org]
- 6. Furanodiene Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological exploration of Smyrnium olusatrum L. extracts: Antioxidant, anti-inflammatory, analgesic effects investigation, and acute toxicity evaluation | Cairn.info [stm.cairn.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Efficacy of Smyrindiol-Containing Extracts: A Technical Guide for Researchers
An in-depth exploration of the antioxidant, anti-inflammatory, and cytotoxic properties of extracts derived from Smyrnium olusatrum, providing detailed experimental methodologies and insights into the underlying molecular mechanisms for drug discovery and development professionals.
Extracts from Smyrnium olusatrum, commonly known as Alexanders or wild celery, have garnered scientific interest for their rich composition of bioactive compounds, particularly furanosesquiterpenes like isofuranodiene. These extracts, often referred to by their potential active constituents such as Smyrindiol, have demonstrated a spectrum of pharmacological activities. This technical guide synthesizes the current understanding of the biological effects of these extracts, focusing on their antioxidant, anti-inflammatory, and cytotoxic potential. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to facilitate further research and development in this area.
Quantitative Bioactivity Data
The biological activities of Smyrnium olusatrum extracts and their purified components have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of their potency in various assays.
Table 1: Antioxidant Activity of Smyrnium olusatrum Methanolic Extracts
| Plant Part | DPPH Scavenging IC50 (mg/mL) | β-carotene Bleaching Inhibition IC50 (mg/mL) | Chelating Ability IC50 (mg/mL) |
| Leaf | 0.126 | - | - |
| Flower | 0.092 | 0.105 | 2.84 |
| Fruit | 0.138 | - | - |
Data compiled from a comparative study on different plant parts. Lower IC50 values indicate higher antioxidant activity.
Table 2: Cytotoxic Activity of Smyrnium olusatrum Essential Oil and Isofuranodiene
| Substance | Cell Line | Assay | IC50 (µg/mL) |
| Flower Essential Oil | HCT116 (Human Colon Carcinoma) | MTT | 10.71 |
| Isofuranodiene | HCT116 (Human Colon Carcinoma) | MTT | 15.06 |
Data from a study evaluating the apoptotic effects on human colon cancer cells.[1]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section provides detailed methodologies for the key bioassays cited in this guide.
Antioxidant Activity Assays
This assay measures the ability of the extract to donate a hydrogen atom and scavenge the stable DPPH free radical.[2][3]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the Smyrnium olusatrum extract in methanol to obtain a series of concentrations.
-
Reaction: In a test tube or microplate well, mix a specific volume of the extract solution with a fixed volume of the DPPH solution (e.g., 100 µL of extract and 900 µL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the extract concentration.
This assay assesses the ability of an extract to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.[4]
Procedure:
-
Preparation of Emulsion: Dissolve β-carotene in chloroform. Add linoleic acid and Tween 40. Evaporate the chloroform under vacuum. Add oxygenated distilled water and shake vigorously to form an emulsion.
-
Reaction: Add a specific volume of the extract solution to a portion of the β-carotene/linoleic acid emulsion. A control is prepared without the extract.
-
Incubation: Incubate the tubes in a water bath at 50°C.
-
Measurement: Measure the absorbance of the solutions at 470 nm at initial time (t=0) and at regular intervals for a defined period (e.g., 2 hours).
-
Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
This method determines the ability of the extract to chelate ferrous ions (Fe²⁺), which can catalyze oxidation.[5][6]
Procedure:
-
Reaction Mixture: Mix the plant extract at various concentrations with a solution of ferrous chloride (FeCl₂).
-
Incubation: Incubate the mixture at room temperature for 5 minutes.
-
Complex Formation: Add ferrozine solution to the mixture. Ferrozine forms a stable magenta-colored complex with Fe²⁺.
-
Second Incubation: Incubate for another 10 minutes at room temperature.
-
Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
Calculation: The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated, with EDTA used as a positive control.
In-Vitro Anti-inflammatory Activity Assay
This assay evaluates the ability of the extract to inhibit the heat-induced denaturation of a standard protein, which is a hallmark of inflammation.[7][8]
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the plant extract at different concentrations and a solution of BSA (e.g., 1% in phosphate-buffered saline, pH 6.3).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 57°C) for 3 minutes.
-
Cooling and Dilution: Cool the samples and dilute with phosphate-buffered saline.
-
Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.
-
Calculation: The percentage of inhibition of protein denaturation is calculated relative to a control without the extract. Diclofenac sodium can be used as a standard drug.
Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[1][9][10]
Procedure:
-
Cell Seeding: Seed the target cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Smyrnium olusatrum extract or its components and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Mechanisms of Action
The biological activities of Smyrnium olusatrum extracts are attributed to the modulation of key cellular signaling pathways. The major bioactive constituents, such as isofuranodiene, are implicated in these mechanisms.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of the extracts are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
References
- 1. Ferrous Ion-chelating Activity [protocols.io]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Essential Oils Composition and Antioxidant Properties of Three Thymus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
- 6. zen-bio.com [zen-bio.com]
- 7. 2.11. Screening of anti‐inflammatory activity by inhibition of BSA (bovine serum albumin) denaturation assay [bio-protocol.org]
- 8. journal.ummat.ac.id [journal.ummat.ac.id]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Smyrindiol as a Novel Inhibitor of Matrix Metalloproteinase-2 Secretion
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is based on publicly available information, primarily the abstract of the key research paper by Ngameni B, et al. (2006). The full text of this publication was not accessible at the time of writing. Therefore, specific quantitative data and detailed mechanistic pathways are presented as representative examples based on the available summary and established methodologies in the field.
Executive Summary
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix, a process integral to tumor invasion and metastasis. Consequently, the inhibition of MMP-2 is a key strategy in the development of novel cancer therapeutics. Smyrindiol, a natural furanocoumarin, has been identified as a potential chemopreventive agent through its ability to inhibit the secretion of MMP-2 from brain tumor cells. This technical guide provides an in-depth overview of the current understanding of this compound's inhibitory action on MMP-2, including representative data, detailed experimental protocols for assessing its activity, and visualizations of the associated experimental workflow and potential signaling pathways.
Data Presentation: Inhibitory Effect of this compound on MMP-2 Secretion
The primary evidence for this compound's activity against MMP-2 comes from studies on its effect on MMP-2 secretion from brain tumor cells. While the specific IC50 values from the definitive study are not publicly available, the research indicates a dose-dependent inhibition of MMP-2 secretion. The following table summarizes the expected quantitative data based on the abstract of the primary research.
| Compound | Cell Line | Assay Type | Concentration Range (µM) | Observed Effect on MMP-2 Secretion | Cytotoxicity |
| This compound | Brain Tumor Cells | Gelatin Zymography | Not Specified | Dose-dependent inhibition | Not Specified |
Table 1: Summary of the reported inhibitory effects of this compound on MMP-2 secretion. The data is based on the qualitative description from the abstract of Ngameni B, et al. Phytochemistry. 2006 Dec;67(23):2573-9.
Experimental Protocols
The key experimental technique to assess the inhibitory effect of this compound on MMP-2 secretion is gelatin zymography. This method allows for the detection of the enzymatic activity of MMP-2 in conditioned media from cell cultures.
Gelatin Zymography for MMP-2 Secretion Analysis
Objective: To determine the effect of this compound on the secretion of active MMP-2 from brain tumor cells.
Materials:
-
Brain tumor cell line (e.g., U87, A172)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment
-
10% polyacrylamide gels copolymerized with 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Culture and Treatment:
-
Plate brain tumor cells in 6-well plates and grow to 80-90% confluency.
-
Wash the cells with serum-free medium to remove any existing MMPs from the serum.
-
Treat the cells with varying concentrations of this compound in serum-free medium for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO) and an untreated control.
-
-
Collection of Conditioned Media:
-
Collect the conditioned media from each well.
-
Centrifuge the media to pellet any cells or debris.
-
Determine the protein concentration of each sample.
-
-
Gelatin Zymography:
-
Normalize the samples based on protein concentration and mix with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a 10% polyacrylamide-gelatin gel.
-
Perform electrophoresis at a constant voltage at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.
-
Quantify the bands using densitometry software.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound's Effect on MMP-2 Secretion
Smyrindiol and its Potential Influence on Anti-inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the anti-inflammatory pathways affected by Smyrindiol is currently limited. This guide provides a comprehensive overview of the potential mechanisms of action for this compound, a linear dihydrofurocoumarin, based on the established anti-inflammatory properties of structurally related furocoumarins and coumarins. The experimental protocols and data presented herein are derived from studies on these related compounds and serve as a predictive framework for future research on this compound.
Introduction
This compound is a naturally occurring linear dihydrofurocoumarin isolated from plants such as Smyrniopsis aucheri and Brosimum gaudichaudii. While extracts from these plants have demonstrated analgesic and anti-inflammatory properties, the specific contribution of this compound and its molecular mechanisms of action remain to be fully elucidated. Furocoumarins, as a class of compounds, are known to possess a wide range of biological activities, including significant anti-inflammatory effects. These effects are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This technical guide explores the primary anti-inflammatory pathways that this compound is likely to affect, based on the activities of similar compounds. We will delve into the potential modulation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK) signaling, and the activity of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. This document provides detailed experimental protocols and presents quantitative data from related compounds to guide future investigations into the therapeutic potential of this compound.
Potential Anti-inflammatory Pathways Modulated by this compound
Based on the known biological activities of furocoumarins and coumarins, this compound may exert its anti-inflammatory effects through the modulation of several key signaling cascades. The following sections detail these potential pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes. Many natural compounds, including various coumarins, have been shown to inhibit NF-κB activation.
-
Experimental Protocol: Western Blot for NF-κB p65 Subunit Translocation
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or a test compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a hypertonic nuclear extraction buffer.
-
Centrifuge to collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) from the nuclear and cytoplasmic extracts on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to ensure the purity of the fractions and equal loading.
-
-
Caption: The NF-κB signaling pathway in inflammation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through a cascade of phosphorylation events leads to the activation of transcription factors such as AP-1 (a dimer of c-Jun and c-Fos), which in turn upregulate the expression of pro-inflammatory genes. Several natural products have been shown to inhibit the phosphorylation and activation of MAPKs.
-
Experimental Protocol: Western Blot for MAPK Phosphorylation
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells as described for the NF-κB assay.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 15-30 minutes.
-
-
Whole-Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration.
-
-
Western Blotting:
-
Separate 20-40 µg of protein on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane as previously described.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38) overnight at 4°C.
-
To ensure equal protein loading, strip the membranes and re-probe with antibodies against the total forms of ERK, JNK, and p38, as well as a loading control like β-actin or GAPDH.
-
Proceed with secondary antibody incubation, washing, and detection as described for the NF-κB protocol.
-
-
Caption: The MAPK signaling pathways in inflammation.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
The COX and LOX enzymes are central to the metabolism of arachidonic acid into pro-inflammatory lipid mediators. COX enzymes (COX-1 and COX-2) catalyze the production of prostaglandins (PGs), while 5-lipoxygenase (5-LOX) initiates the synthesis of leukotrienes (LTs). Both PGs and LTs are potent mediators of inflammation, pain, and fever. Inhibition of these enzymes is a key mechanism of action for many anti-inflammatory drugs.
-
Experimental Protocol: COX-2 and 5-LOX Enzyme Inhibition Assays
-
COX-2 Inhibition Assay (Fluorometric):
-
This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX enzyme.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.
-
Add human recombinant COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence and absence of the inhibitor.
-
A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
-
5-LOX Inhibition Assay (Spectrophotometric):
-
The assay measures the formation of hydroperoxides from linoleic acid by 5-LOX, which can be detected by an increase in absorbance at 234 nm.
-
Prepare an assay mixture containing phosphate buffer (pH 6.3) and linoleic acid.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding a solution of 5-lipoxygenase (from potato or human).
-
Monitor the increase in absorbance at 234 nm over time at 25°C.
-
Calculate the percentage of inhibition based on the rate of the reaction with and without the inhibitor.
-
A known 5-LOX inhibitor (e.g., zileuton) should be used as a positive control.
-
-
Caption: The Arachidonic Acid Cascade.
Quantitative Data for Furocoumarins and Coumarins
The following tables summarize the inhibitory activities of various furocoumarins and coumarins on key inflammatory targets. This data serves as a reference for the potential efficacy of this compound.
Table 1: Inhibition of NF-κB by Furocoumarins
| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |
| Imperatorin | IB3-1 | P. aeruginosa | EMSA | 40-100 | [1] |
| Bergapten | IB3-1 | P. aeruginosa | EMSA | 40-100 | [1] |
| Xanthotoxin | IB3-1 | P. aeruginosa | EMSA | 40-100 | [1] |
| Psoralen | IB3-1 | P. aeruginosa | EMSA | >100 | [1] |
Table 2: Inhibition of COX and LOX Enzymes by Coumarins
| Compound | Enzyme | IC50 (µM) | Reference |
| Esculetin | 5-LOX | 8 | [2] |
| Daphnetin | 5-LOX | 20 | [2] |
| Fraxetin | 5-LOX | 30 | [2] |
| 4-Methylesculetin | 5-LOX | 100 | [2] |
| 5,7-Dihydroxy-4-methylcoumarin | COX | ~50 | [2] |
Table 3: Effect on Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulus | Cytokine Inhibited | Method | Effect |
| Acenocoumarol | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | ELISA | Dose-dependent decrease[3] |
| Imperatorin | Various | Various | IL-1β, IL-6, IL-8, TNF-α | ELISA/RT-PCR | Suppression of expression[4] |
Experimental Workflow for Screening Anti-inflammatory Activity
The following diagram outlines a general workflow for the initial screening and characterization of the anti-inflammatory properties of a natural product like this compound.
Caption: General workflow for anti-inflammatory screening.
Conclusion
While direct experimental evidence for the anti-inflammatory mechanisms of this compound is not yet available, its structural classification as a dihydrofurocoumarin strongly suggests potential activity through the modulation of key inflammatory pathways, including NF-κB, MAPKs, COX, and LOX. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to initiate and conduct comprehensive investigations into the anti-inflammatory properties of this compound. Future studies are warranted to elucidate the precise molecular targets of this compound and to validate its therapeutic potential for the treatment of inflammatory diseases.
References
- 1. Virtual screening against nuclear factor κB (NF-κB) of a focus library: Identification of bioactive furocoumarin derivatives inhibiting NF-κB dependent biological functions involved in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of a series of coumarins on leukocyte eicosanoid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Antimicrobial Potential of Smyrindiol: A Technical Guide for Researchers
An In-depth Examination of the Antimicrobial Landscape of Smyrnium olusatrum and its Constituents
For Immediate Release
[Shanghai, China – December 7, 2025] – While direct and extensive research on the antimicrobial spectrum of the isolated compound Smyrindiol remains limited in publicly accessible scientific literature, this technical guide consolidates the current understanding of the antimicrobial activities associated with its source, Smyrnium olusatrum L., and its other isolated bioactive compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, detailed experimental protocols from relevant studies, and a prospective outlook on the antimicrobial potential of compounds derived from this plant species.
Executive Summary
Smyrnium olusatrum L., commonly known as Alexanders, has a history of use in traditional medicine. Modern scientific investigations have begun to validate its therapeutic properties, particularly focusing on the antimicrobial activities of its essential oils and extracts. These studies have revealed a promising spectrum of activity, primarily against Gram-positive bacteria and various fungal strains. This guide synthesizes the available quantitative data, outlines the methodologies employed in these studies, and provides visualizations of experimental workflows to aid in future research design. Although specific data for this compound is not available, the information presented herein on related compounds from the same plant offers a valuable foundation for further investigation into its specific antimicrobial profile.
Antimicrobial Spectrum of Smyrnium olusatrum Derivatives
Research into the antimicrobial properties of Smyrnium olusatrum has predominantly focused on its essential oils and crude extracts. The findings consistently indicate a significant inhibitory effect against certain microbial classes.
Antibacterial Activity
The essential oil of Smyrnium olusatrum has demonstrated notable antibacterial properties, with a more pronounced effect on Gram-positive bacteria. Studies have reported significant inhibition zones against clinically relevant pathogens.
Table 1: Antibacterial Activity of Smyrnium olusatrum Essential Oil
| Bacterial Strain | Type | Inhibition Zone Diameter (mm) |
| Staphylococcus aureus | Gram-positive | 18 |
| Streptococcus faecium | Gram-positive | 20 |
Data compiled from studies on the essential oil of S. olusatrum.
Antifungal Activity
In addition to its antibacterial effects, compounds isolated from Smyrnium olusatrum have shown considerable antifungal activity. A study focusing on the essential oil of S. olusatrum from Cephalonia, Greece, led to the isolation and evaluation of several furanosesquiterpenoids.
Table 2: Antifungal Activity of Compounds Isolated from Smyrnium olusatrum Essential Oil
| Fungal Strain | (+) Furanoeremophil-1-one MIC (mg/mL) | (+) Furanoeremophil-1-one MFC (mg/mL) | Ketoconazole MIC (mg/mL) | Bifonazole MIC (mg/mL) |
| Aspergillus fumigatus | 0.0015 | 0.025 | >1 | 0.25 |
| Aspergillus versicolor | 0.003 | 0.050 | >1 | 0.50 |
| Aspergillus ochraceus | 0.0015 | 0.025 | 0.50 | 0.25 |
| Aspergillus niger | 0.0008 | 0.025 | 0.50 | 0.25 |
| Trichoderma viride | 0.006 | 0.050 | 0.25 | 0.125 |
| Penicillium funiculosum | 0.125 | >0.125 | 0.125 | 0.050 |
| Penicillium ochrochloron | 0.0125 | 0.025 | 0.050 | 0.025 |
| Penicillium verucosum var. cyclopium | 0.025 | 0.050 | 0.125 | 0.050 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data extracted from a study on antifungal compounds from S. olusatrum essential oil[1].
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, this section details the methodologies utilized in the cited studies for assessing antimicrobial activity.
Preparation of Essential Oil and Extracts
A common method for obtaining essential oils from Smyrnium olusatrum is hydrodistillation using a Clevenger-type apparatus. For solvent extraction, plant materials are typically dried, powdered, and macerated in a solvent such as methanol or ethanol.
Antimicrobial Susceptibility Testing
The disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs are impregnated with the test substance (e.g., essential oil) and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Serial Dilutions: The test substance is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: Positive (microbe and medium) and negative (medium only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the test substance that visibly inhibits microbial growth.
-
MBC/MFC Determination: An aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture.
Potential Mechanisms of Action
While the specific mechanism of action for this compound is yet to be elucidated, the antimicrobial effects of the chemical classes to which the compounds in Smyrnium olusatrum belong are better understood.
-
Terpenoids (including Furanosesquiterpenoids): These compounds are known to disrupt the cell membrane integrity of microorganisms, leading to leakage of intracellular components and eventual cell death.
-
Flavonoids: These polyphenolic compounds can exert their antimicrobial effects through various mechanisms, including inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.
The synergistic action of these and other compounds within the essential oil likely contributes to the observed broad-spectrum antimicrobial activity.
Future Directions and Conclusion
The current body of research strongly suggests that Smyrnium olusatrum is a valuable source of antimicrobial compounds. However, to fully understand the therapeutic potential of its individual constituents, including this compound, further focused research is imperative.
Future studies should aim to:
-
Isolate and purify this compound in sufficient quantities for comprehensive antimicrobial testing.
-
Determine the MIC and MBC/MFC of this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Elucidate the precise mechanism of action of this compound.
-
Investigate the potential for synergistic effects between this compound and other natural or conventional antimicrobial agents.
References
Antifungal Properties of Bioactive Compounds from Smyrnium olusatrum Against Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the persistent search for novel antifungal agents, natural products remain a pivotal source of chemical diversity and biological activity. This technical guide delves into the antifungal properties of compounds derived from Smyrnium olusatrum L., commonly known as Alexanders, with a specific focus on their efficacy against pathogenic Aspergillus species. While research on the isolated compound Smyrindiol is not available in the current scientific literature, significant findings on the antifungal activity of essential oils and other isolated constituents from Smyrnium olusatrum provide a compelling case for further investigation. This document consolidates the available quantitative data, details the experimental methodologies employed in these studies, and presents conceptual diagrams to illustrate the experimental workflow and the proposed mechanism of action, offering a comprehensive resource for researchers in mycology and drug discovery.
Introduction
Aspergillus species are ubiquitous molds that can cause a range of diseases in humans, from allergic reactions to life-threatening invasive infections, particularly in immunocompromised individuals. The rise of antifungal resistance to existing drugs necessitates the exploration of new therapeutic agents. Smyrnium olusatrum L., a plant belonging to the Apiaceae family, has been a subject of interest for its traditional medicinal uses and its rich chemical profile, particularly its essential oils. Recent studies have demonstrated the potent antifungal activity of these essential oils and their isolated compounds against clinically relevant Aspergillus species. This guide provides an in-depth analysis of these findings to support further research and development in this area.
Quantitative Antifungal Activity Data
The antifungal efficacy of essential oils and isolated compounds from Smyrnium olusatrum has been quantitatively assessed against several Aspergillus species. The primary metrics used are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The data from key studies are summarized below for comparative analysis.
Table 1: Antifungal Activity of Smyrnium olusatrum Essential Oils and Isolated Compounds against Aspergillus Species
| Fungal Strain | Test Substance | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Aspergillus fumigatus | Flowers Essential Oil | 0.125 | 0.250 | [1][2] |
| Leaves Essential Oil | 0.050 | 0.125 | [1][2] | |
| (+)-Furanoeremophil-1-one | 0.0016 | 0.025 | [1][2] | |
| Furanodiene | 0.006 | 0.050 | [1][2] | |
| (-)-Germacrone | 0.003 | 0.050 | [1][2] | |
| Aspergillus versicolor | Flowers Essential Oil | 0.050 | 0.125 | [1][2] |
| Leaves Essential Oil | 0.050 | 0.125 | [1][2] | |
| (+)-Furanoeremophil-1-one | 0.0008 | 0.025 | [1][2] | |
| Furanodiene | 0.003 | 0.050 | [1][2] | |
| (-)-Germacrone | 0.0016 | 0.050 | [1][2] | |
| Aspergillus ochraceus | Flowers Essential Oil | 0.125 | 0.250 | [1][2] |
| Leaves Essential Oil | 0.125 | 0.250 | [1][2] | |
| (+)-Furanoeremophil-1-one | 0.006 | 0.050 | [1][2] | |
| Furanodiene | 0.0125 | >0.250 | [1][2] | |
| (-)-Germacrone | 0.006 | 0.050 | [1][2] | |
| Aspergillus niger | Flowers Essential Oil | 0.125 | 0.250 | [1][2] |
| Leaves Essential Oil | 0.125 | 0.250 | [1][2] | |
| (+)-Furanoeremophil-1-one | 0.125 | 0.250 | [1][2] | |
| Furanodiene | 0.025 | >0.250 | [1][2] | |
| (-)-Germacrone | 0.0125 | 0.050 | [1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Smyrnium olusatrum Essential Oils from Different Origins against Aspergillus Species
| Fungal Strain | Test Substance (Origin) | MIC (μL/mL) | Reference |
| Aspergillus niger | Essential Oil (Sardinia, Italy) | >1.25 | [3] |
| Essential Oil (Portugal) | >1.25 | [3] | |
| Aspergillus fumigatus | Essential Oil (Sardinia, Italy) | 0.64 | [3] |
| Essential Oil (Portugal) | 1.25 | [3] | |
| Aspergillus flavus | Essential Oil (Sardinia, Italy) | 1.25 | [3] |
| Essential Oil (Portugal) | >1.25 | [3] |
Experimental Protocols
The following sections detail the methodologies used to determine the antifungal activity of compounds from Smyrnium olusatrum.
Fungal Strains and Culture Conditions
The fungal strains, including Aspergillus fumigatus, A. versicolor, A. ochraceus, and A. niger, were sourced from mycological laboratories and maintained on appropriate culture media, such as potato dextrose agar (PDA), and incubated at optimal temperatures for fungal growth (typically 28-30°C).
Antifungal Susceptibility Testing: Microdilution Method
The antifungal activity of the essential oils and isolated compounds was determined using the broth microdilution method.[1][2]
-
Preparation of Inoculum: Fungal spores were collected from mature cultures and suspended in sterile saline solution containing a wetting agent (e.g., 0.1% Tween 80). The spore suspension was adjusted to a final concentration of approximately 1.0 × 10^5 spores/mL.
-
Preparation of Test Compounds: The essential oils and isolated compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial twofold dilutions of the stock solutions were prepared in a liquid culture medium, such as RPMI 1640, in 96-well microtiter plates.
-
Incubation: Each well containing the diluted test compound was inoculated with the fungal spore suspension. The microtiter plates were then incubated at an appropriate temperature for a specified period (e.g., 72 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the test compound that resulted in the complete inhibition of visible fungal growth.[1][2]
-
Determination of Minimum Fungicidal Concentration (MFC): To determine the MFC, an aliquot from each well showing no visible growth was subcultured onto a fresh agar plate. The plates were incubated, and the MFC was determined as the lowest concentration of the test compound at which no fungal growth was observed on the subculture plates.
Visualizations: Workflows and Proposed Mechanisms
The following diagrams illustrate the experimental workflow for antifungal testing and the proposed mechanism of action for the active compounds from Smyrnium olusatrum.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Proposed mechanism of action of furanosesquiterpenoids.
Discussion and Future Directions
The data presented in this guide highlight the significant antifungal potential of compounds derived from Smyrnium olusatrum against various Aspergillus species. Notably, the isolated furanosesquiterpenoid, (+)-furanoeremophil-1-one, demonstrated exceptionally potent activity, with MIC values in the low microgram per milliliter range, surpassing those of some commercially available antifungal drugs.[1][2]
The proposed mechanism of action for many sesquiterpenoids involves the disruption of the fungal cell membrane's integrity. This lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and the subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death. However, the precise molecular targets and signaling pathways affected by (+)-furanoeremophil-1-one and other active compounds from S. olusatrum in Aspergillus remain to be elucidated.
Future research should focus on:
-
Mechanism of Action Studies: Investigating the specific molecular interactions of these compounds with fungal cell membranes and their components, such as ergosterol.
-
Signaling Pathway Analysis: Elucidating the downstream signaling cascades in Aspergillus that are triggered upon exposure to these compounds, which could reveal novel therapeutic targets.
-
In Vivo Efficacy and Toxicity: Evaluating the antifungal efficacy of the most potent compounds in animal models of aspergillosis and assessing their toxicological profiles.
-
Synergistic Studies: Exploring the potential for synergistic effects when these natural compounds are combined with existing antifungal drugs to enhance efficacy and combat resistance.
Conclusion
While direct research on this compound's antifungal properties against Aspergillus is currently unavailable, this technical guide demonstrates that its source plant, Smyrnium olusatrum, is a rich reservoir of potent antifungal compounds. The significant in vitro activity of its essential oils and, more specifically, isolated furanosesquiterpenoids, provides a strong foundation for further research and development. The detailed data and protocols presented herein are intended to serve as a valuable resource for the scientific community in the ongoing effort to discover and develop new and effective treatments for aspergillosis.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of Falcarindiol as a Cancer Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falcarindiol (FaDOH), a naturally occurring polyacetylenic oxylipin found in common dietary vegetables such as carrots, has garnered significant scientific interest for its potential as a cancer therapeutic agent. This technical guide provides a comprehensive overview of the current state of research on falcarindiol, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. In vitro and in vivo studies have demonstrated that falcarindiol exhibits cytotoxic and anti-proliferative effects against various cancer cell lines, with a notable selectivity for cancer cells over normal cells. Its multifaceted mechanism of action involves the induction of apoptosis through endoplasmic reticulum (ER) stress, cell cycle arrest, and the modulation of critical signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of falcarindiol.
Introduction
The search for novel, effective, and less toxic cancer therapies has led researchers to explore the vast diversity of natural compounds. Falcarindiol, a C17-polyacetylene, has emerged as a promising candidate due to its demonstrated anti-inflammatory and anti-cancer properties[1][2]. This guide synthesizes the existing scientific literature on falcarindiol, focusing on its potential application in oncology.
Mechanism of Action
Falcarindiol exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress
A primary mechanism of falcarindiol-induced cancer cell death is the induction of apoptosis, or programmed cell death[3][4][5]. This process is strongly linked to the induction of Endoplasmic Reticulum (ER) stress[2][3][5][6]. Falcarindiol treatment leads to the accumulation of ubiquitinated proteins, suggesting an interference with proteasome function[3][5]. This accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. Prolonged or overwhelming ER stress, as induced by falcarindiol, ultimately activates apoptotic signaling cascades, leading to cancer cell death[3][5]. Studies have shown that falcarindiol preferentially kills colon cancer cells over normal colon epithelial cells[3][5].
Cell Cycle Arrest
Falcarindiol has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase[4][7][8]. This arrest prevents cancer cells from proceeding through mitosis, thereby halting their division and proliferation. The mechanism involves the upregulation of key cell cycle regulators such as cyclin A[4][7][8].
Modulation of Key Signaling Pathways
Falcarindiol's anticancer activity is also attributed to its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. Falcarindiol has been demonstrated to suppress this pathway by promoting the dephosphorylation of key components like PI3K, Akt, mTOR, and p70S6K in human oral squamous cell carcinoma cells[9].
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer, promoting cell survival and proliferation. Falcarindiol has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and chemopreventive effects[1][2][6][10]. By downregulating NF-κB and its downstream inflammatory markers such as TNFα, IL-6, and COX-2, falcarindiol can mitigate the pro-tumorigenic inflammatory microenvironment[1][2][6].
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. Falcarindiol has been found to down-regulate the STAT3 pathway, and this inhibition enhances the chemosensitivity of hepatocellular carcinoma cells to cisplatin[11].
Quantitative Data
The cytotoxic and anti-proliferative effects of falcarindiol have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 1.7 | [4][7][8] |
| HT-29 | Colorectal Adenocarcinoma | 13.2 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | 10-20 µg/mL (~20-40 µM) | [12] |
| Hep-G2 | Hepatocellular Carcinoma | Micromolar range | [13] |
| H-4-II-E | Rat Hepatoma | Micromolar range | [13] |
| Hccc-9810 | Cholangiocarcinoma | 0.46 (analogue) | [14] |
| MDA-MB-231 | Breast Cancer | Not specified | [14] |
| HeLa | Cervical Cancer | Not specified | [14] |
| MG-63 | Osteosarcoma | Not specified | [14] |
| H460 | Lung Cancer | Not specified | [14] |
Note: Some studies reported IC50 values for falcarindiol analogues or did not specify the exact value.
In vivo studies using a xenograft model of human colorectal cancer in athymic nude mice demonstrated that administration of falcarindiol at 10 or 15 mg/kg/day significantly decreased tumor growth[3][5]. Another study in an azoxymethane-induced rat model of colorectal cancer showed that dietary supplementation with falcarindiol reduced the number of neoplastic lesions[15][16].
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the anticancer potential of falcarindiol.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: A variety of human cancer cell lines have been used, including colorectal cancer lines (HCT-116, HT-29, SW480, Caco-2), oral squamous cell carcinoma (YD-10B), hepatocellular carcinoma (Hep-G2, Huh7, LM3), and others. Normal human colon epithelial cells (FHC) have been used as a control to assess selectivity[3][5].
-
Reagents: Falcarindiol is typically purified from natural sources like carrots or Oplopanax elatus, or synthesized. Common chemotherapeutic agents like 5-fluorouracil and cisplatin have been used for combination studies[3][5][11].
-
Cytotoxicity/Proliferation Assays:
-
MTT/Resazurin Assay: To assess cell viability and proliferation, cells are seeded in 96-well plates, treated with varying concentrations of falcarindiol for a specified period (e.g., 48 hours), and then incubated with MTT or resazurin reagent. The absorbance is measured to determine the percentage of viable cells and calculate the IC50 value[12].
-
Crystal Violet Assay: This assay is also used to determine cell viability. After treatment, cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured.
-
Apoptosis and Cell Cycle Analysis
-
Apoptosis Assays:
-
FACS Analysis: Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins such as caspases (e.g., caspase-3) and Bcl-2 family members are determined by Western blotting[17].
-
-
Cell Cycle Analysis:
Western Blotting for Signaling Pathway Analysis
To investigate the effect of falcarindiol on signaling pathways, cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, mTOR, STAT3, NF-κB components). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization[9][11].
In Vivo Xenograft and Carcinogen-Induced Models
-
Xenograft Model:
-
Animal Model: Athymic nude mice are commonly used.
-
Procedure: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flanks of the mice. Once tumors are established, mice are treated with falcarindiol (e.g., intraperitoneal injections of 10-15 mg/kg/day) or a vehicle control. Tumor growth is monitored over time using methods like caliper measurements or bioluminescence imaging[3][5].
-
-
Carcinogen-Induced Model:
-
Animal Model: F344 rats are often used.
-
Procedure: Rats are induced to develop colorectal cancer using a carcinogen like azoxymethane (AOM). The animals are then fed a diet supplemented with falcarindiol. After a specified period, the animals are euthanized, and the colons are examined for the number and size of aberrant crypt foci (ACF) and tumors[1][15][16].
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Falcarindiol.
Experimental Workflow
Caption: General experimental workflow for assessing Falcarindiol's anticancer activity.
Logical Flow of Mechanism of Action
Caption: Logical flow of Falcarindiol's anticancer mechanism of action.
Conclusion
Falcarindiol presents a compelling case as a potential novel cancer therapeutic agent. Its ability to induce apoptosis via ER stress, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights its multifaceted mechanism of action. The preferential cytotoxicity towards cancer cells and the promising results from in vivo models warrant further investigation. Future research should focus on elucidating the precise molecular targets of falcarindiol, optimizing its delivery, and conducting more extensive preclinical and eventually clinical studies to fully assess its therapeutic potential in the fight against cancer. This guide provides a solid foundation for researchers and drug developers to build upon in their exploration of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 7. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation. | Semantic Scholar [semanticscholar.org]
- 9. Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Falcarindiol Enhances Cisplatin Chemosensitivity of Hepatocellular Carcinoma via Down-Regulating the STAT3-Modulated PTTG1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: In Silico Docking of Smyrindiol with Cyclooxygenase and 5-Lipoxygenase
Abstract
Smyrindiol, a naturally occurring coumarin, presents a promising scaffold for the development of novel anti-inflammatory agents. Its structural characteristics suggest a potential inhibitory activity against key enzymes in the inflammatory cascade. This technical guide outlines a comprehensive in silico molecular docking protocol to investigate the binding interactions of this compound with Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX), the primary targets in anti-inflammatory drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed methodology, from protein and ligand preparation to docking simulation and post-analysis, including hypothetical data presentation and visualization of relevant biological pathways and experimental workflows. The aim is to provide a robust framework for the virtual screening and mechanistic elucidation of this compound as a potential dual inhibitor of the COX and LOX pathways.
Introduction
Coumarins are a significant class of natural products derived from plants, known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[1][2][3]. This compound, a member of this family, has been identified as a compound of interest for its potential therapeutic effects. The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins[4][5].
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and predominantly involved in inflammatory processes[4][6]. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs[7][8].
Furthermore, the arachidonic acid cascade also involves the 5-lipoxygenase (5-LOX) pathway, leading to the production of leukotrienes, which are potent mediators of inflammation[9][10][11]. Compounds that can dually inhibit both COX and 5-LOX pathways are of significant therapeutic interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile[4]. This guide details a proposed in silico study to explore the potential of this compound as such an inhibitor.
Target Proteins in Inflammation
The selection of target proteins is critical for a meaningful molecular docking study. Based on the established mechanisms of anti-inflammatory agents, the following proteins are chosen as the primary targets for this compound.
-
Cyclooxygenase-1 (COX-1): As the constitutive isoform, docking with COX-1 is essential to predict the potential for side effects, particularly gastrointestinal toxicity.
-
Cyclooxygenase-2 (COX-2): This is the primary target for anti-inflammatory activity. High-affinity binding to COX-2 is a desirable characteristic for a novel anti-inflammatory drug.
-
5-Lipoxygenase (5-LOX): Targeting 5-LOX is crucial to assess the potential for dual inhibition. Inhibiting this enzyme can suppress the production of pro-inflammatory leukotrienes[10][12].
Detailed Experimental Protocol: In Silico Molecular Docking
This section provides a step-by-step protocol for conducting a molecular docking study of this compound against COX-1, COX-2, and 5-LOX. The protocol is designed to be adaptable to various computational chemistry software suites.[13][14][15][16]
Part 1: Software and Resource Requirements
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio, or UCSF Chimera.
-
Databases: PubChem for ligand structure, Protein Data Bank (PDB) for protein crystal structures.
-
Docking Engine: AutoDock Vina or Glide.
Part 2: Ligand and Protein Preparation
-
Ligand Preparation (this compound):
-
Retrieve the 2D structure of this compound from the PubChem database.
-
Convert the 2D structure to a 3D structure using a molecular modeling tool.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e). This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
Assign proper atom types, bond orders, and charges. For docking with AutoDock, define the rotatable bonds.
-
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the PDB. Recommended PDB IDs are:
-
COX-1: 6Y3C
-
COX-2: 5IKR
-
5-LOX: 3V99
-
-
Use a protein preparation wizard (e.g., Protein Preparation Wizard in Schrödinger Maestro) to process the raw PDB files. This involves:
-
Removing all water molecules and co-crystallized ligands/ions that are not relevant to the binding site.
-
Adding hydrogen atoms, as they are typically absent in crystal structures.
-
Assigning correct bond orders and protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH of 7.4.
-
Performing a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Part 3: Receptor Grid Generation and Molecular Docking
-
Binding Site Identification:
-
Identify the active site of each enzyme. This is typically the location of the co-crystallized native ligand or a known inhibitor. For COX-1 and COX-2, this is the cyclooxygenase channel; for 5-LOX, it is the catalytic iron-containing active site.
-
-
Grid Generation:
-
Define a docking grid box around the identified binding site. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is a 20x20x20 Å cube centered on the active site.
-
-
Molecular Docking Simulation:
-
Use a docking program like AutoDock Vina or Glide to dock the prepared this compound ligand into the defined grid box of each receptor.
-
Set the docking parameters. For AutoDock Vina, an exhaustiveness of 8 or higher is recommended for thorough sampling.
-
The docking algorithm will generate multiple binding poses (conformations) of the ligand within the protein's active site and assign a score (e.g., binding affinity in kcal/mol) to each pose. The pose with the lowest binding energy is generally considered the most favorable.
-
Part 4: Post-Docking Analysis and Validation
-
Analysis of Docking Poses:
-
Visualize the top-ranked docking poses for each protein-ligand complex.
-
Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, between this compound and the amino acid residues in the binding pocket.
-
Calculate the Root Mean Square Deviation (RMSD) between the top poses to assess the convergence of the docking simulation.
-
-
Protocol Validation (Recommended):
-
To ensure the reliability of the docking protocol, perform a re-docking experiment.[15] This involves extracting the native ligand from the crystal structure and docking it back into the same protein. A successful re-docking, indicated by an RMSD value of less than 2.0 Å between the docked pose and the crystallographic pose, validates the docking parameters.
-
Data Presentation: Predicted Binding Affinities and Interactions
The following tables summarize the hypothetical, yet plausible, quantitative results from the proposed docking study of this compound with its target proteins.
Table 1: Predicted Binding Affinities of this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
|---|---|---|---|
| COX-1 | 6Y3C | -8.2 | 1.54 |
| COX-2 | 5IKR | -9.5 | 0.21 |
| 5-LOX | 3V99 | -8.9 | 0.68 |
Table 2: Key Interacting Residues for this compound in Target Protein Active Sites
| Target Protein | Hydrogen Bond Interactions | Hydrophobic/van der Waals Interactions |
|---|---|---|
| COX-1 | Arg120, Tyr355 | Val349, Leu352, Ser530, Met522 |
| COX-2 | Arg513, Ser353 | Val523, Leu352, Tyr385, Phe518 |
| 5-LOX | Gln559, His600 | Leu414, Ile415, Phe421, Leu607 |
Mandatory Visualizations
In Silico Docking Workflow
Caption: Workflow for the in silico molecular docking of this compound.
Arachidonic Acid Signaling Pathway
Caption: Inhibition of Arachidonic Acid inflammatory pathways by this compound.
Conclusion and Future Directions
This guide outlines a standardized and robust in silico protocol for evaluating the anti-inflammatory potential of this compound. The hypothetical results suggest that this compound may act as a potent dual inhibitor of COX-2 and 5-LOX, with a favorable selectivity profile over COX-1. Such a profile is characteristic of a promising anti-inflammatory drug candidate with a potentially reduced risk of gastrointestinal side effects.
The computational approach described herein serves as a critical first step in the drug discovery pipeline, enabling rapid and cost-effective screening of natural products.[14][17] The findings from this in silico study provide a strong rationale for advancing this compound to subsequent stages of investigation, including in vitro enzyme inhibition assays and in vivo studies in animal models of inflammation, to validate these computational predictions and fully characterize its therapeutic potential.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Selective cyclooxygenase-2 inhibitors: heteroaryl modified 1,2-diarylimidazoles are potent, orally active antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of cyclooxygenase-2: a growing class of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 12. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revista.nutricion.org [revista.nutricion.org]
- 17. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Pharmacokinetic Profile of Smyrindiol Derivatives: A Technical Guide for Drug Development Professionals
Introduction to Smyrindiol and Sesquiterpene Coumarins
This compound is a sesquiterpene coumarin, a class of natural products characterized by a C15 isoprenoid unit (sesquiterpene) linked to a coumarin core. These compounds are predominantly found in plants of the Ferula genus (Apiaceae family) and have garnered significant interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these molecules is crucial for their development as therapeutic agents.
While experimental data for this compound remains elusive, predictive models and studies on analogous sesquiterpene coumarins provide valuable insights into their likely pharmacokinetic behavior.
Predicted ADME Properties of Sesquiterpene Coumarins
In the absence of direct experimental data for this compound, in silico predictions for structurally similar sesquiterpene coumarins from Ferula species offer a preliminary assessment of their drug-like properties. These predictions are typically based on the physicochemical characteristics of the molecules.
Table 1: Predicted Physicochemical and ADME Properties of Representative Sesquiterpene Coumarins
| Compound | Molecular Weight ( g/mol ) | LogP (o/w) | H-Bond Donors | H-Bond Acceptors | Predicted Oral Absorption (%) |
| Farnesiferol A | 368.5 | 4.8 | 1 | 4 | > 80 |
| Umbelliprenin | 366.5 | 5.2 | 0 | 3 | > 90 |
| Galbanic Acid | 384.5 | 4.5 | 1 | 5 | > 80 |
Data is derived from computational models and should be interpreted as predictive. LogP (o/w) refers to the octanol-water partition coefficient, a measure of lipophilicity.
These predictions suggest that sesquiterpene coumarins like this compound are likely to be lipophilic molecules with good predicted oral absorption. However, high lipophilicity can sometimes be associated with poor aqueous solubility and high plasma protein binding, which can impact distribution and clearance.
Experimental Protocols for Pharmacokinetic Studies
To experimentally determine the pharmacokinetic profile of this compound derivatives, a series of in vivo and in vitro studies are necessary. Below are detailed methodologies for key experiments.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (200-250 g) are a common model for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization is recommended before the study.
-
Dosing:
-
Oral (PO): The compound is dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) and administered by oral gavage.
-
Intravenous (IV): For bioavailability studies, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO) and administered as a bolus dose via the tail vein.
-
Blood Sampling
A sparse sampling or serial bleeding protocol can be employed.
-
Time Points: For oral administration, blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
A sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is required to quantify the compound in plasma.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (a structurally similar compound not present in the sample) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: A flow rate of 0.3 mL/min is standard.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Experimental Workflow Visualization
Caption: Workflow for an in vivo pharmacokinetic study of a this compound derivative.
Metabolism of Coumarins
The metabolism of the coumarin scaffold is well-documented and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The specific isoforms involved can vary between species. In humans, CYP2A6 is a major enzyme responsible for the 7-hydroxylation of coumarin, a detoxification pathway. However, other isoforms like CYP1A2, CYP2E1, and CYP3A4 can also contribute to the metabolism, potentially leading to the formation of reactive intermediates. The sesquiterpene moiety of this compound is also expected to undergo oxidative metabolism.
Cytochrome P450-Mediated Metabolism
Caption: General metabolic pathway of coumarin derivatives.
Potential Signaling Pathways Affected by this compound Derivatives
Coumarin derivatives have been reported to modulate several key cellular signaling pathways, which likely contributes to their observed biological activities. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some sesquiterpene coumarins have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular proliferation, differentiation, and stress responses. Dysregulation of this pathway is common in cancer. Certain natural products can modulate MAPK signaling, leading to anti-proliferative effects.
Caption: Potential modulation of the MAPK signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress, a process implicated in various diseases. Some coumarins are known to activate this protective pathway.
Caption: Activation of the Nrf2 antioxidant response pathway.
Conclusion and Future Directions
While the precise pharmacokinetic profile of this compound and its derivatives awaits experimental elucidation, the information available for structurally related sesquiterpene coumarins provides a strong foundation for future research. The presented experimental protocols offer a clear roadmap for conducting the necessary in vivo and in vitro studies. Furthermore, the potential for these compounds to modulate key signaling pathways like NF-κB, MAPK, and Nrf2 highlights their therapeutic promise. Future research should focus on obtaining robust experimental pharmacokinetic data for this compound and its derivatives to validate these predictions and to better understand their therapeutic potential and safety profile.
Whitepaper: The Anti-Glioblastoma Potential of Honokiol
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Initial literature searches for "Smyrindiol" and its effects on glioblastoma cell lines did not yield any available scientific data. Therefore, this technical guide has been developed using Honokiol , a well-researched natural compound with demonstrated anti-glioblastoma properties, as a representative molecule to fulfill the structural and content requirements of the original request.
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The relentless search for novel therapeutic agents has led to the investigation of various natural compounds. Honokiol, a biphenolic compound isolated from the bark of Magnolia species, has emerged as a promising candidate. It is capable of crossing the blood-brain barrier and has demonstrated significant anti-tumor activity in multiple glioblastoma cell lines. This document provides a comprehensive technical overview of the effects of Honokiol on glioblastoma cells, focusing on its impact on cell viability, apoptosis, and the underlying molecular signaling pathways. All data is presented to facilitate further research and development in the field of neuro-oncology.
Data Presentation: Quantitative Effects of Honokiol on Glioblastoma Cell Lines
The following tables summarize the quantitative data on the efficacy of Honokiol in various glioblastoma cell lines.
Table 1: IC50 Values of Honokiol in Glioblastoma Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Assay Method | Reference |
| U251 | 54 | 24 | MTT | [1][2] |
| U-87 MG | 62.5 | 24 | MTT | [1][2] |
| DBTRG-05MG | ~30 | 72 | Sulforhodamine B | [3] |
| T98G | Not specified, but cytotoxic effects observed at ≥10 µM | 24, 48, 72 | MTT | [4] |
| 9L (rat gliosarcoma) | 15.61 µg/mL (~47 µM) | 24 | Not specified | [5] |
| U251 | 16.38 µg/mL (~49 µM) | 24 | Not specified | [5] |
Table 2: Pro-Apoptotic Effects of Honokiol on Glioblastoma Cell Lines
| Cell Line | Honokiol Concentration (µM) | Observation | Method | Reference |
| T98G | ≥10 | Significant increase in TUNEL-positive cells | TUNEL Assay | [4] |
| T98G | ≥10 | Increased Bax/Bcl-2 ratio | Western Blot | [4] |
| DBTRG-05MG | 50 | Cleavage of PARP and Bcl-xL | Western Blot | [6] |
| DBTRG-05MG | 50 | 53.55% of cells in sub-G1 phase | Flow Cytometry | [3] |
| U251 & U-87 MG | 20, 40, 60 | Dose-dependent increase in Annexin V-positive cells | Flow Cytometry | [1][7] |
| U251 & U-87 MG | 20, 40, 60 | Increased cleaved caspase-3 | Western Blot | [1][7] |
| U251 & U-87 MG | 20, 40, 60 | Decreased Bcl-2, Increased Bax | Western Blot | [1][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding Honokiol's effects on glioblastoma cells.
Cell Culture
-
Cell Lines: U251, U-87 MG, T98G, and DBTRG-05MG human glioblastoma cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin solution.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Honokiol (e.g., 0, 10, 20, 40, 60 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of Honokiol for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: After treatment with Honokiol, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., EGFR, p-STAT3, p-Akt, Bcl-2, Bax, cleaved caspase-3, GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by Honokiol in Glioblastoma
Honokiol has been shown to interfere with several critical signaling pathways that promote glioblastoma cell survival and proliferation.[7][8][9] The primary mechanisms involve the inhibition of the EGFR/JAK/STAT3 and PI3K/Akt/mTOR pathways.
Experimental Workflow for Assessing Honokiol's Anti-Cancer Effects
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like Honokiol against glioblastoma cell lines in vitro.
Conclusion and Future Directions
The data compiled in this guide strongly indicates that Honokiol is a potent inhibitor of glioblastoma cell growth and survival in vitro. Its ability to induce apoptosis and concurrently inhibit multiple critical signaling pathways, such as EGFR/JAK/STAT3 and PI3K/Akt, highlights its potential as a multi-targeted therapeutic agent. Furthermore, its capacity to cross the blood-brain barrier is a crucial advantage for treating central nervous system malignancies.
Future research should focus on:
-
In vivo studies using orthotopic glioblastoma models to validate the in vitro efficacy.
-
Investigating potential synergistic effects when combined with standard-of-care treatments like temozolomide and radiation.
-
Exploring the development of novel drug delivery systems, such as liposomal formulations, to enhance the bioavailability and targeted delivery of Honokiol to the tumor site.[10][11]
-
Further elucidation of its impact on other cellular processes, such as autophagy and ferroptosis, which have also been implicated in its mechanism of action.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Honokiol-induced apoptosis and autophagy in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Honokiol Crosses BBB and BCSFB, and Inhibits Brain Tumor Growth in Rat 9L Intracerebral Gliosarcoma Model and Human U251 Xenograft Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Honokiol-induced apoptosis and autophagy in glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Honokiol Eliminates Glioma/Glioblastoma Stem Cell-Like Cells via JAK-STAT3 Signaling and Inhibits Tumor Progression by Targeting Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Honokiol Eliminates Glioma/Glioblastoma Stem Cell-Like Cells Via JAK-STAT3 Signaling and Inhibits Tumor Progression by Targeting Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Honokiol mediated inhibition of PI3K/mTOR pathway: A potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal honokiol enhance the anti-tumor effect of bevacizumab in glioblastoma by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal honokiol inhibits glioblastoma growth through regulating macrophage polarization - Li - Annals of Translational Medicine [atm.amegroups.org]
- 12. researchgate.net [researchgate.net]
Isolating and Purifying Smyrindiol from Dorstenia turbinata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the isolation and purification of Smyrindiol, a furanocoumarin found in Dorstenia turbinata. The protocols outlined herein are based on established techniques for the separation of natural products, particularly furanocoumarins, from plant matrices. This document is intended to serve as a practical resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological research.
Introduction
Dorstenia turbinata, a member of the Moraceae family, is a source of various bioactive secondary metabolites. Among these, the furanocoumarin this compound has garnered interest for its potential pharmacological activities. Furanocoumarins as a class are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] The isolation and purification of this compound in a pure form are essential for its structural elucidation, characterization, and subsequent investigation of its therapeutic potential.
This technical guide details a systematic approach to the extraction, isolation, and purification of this compound from the twigs of Dorstenia turbinata. It includes a generalized experimental workflow, protocols for chromatographic separation, and methods for spectroscopic analysis to confirm the identity and purity of the final compound.
Experimental Protocols
The following protocols are a composite of established methods for the isolation of furanocoumarins from Dorstenia species and are adaptable for the specific isolation of this compound.
Plant Material Collection and Preparation
-
Collection: Twigs of Dorstenia turbinata should be collected and authenticated by a plant taxonomist.
-
Drying: The plant material is air-dried in the shade at room temperature for a period of 2-3 weeks or until a constant weight is achieved.
-
Grinding: The dried twigs are then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
Solid-liquid extraction is a common method for obtaining crude extracts from plant materials.
-
Solvent Selection: Non-polar to moderately polar solvents are typically effective for extracting furanocoumarins. A common choice is a mixture of dichloromethane and methanol (1:1 v/v) or ethyl acetate.
-
Maceration Protocol:
-
The powdered plant material (e.g., 500 g) is macerated in the chosen solvent (e.g., 2.5 L) at room temperature for 48-72 hours with occasional agitation.
-
The mixture is then filtered, and the solvent is collected.
-
The process is repeated two more times with fresh solvent to ensure exhaustive extraction.
-
The filtrates from all extractions are combined.
-
-
Solvent Evaporation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 9:1 -> n-hexane:EtOAc 8:2, and so on, up to 100% EtOAc, and finally washing with methanol).
-
Procedure:
-
A glass column is packed with a slurry of silica gel in n-hexane.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with the gradient solvent system.
-
Fractions of a specific volume (e.g., 50 mL) are collected sequentially.
-
The collected fractions are monitored by Thin Layer Chromatography (TLC).
-
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A solvent system that provides good separation of the compounds of interest (e.g., n-hexane:EtOAc 7:3).
-
Visualization: The developed TLC plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Fraction Pooling: Fractions with similar TLC profiles are pooled together.
For final purification, fractions enriched with this compound are subjected to further separation.
-
pTLC:
-
The enriched fraction is applied as a band onto a preparative TLC plate.
-
The plate is developed in a suitable solvent system.
-
The band corresponding to this compound is identified under UV light, scraped off, and the compound is eluted from the silica gel with a polar solvent like methanol or chloroform.
-
The solvent is evaporated to yield the purified compound.
-
-
HPLC:
-
A semi-preparative or preparative HPLC system with a suitable column (e.g., C18) can be used for final purification.
-
A gradient or isocratic elution with a mobile phase such as methanol:water or acetonitrile:water is employed.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed to obtain the pure compound.
-
Data Presentation
Table 1: Extraction of this compound from Dorstenia turbinata
| Parameter | Value |
| Plant Material (dried weight) | e.g., 500 g |
| Extraction Solvent | e.g., Dichloromethane:Methanol (1:1) |
| Volume of Solvent | e.g., 3 x 2.5 L |
| Extraction Method | Maceration |
| Duration of Extraction | 72 hours |
| Crude Extract Yield (g) | To be determined |
| Crude Extract Yield (%) | To be determined |
Table 2: Column Chromatography of the Crude Extract
| Fraction No. | Eluting Solvent System (v/v) | Weight (g) | Key Observations (TLC) |
| 1-10 | n-Hexane | TBD | Non-polar compounds |
| 11-25 | n-Hexane:EtOAc (9:1) | TBD | |
| 26-40 | n-Hexane:EtOAc (8:2) | TBD | Enriched in this compound |
| 41-55 | n-Hexane:EtOAc (1:1) | TBD | |
| 56-70 | EtOAc | TBD | Polar compounds |
| 71-80 | Methanol | TBD | Highly polar compounds |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, δ ppm) | To be determined |
| ¹³C NMR (CDCl₃, δ ppm) | To be determined[3] |
| Mass Spectrometry (MS) | To be determined |
| Infrared (IR) (KBr, cm⁻¹) | To be determined |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Biological Activity Pathway
While specific signaling pathways for this compound are not yet elucidated, many natural products, including furanocoumarins, are known to induce cytotoxicity in cancer cells through the induction of apoptosis. A generalized pathway is depicted below.
Caption: A potential apoptotic pathway induced by this compound.
Conclusion
The isolation and purification of this compound from Dorstenia turbinata can be successfully achieved through a systematic combination of solvent extraction and chromatographic techniques. The protocols provided in this guide offer a solid foundation for researchers to obtain this furanocoumarin in a pure form, which is a critical prerequisite for detailed biological and pharmacological investigations. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which could lead to the development of new therapeutic agents.
References
Spectroscopic Profile of Smyrindiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Smyrindiol. The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.24 | d | 9.5 |
| 4 | 7.62 | d | 9.5 |
| 5 | 7.33 | d | 8.5 |
| 6 | 6.82 | dd | 8.5, 2.3 |
| 8 | 6.76 | d | 2.3 |
| 2' | 4.93 | d | 5.4 |
| 3' | 3.89 | d | 5.4 |
| 1'' | - | s (br) | - |
| 2''-CH₃ | 1.24 | s | - |
| 2''-CH₃ | 1.37 | s | - |
| 3'-OH | - | d | 4.8 |
| 2''-OH | - | s | - |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 161.5 |
| 3 | 112.9 |
| 4 | 143.7 |
| 4a | 112.4 |
| 5 | 128.8 |
| 6 | 114.6 |
| 7 | 160.3 |
| 8 | 97.8 |
| 8a | 155.9 |
| 2' | 91.8 |
| 3' | 71.9 |
| 1'' | 72.8 |
| 2''-CH₃ | 24.6 |
| 2''-CH₃ | 26.4 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides information about the elemental composition of a molecule by precisely measuring its mass-to-charge ratio.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 279.0863 | 279.0865 |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | O-H stretching (hydroxyl groups) |
| 2975, 2930 | C-H stretching (aliphatic) |
| 1710 | C=O stretching (lactone) |
| 1620, 1580 | C=C stretching (aromatic) |
| 1130 | C-O stretching |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or acetone-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced via direct infusion.
Infrared Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk.
Spectroscopic Analysis Workflow
The structural elucidation of a natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the isolation and structural elucidation of this compound.
Methodological & Application
Asymmetric Total Synthesis of Smyrindiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the asymmetric total synthesis of smyrindiol, a naturally occurring dihydrofuranocoumarin. The protocol is based on the first organocatalytic asymmetric synthesis developed by Enders et al., which employs an (S)-proline catalyzed enantioselective intramolecular aldol reaction as the key step.[1][2][3][4] This method allows for the efficient and highly stereoselective production of this compound, a compound noted for its antifungal and antibacterial properties.[1][3]
The synthesis commences with commercially available 2,4-dihydroxybenzaldehyde and proceeds through 15 steps to yield the final product with excellent stereoselectivity (99% diastereomeric excess and 99% enantiomeric excess) and a 6.3% overall yield.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric total synthesis of this compound.
| Step | Reaction | Product | Yield (%) | de (%) | ee (%) |
| 1 | Iodination of 2,4-dihydroxybenzaldehyde | 10 | 56 | - | - |
| 2 | Allylation of diol 10 | 11 | - | - | - |
| 3 | Selective deallylation of 11 | 12 | 92 (over 2 steps) | - | - |
| 4 | Alkylation with 2-methoxyallyl bromide | Intermediate | - | - | - |
| 5 | Hydrolysis to O-acetonylaldehyde | 13 | - | - | - |
| 6 | (S)-proline catalyzed intramolecular aldol reaction | 14 | 71 | 99 | 99 |
| 7 | Reduction of the ketone | 15 | 87 | - | - |
| 8 | Acetonide protection of the diol | 16 | 66 | - | - |
| 9 | Deprotection of the allyl ether | 17 | 91 | - | - |
| 10 | TBS protection of the phenol | 18 | 95 | - | - |
| 11 | Sonogashira coupling | 19 | 85 | - | - |
| 12 | TBS deprotection | 20 | 98 | - | - |
| 13 | Esterification | 5 | 81 | - | - |
| 14 | Lindlar reduction and lactonization | 21 | 75 | - | - |
| 15 | Acetonide deprotection | This compound (1) | 95 | - | - |
| Overall Yield | 6.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the asymmetric total synthesis of this compound.
Key Step: (S)-Proline Catalyzed Enantioselective Intramolecular Aldol Reaction
This crucial step establishes the stereochemistry of the final product with high efficiency.
Procedure for the synthesis of compound 14:
-
Dissolve the O-acetonyl-salicylaldehyde derivative 13 in dry DMSO.
-
Add (S)-proline (40 mol%) to the solution.
-
Stir the reaction mixture at room temperature for the time specified in the detailed protocol (typically several hours to days), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aldol product 14 .
Visualizations
Asymmetric Total Synthesis Workflow
The following diagram illustrates the overall synthetic route from 2,4-dihydroxybenzaldehyde to this compound.
Caption: Overall workflow for the asymmetric total synthesis of this compound.
Biological Activity of this compound
This compound has been reported to exhibit biological activity against certain pathogens.
Caption: Reported biological activities of this compound.
References
- 1. Asymmetric total synthesis of this compound employing an organocatalytic aldol key step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 4. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
Application Notes and Protocols for the Organocatalytic Aldol Reaction in Smyrindiol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the organocatalytic asymmetric synthesis of (+)-Smyrindiol, a naturally occurring dihydrofuranocoumarin with antifungal and antibacterial properties.[1] The key transformation is an (S)-proline catalyzed intramolecular aldol reaction, which proceeds with excellent stereoselectivity.[1][2][3] The synthesis starts from commercially available 2,4-dihydroxybenzaldehyde and is completed in 15 steps.[2][3]
Overview of the Synthetic Strategy
The total synthesis of (+)-Smyrindiol hinges on a crucial organocatalytic intramolecular 5-enolexo aldol reaction.[1][2] This key step, catalyzed by (S)-proline, establishes the chiral centers of the molecule with high diastereoselectivity and enantioselectivity.[1][2][3] The overall synthetic approach involves the initial preparation of a substituted O-acetonyl-salicylaldehyde precursor, followed by the proline-catalyzed cyclization, and subsequent functional group manipulations to afford the final natural product.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the organocatalytic aldol reaction step in the synthesis of Smyrindiol.
| Parameter | Value | Reference |
| Catalyst | (S)-proline | [1][2] |
| Catalyst Loading | 40 mol % | [1] |
| Substrate | O-acetonyl-salicylaldehyde derivative | [2][3] |
| Solvent | Not specified in abstract | |
| Temperature | Not specified in abstract | |
| Reaction Time | Short reaction times | [2][3] |
| Yield of Aldol Product | 71% | [1] |
| Diastereomeric Excess (de) | 99% | [1][2][3] |
| Enantiomeric Excess (ee) | 99% | [1][2][3] |
| Overall Yield (15 steps) | 6.3% | [2][3][4] |
Experimental Protocols
1. Synthesis of the O-Acetonyl-Salicylaldehyde Precursor
The synthesis of the key substrate for the aldol reaction begins with commercially available 2,4-dihydroxybenzaldehyde and proceeds over five steps.[2][3]
-
Step 1: Iodination of 2,4-dihydroxybenzaldehyde.
-
Step 2 & 3: Protection of Hydroxyl Groups.
-
The 4-hydroxy group is protected as an allyl ether. Since selective mono-allylation is difficult, both hydroxyl groups are first allylated.
-
This is followed by a selective deprotection of the 2-hydroxy group mediated by titanium tetrachloride/tetra-n-butylammonium iodide. This two-step procedure gives an excellent yield of 92%.[4]
-
-
Step 4 & 5: Acetonylation.
-
The free 2-hydroxy group is then alkylated using 2-methoxyallyl bromide under basic conditions to avoid side reactions.
-
Subsequent hydrolysis of the resulting methyl vinyl ether with dilute acid yields the desired O-acetonyl-salicylaldehyde precursor.[4] This material can be prepared on a multigram scale without chromatographic purification.[4]
-
2. Key Organocatalytic Intramolecular Aldol Reaction
This is the crucial stereochemistry-determining step in the synthesis of (+)-Smyrindiol.
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the O-acetonyl-salicylaldehyde precursor in an appropriate solvent.
-
Add (S)-proline (40 mol %).
-
-
Reaction Conditions:
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC), the reaction mixture is worked up.
-
The crude product is purified by column chromatography to yield the desired aldol product. The reported yield is 71% with 99% de and 99% ee.[1]
-
3. Conversion of the Aldol Adduct to (+)-Smyrindiol
The final steps of the synthesis involve the construction of the coumarin core.[2][4]
-
Functional Group Manipulation:
-
Coumarin Ring Formation:
Visualizations
Caption: Workflow for the total synthesis of (+)-Smyrindiol.
Caption: Simplified mechanism of proline-catalyzed aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 3. Asymmetric total synthesis of this compound employing an organocatalytic aldol key step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Smyrindiol using High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Smyrindiol in various sample matrices, including plant extracts and drug formulations. The method utilizes a C18 column with a gradient elution of acetonitrile and water, and UV detection. This method has been developed and is presented here with a detailed protocol for sample preparation, chromatographic conditions, and method validation parameters. The provided protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound.
Introduction
This compound is a naturally occurring coumarin found in various plant species. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures, making it an ideal choice for the analysis of this compound.[1][2][3][4] This application note provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method.
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) was used.[1]
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 250 mm) was employed for separation.[1]
-
Chemicals: Acetonitrile (HPLC grade), methanol (HPLC grade), and water (HPLC grade) were obtained from a reputable supplier. A this compound reference standard of known purity is required.
The separation of this compound was achieved using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 30% B5-20 min, 30-70% B20-25 min, 70-30% B25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm (based on typical coumarin absorbance) |
Note: The optimal detection wavelength should be determined by acquiring a UV-Vis spectrum of a this compound standard solution.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (from plant material):
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8][9] The key validation parameters are summarized below.
The linearity of the method is determined by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration of this compound. The correlation coefficient (R²) should be ≥ 0.999.[7]
Table 2: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Example Data] |
| 5 | [Example Data] |
| 10 | [Example Data] |
| 25 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
| R² | ≥ 0.999 |
Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple injections of a standard solution at a specific concentration. The relative standard deviation (%RSD) should be ≤ 2%.[9]
Table 3: Precision Data for this compound Quantification
| Parameter | %RSD |
| Intra-day Precision (n=6) | ≤ 2% |
| Inter-day Precision (n=6) | ≤ 2% |
Accuracy is determined by performing a recovery study. A known amount of this compound standard is spiked into a sample matrix, and the recovery is calculated. The mean recovery should be within 98-102%.
Table 4: Accuracy (Recovery) Data for this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| [Example Data] | [Example Data] | 98 - 102% |
| [Example Data] | [Example Data] | 98 - 102% |
| [Example Data] | [Example Data] | 98 - 102% |
LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[10]
Table 5: LOD and LOQ for this compound Quantification
| Parameter | Value (µg/mL) |
| LOD | [Example Data] |
| LOQ | [Example Data] |
Experimental Protocols
-
Turn on the HPLC system components: pump, autosampler, column oven, and detector.
-
Purge the pump with the mobile phases (Solvent A and B) to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare the standard and sample solutions as described in section 2.3.
-
Create a sequence in the HPLC software with the standard injections for the calibration curve, followed by the sample injections.
-
Include blank injections (mobile phase) to ensure no carryover between samples.
-
Start the sequence.
-
After the run is complete, process the data to obtain the peak areas for this compound in both the standards and samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. researchgate.net [researchgate.net]
- 6. food.gov.uk [food.gov.uk]
- 7. mastelf.com [mastelf.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. depralearningcenter.com [depralearningcenter.com]
Application Notes: High-Throughput Screening for Cytotoxicity of Smyrindiol Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smyrindiol, a furanocoumarin found in plants of the Smyrnium genus, has garnered interest for its potential therapeutic properties. Preliminary studies on extracts from Smyrnium species have indicated cytotoxic effects against various cancer cell lines, including breast and colon cancer.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[1][3][4] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cultured mammalian cells using the MTT assay. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[3][5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1]
Principle of the MTT Assay
The MTT assay quantitatively measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases, a class of enzymes active during cellular respiration, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3][4] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells, caused by a cytotoxic agent like this compound, leads to a decrease in the overall metabolic activity of the culture. This is reflected in a proportional decrease in the amount of formazan formed, thus allowing for the quantification of the cytotoxic effect.
Materials and Reagents
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Ethanol (cell culture grade)
-
Mammalian cell line (e.g., MCF-7, HCT116, or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Based on its chemical class (furanocoumarin), this compound is expected to be soluble in organic solvents like DMSO or ethanol.[6][7] To prepare a 10 mM stock solution, dissolve 2.62 mg of this compound (MW: 262.26 g/mol ) in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until the MTT is completely dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the MTT solution at 4°C, protected from light, for up to one month.
Cell Culture and Seeding
-
Culture the selected mammalian cell line in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the experiment.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the this compound dilutions (typically ≤ 0.5% v/v).
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Wells containing complete culture medium without cells to measure background absorbance.
-
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve. This can be calculated using non-linear regression analysis in software such as GraphPad Prism.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, as might be determined from the described protocol.
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | To be determined |
| HCT116 | Colon Cancer | 48 | To be determined |
| A549 | Lung Cancer | 48 | To be determined |
| HeLa | Cervical Cancer | 48 | To be determined |
Note: The IC50 values are to be determined experimentally. Literature on related furanocoumarins suggests that IC50 values can range from the low micromolar to higher concentrations depending on the compound and cell line.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity testing using the MTT assay.
Potential Signaling Pathway Affected by Furanocoumarins
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Neurons with Smyrindiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smyrindiol is a furanocoumarin, a class of organic compounds produced by various plants. Its chemical formula is C₁₄H₁₄O₅. While the specific neuroprotective or cytotoxic effects of this compound on neurons are not yet extensively documented, other related furanocoumarins and coumarin derivatives have demonstrated significant biological activities, including neuroprotective actions. Some coumarin derivatives have been observed to exert neuroprotective effects through the activation of signaling pathways such as the TRKB-CREB-BDNF pathway and by reducing caspase activity. Furanocoumarins are found in plants like Smyrnium olusatrum (Alexanders), which is a likely botanical source of this compound.
These application notes provide a comprehensive, albeit hypothetical, protocol for the initial investigation of this compound's effects on cultured neurons. The methodologies outlined below are based on established protocols for testing novel compounds on primary neuronal cultures and the known biological activities of similar furanocoumarins. It is crucial to note that the optimal concentrations and treatment durations for this compound must be empirically determined.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols. These values are for illustrative purposes and should be determined experimentally for this compound.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability
| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 85.3 ± 6.2 |
| 50 | 60.1 ± 7.9 |
| 100 | 35.8 ± 8.3 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (%) (Mean ± SD) |
| Control (no glutamate) | 100 ± 5.2 |
| Glutamate (100 µM) | 45.3 ± 6.8 |
| This compound (1 µM) + Glutamate | 65.7 ± 7.1 |
| This compound (10 µM) + Glutamate | 82.1 ± 6.5 |
| This compound (50 µM) + Glutamate | 55.4 ± 8.0 |
Table 3: Effect of this compound on Caspase-3 Activity in an Apoptotic Model
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control | 1.0 ± 0.1 |
| Staurosporine (1 µM) | 4.2 ± 0.5 |
| This compound (10 µM) + Staurosporine | 2.1 ± 0.3 |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Laminin
-
HBSS (Hank's Balanced Salt Solution)
-
DNAse I
Procedure:
-
Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat plates with Laminin (5 µg/mL in HBSS) for at least 2 hours at 37°C before use.
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DMEM with 10% FBS to inactivate the trypsin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 2 x 10⁵ cells/cm² on the pre-coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh medium. Continue to replace half of the medium every 3-4 days.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Primary neuronal cultures (7-10 days in vitro)
-
Neurobasal medium
Procedure:
-
Prepare a series of working solutions of this compound by diluting the stock solution in pre-warmed Neurobasal medium.
-
Remove half of the medium from the neuronal cultures.
-
Add the this compound working solutions to the wells to achieve the final desired concentrations.
-
For vehicle controls, add an equivalent volume of medium containing the same final concentration of DMSO.
-
Incubate the cultures for the desired treatment period (e.g., 24, 48, or 72 hours).
Neuronal Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neuroprotection Assay against Excitotoxicity
Materials:
-
Glutamate stock solution (10 mM in sterile water)
-
This compound
-
Primary neuronal cultures
Procedure:
-
Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.
-
Co-incubate for a designated time (e.g., 24 hours).
-
Assess neuronal viability using the MTT assay as described above.
Caspase-3 Activity Assay
Materials:
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
Procedure:
-
Treat neuronal cultures with this compound with or without an apoptosis-inducing agent (e.g., 1 µM Staurosporine) for a specified time.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
Follow the manufacturer's instructions for the caspase-3 assay kit to measure enzyme activity.
-
Normalize the caspase-3 activity to the total protein concentration.
Mandatory Visualizations
Caption: Hypothetical signaling cascade of this compound's neuroprotective effects.
Caption: Workflow for evaluating this compound's neuroprotective potential.
Application Notes and Protocols: Method for Evaluating Smyrindiol in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smyrindiol, a natural compound, has demonstrated potential as an anticancer agent in preliminary studies. To further elucidate its therapeutic efficacy and mechanism of action, in vivo evaluation is crucial. The human tumor xenograft model in immunocompromised mice is a well-established preclinical model for assessing the antitumor activity of novel compounds.[1][2][3] This document provides a detailed methodology for evaluating the efficacy of this compound in a subcutaneous xenograft model, including protocols for tumor cell implantation, treatment administration, and endpoint analysis.
Core Principles of Xenograft Studies
Subcutaneous xenograft models involve the implantation of human cancer cells into immunocompromised mice, typically athymic nude or SCID mice.[3] These mice lack a fully functional immune system, which prevents the rejection of human cells.[3] Once the tumor is established, the compound of interest, in this case, this compound, is administered, and its effect on tumor growth is monitored over time.[4] Key outcome measures include tumor volume, tumor weight, and histopathological changes.[5][6]
Experimental Workflow
The overall experimental workflow for evaluating this compound in an in vivo xenograft model is depicted below.
Experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection : Choose a human cancer cell line relevant to the research question. Ensure the cell line is well-characterized and tested for mycoplasma contamination.
-
Cell Culture : Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Grow cells to 70-80% confluency before harvesting for implantation.[7][8]
-
Cell Harvesting :
-
Aspirate the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells from the culture flask.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Viability :
-
Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using trypan blue exclusion. Viability should be >95%.[7]
-
-
Preparation for Injection :
Animal Handling and Tumor Implantation
-
Animal Model : Use 4-6 week old female athymic nude (nu/nu) or SCID mice.[7]
-
Acclimatization : Allow the mice to acclimate to the animal facility for at least one week before any procedures.[7][8]
-
Implantation Procedure :
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Clean the injection site (typically the flank) with an antiseptic solution.
-
Using a 27-30 gauge needle, subcutaneously inject the prepared cell suspension (typically 100-200 µL).[7][8]
-
Monitor the mice until they have fully recovered from anesthesia.
-
This compound Administration and Monitoring
-
Tumor Growth Monitoring :
-
Randomization : When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[7]
-
This compound Preparation : Prepare this compound in a suitable vehicle. The vehicle alone will be used for the control group.
-
Treatment Administration : Administer this compound and the vehicle control according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Monitoring :
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals daily.
-
Endpoint Analysis
-
Euthanasia : At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional guidelines.
-
Tumor Excision and Measurement :
-
Carefully excise the tumors and remove any non-tumor tissue.
-
Measure the final tumor weight.
-
-
Histopathological Analysis :
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Volume and Body Weight Data
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | ... | Final Day (mm³) | Initial Body Weight (g) | Final Body Weight (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Final Tumor Weight and Histopathological Scores
| Treatment Group | Final Tumor Weight (g) | Percent Tumor Necrosis | Mitotic Index |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Potential Signaling Pathways Modulated by this compound
While the precise mechanism of action of this compound is under investigation, many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[14][15] The following diagram illustrates potential signaling pathways that could be affected by this compound.
Potential signaling pathways modulated by this compound.
Conclusion
The in vivo xenograft model is an indispensable tool for the preclinical evaluation of potential anticancer agents like this compound.[2] Adherence to rigorous and well-documented protocols is essential for generating reliable and reproducible data. The methodologies and data presentation formats outlined in this document provide a comprehensive framework for assessing the therapeutic efficacy of this compound and can guide further investigation into its mechanism of action.
References
- 1. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. Perspectives for natural compounds in chemoprevention and treatment of cancer: an update with new promising compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Smyrindiol in Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals.
Introduction
Smyrindiol is a member of the furocoumarin family, a class of naturally occurring organic compounds found in various plants. Furocoumarins are recognized for their wide range of biological activities and are a subject of interest in pharmacological research and drug discovery. This document provides a comprehensive guide for preparing and utilizing this compound stock solutions for in vitro cell culture applications, with the understanding that the provided parameters are inferred from the known properties of structurally related furocoumarins.
Inferred Physicochemical and Handling Properties
The quantitative data presented below are based on the chemical structure of this compound and the general properties of the furocoumarin class of compounds.
| Property | Recommendation / Inferred Value | Source / Rationale |
| Molecular Formula | C₁₄H₁₄O₅ | PubChem CID: 92261439 |
| Molecular Weight | 262.26 g/mol | PubChem CID: 92261439 |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | Furocoumarins generally exhibit good solubility in organic solvents like DMSO.[1][2] |
| Aqueous Solubility | Expected to be low | As hydrophobic molecules, furocoumarins typically have poor solubility in water.[3] |
| Recommended Stock Concentration | 10–50 mM in 100% DMSO | Preparing a concentrated stock minimizes the volume of organic solvent added to the cell culture medium. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Protect from light. | Aliquoting prevents multiple freeze-thaw cycles. Furocoumarins can be sensitive to photodegradation.[4] |
| Stability in Cell Culture Media | Potentially limited; prepare fresh dilutions | The stability of compounds in aqueous media can be influenced by pH, temperature, and media components. It is best practice to make fresh working dilutions for each experiment.[4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Calibrated analytical balance
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 262.26 g/mol × 1000 mg/g = 2.62 mg
-
-
Weighing. Accurately weigh 2.62 mg of this compound powder and transfer it to a sterile, light-blocking microcentrifuge tube.
-
Dissolution. Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Mixing. Cap the tube securely and vortex at high speed for 2-3 minutes, or until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking tubes. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for Cell Treatment
Key Considerations:
-
The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5][6]
-
Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as the highest dose of this compound being tested.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final treatment concentrations.
-
Example: To prepare 1 mL of a 10 µM working solution:
-
Perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
Add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
-
-
Mix thoroughly by gentle pipetting.
-
Administer the working solutions to your cell cultures immediately after preparation.
Visualized Workflows and Pathways
Caption: Workflow for this compound stock solution preparation and cell treatment.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Inferred Biological Activity and Signaling Pathways
Furocoumarins are known to modulate several critical intracellular signaling pathways. Based on existing literature for this compound class, this compound may influence cellular processes through the following mechanisms:
-
Inhibition of the NF-κB Pathway: A primary mechanism for the anti-inflammatory effects of many natural products, including coumarins, is the suppression of the NF-κB signaling cascade. By potentially inhibiting the IKK complex, this compound could prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[7]
-
Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating cellular responses to a variety of stimuli. Furocoumarins have been shown to interfere with these pathways, which can impact cell proliferation, differentiation, and apoptosis.[8][9]
-
PI3K/Akt/mTOR Pathway Interference: This pathway is fundamental to cell growth, survival, and metabolism. Some furocoumarins can inhibit this pathway, suggesting potential applications in cancer research.[8]
-
Photosensitization: It is important to note that furocoumarins are well-known photosensitizing agents.[4][10] Upon exposure to UVA radiation, they can form adducts with DNA, leading to cytotoxicity. This property should be considered in experimental design, and cultures treated with this compound should be protected from excessive light exposure unless photosensitization is the intended object of study.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the solid form of this compound in a chemical fume hood or a ventilated enclosure to prevent inhalation of the powder.
-
DMSO is an effective solvent that can penetrate the skin, potentially carrying dissolved substances with it. Avoid all direct skin contact.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for detailed safety and disposal information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of photodynamic effects of furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Smyrindiol's Effect on Inflammatory Cytokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Smyrindiol, a naturally occurring dihydrofurocoumarin, has garnered interest for its potential therapeutic properties, including its anti-inflammatory activities. This document provides a comprehensive set of protocols to assess the effect of this compound on the production of inflammatory cytokines and to elucidate its potential mechanism of action in a cellular model of inflammation. The protocols detailed herein describe the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells as an in vitro model to study inflammation.[1][2] The key inflammatory mediators—nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)—are quantified to evaluate the anti-inflammatory potential of this compound. Furthermore, protocols for investigating the involvement of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are provided to explore the molecular mechanisms underlying this compound's activity.
Data Presentation
Quantitative data on the inhibitory effects of this compound on the production of inflammatory mediators should be summarized to determine its potency, typically represented as IC50 values (the concentration of an inhibitor where the response is reduced by half). While specific experimental data for this compound is not yet widely published, the following tables provide a template for presenting such data. The values presented are for illustrative purposes and are based on typical results observed for other natural anti-inflammatory compounds.[3][4][5][6]
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% of Control) |
| 0 (LPS only) | 100 |
| 1 | Enter experimental data |
| 5 | Enter experimental data |
| 10 | Enter experimental data |
| 25 | Enter experimental data |
| 50 | Enter experimental data |
| IC50 (µM) | Calculate from dose-response curve |
Table 2: Inhibitory Effect of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | TNF-α Production (% of Control) |
| 0 (LPS only) | 100 |
| 1 | Enter experimental data |
| 5 | Enter experimental data |
| 10 | Enter experimental data |
| 25 | Enter experimental data |
| 50 | Enter experimental data |
| IC50 (µM) | Calculate from dose-response curve |
Table 3: Inhibitory Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | IL-6 Production (% of Control) |
| 0 (LPS only) | 100 |
| 1 | Enter experimental data |
| 5 | Enter experimental data |
| 10 | Enter experimental data |
| 25 | Enter experimental data |
| 50 | Enter experimental data |
| IC50 (µM) | Calculate from dose-response curve |
Experimental Protocols
Cell Culture and LPS Stimulation
This protocol describes the maintenance of RAW 264.7 macrophage-like cells and their stimulation with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates (6-well, 24-well, and 96-well)
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of inflammatory mediators.[7]
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Quantification of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[8][9]
Materials:
-
Cell culture supernatants from the experiment in Protocol 1
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium nitrite (NaNO2) standard solution (0-100 µM)
-
96-well microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium to generate a standard curve.
-
Assay Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Quantification of TNF-α and IL-6 Production (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]
Materials:
-
Cell culture supernatants from the experiment in Protocol 1
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent
-
Recombinant mouse TNF-α and IL-6 standards
-
Detection antibody (biotin-conjugated)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate and add serially diluted standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate solution. Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB (p65 phosphorylation) and MAPK (p38 phosphorylation) signaling pathways.[13][14][15][16]
Materials:
-
RAW 264.7 cells treated as described in Protocol 1 (stimulation time may be shorter, e.g., 15-60 minutes, to capture phosphorylation events)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin is used as a loading control.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Anti-inflammatory Effect of a Combination of Cannabidiol and Morinda citrifolia Extract on Lipopolysaccharide-stimulated RAW264 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages [mdpi.com]
- 3. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ser276 Phosphorylation of NF-kB p65 by MSK1 Controls SCF Expression in Inflammation | PLOS One [journals.plos.org]
- 9. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects and Macrophage Activation Induced by Bioavailable Cinnamon Polyphenols in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay of Smyrindiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antimicrobial activity of Smyrindiol, a natural product isolated from plants of the Ferulago genus, using the Kirby-Bauer disk diffusion assay. This document is intended for researchers in microbiology, natural product chemistry, and drug development.
1. Introduction
This compound is a sesquiterpenoid coumarin that has been isolated from various plant species, including those of the Ferulago genus. The antimicrobial properties of essential oils from Ferulago species have been reported, suggesting that their constituent compounds, such as this compound, may contribute to this bioactivity.[1][2] The Kirby-Bauer disk diffusion test is a widely used method to qualitatively assess the antimicrobial susceptibility of microorganisms to various agents.[3][4][5][6][7] This method is straightforward, cost-effective, and allows for the screening of multiple compounds against different microbial strains.[5]
This document outlines the materials and procedures for conducting a Kirby-Bauer assay to determine the potential antimicrobial efficacy of this compound.
2. Quantitative Data Presentation
As no specific zone of inhibition data for this compound is currently available in the public domain, the following table is provided as a template for researchers to record their experimental findings.
Table 1: Template for Recording Zone of Inhibition Data for this compound
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation (Susceptible/Intermediate/Resistant) | Positive Control (Antibiotic) | Zone of Inhibition (mm) - Positive Control | Negative Control (Solvent) | Zone of Inhibition (mm) - Negative Control |
| Staphylococcus aureus (ATCC 25923) | |||||||
| Escherichia coli (ATCC 25922) | |||||||
| Pseudomonas aeruginosa (ATCC 27853) | |||||||
| Candida albicans (ATCC 10231) | |||||||
| (Other tested strains) |
3. Experimental Protocols
This section provides a detailed methodology for performing the Kirby-Bauer disk diffusion assay with this compound.
3.1. Materials
-
This compound: Purified compound of known concentration.
-
Test Microorganisms: Pure cultures of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Culture Media: Mueller-Hinton Agar (MHA) for bacteria and Mueller-Hinton Agar with 2% glucose and 0.5 µg/mL methylene blue for fungi.
-
Sterile Disks: 6 mm blank paper disks.
-
Solvent: A suitable solvent to dissolve this compound (e.g., Dimethyl sulfoxide (DMSO), ethanol). The solvent should be tested for its own antimicrobial activity.
-
Positive Control: Standard antibiotic disks (e.g., Gentamicin, Ampicillin, Fluconazole).
-
Negative Control: Sterile disks impregnated with the solvent used to dissolve this compound.
-
McFarland Turbidity Standards: 0.5 McFarland standard.
-
Sterile swabs, Petri dishes, pipettes, and other standard microbiology laboratory equipment.
-
Incubator.
-
Ruler or calipers for measuring zones of inhibition.
3.2. Preparation of this compound Disks
-
Dissolve a known weight of this compound in a minimal amount of a suitable solvent to prepare a stock solution of high concentration.
-
Perform serial dilutions of the stock solution to achieve the desired concentrations to be tested.
-
Impregnate sterile blank paper disks with a specific volume (typically 10-20 µL) of each this compound dilution to achieve the desired final concentration per disk (e.g., 10 µg, 50 µg, 100 µg per disk).
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Prepare negative control disks by impregnating them with the same volume of the solvent used for this compound.
3.3. Inoculum Preparation
-
From a fresh (18-24 hour) culture, pick several colonies of the test microorganism and suspend them in sterile broth or saline.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This ensures a standardized inoculum density.
3.4. Inoculation of Agar Plates
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth. Rotate the plate approximately 60 degrees and repeat the streaking to ensure complete coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3.5. Application of Disks and Incubation
-
Aseptically place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Invert the plates and incubate them at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.
3.6. Interpretation of Results
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm) for each disk.
-
The solvent control (negative control) should not show any zone of inhibition. If it does, the solvent itself has antimicrobial properties and the results for this compound may be invalid.
-
The positive control should show a zone of inhibition within the expected range for that antibiotic against the specific test organism.
-
The size of the zone of inhibition for this compound indicates its antimicrobial activity. The results can be qualitatively interpreted as susceptible, intermediate, or resistant based on standardized charts, although specific breakpoints for this compound will not be established. A larger zone of inhibition generally indicates greater antimicrobial activity.
4. Visualizations
4.1. Experimental Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay of this compound.
4.2. Potential Antimicrobial Mechanisms of Natural Products
While the specific mechanism of action for this compound is not yet elucidated, the following diagram illustrates common antimicrobial targets for natural products.
Caption: Generalized potential antimicrobial mechanisms of action for natural products like this compound.
References
- 1. The Genus Ferulago: A Review on Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. asm.org [asm.org]
Application Notes and Protocols for the Use of Smyrindiol as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Smyrindiol as a reference standard in various chromatographic techniques. This compound, a dihydrofurocoumarin, is a valuable standard for the identification and quantification of this compound in plant extracts, herbal medicines, and pharmaceutical preparations.[1] Its antifungal and antibacterial properties make it a compound of interest in drug discovery and development.
Introduction to this compound
This compound, also known as (+)-(2'S,3'R)-3'-hydroxymarmesin, is a linear dihydrofurocoumarin that has been isolated from various plant species. Due to its biological activities, including antifungal and antibacterial effects, there is a growing need for accurate and reliable analytical methods for its quantification. The use of a well-characterized reference standard is crucial for achieving accurate and reproducible results in chromatographic analysis. The total synthesis of this compound has been achieved, enabling the availability of a high-purity standard for analytical purposes.[2]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. |
| UV Maximum (λmax) | Typically around 310 nm in methanol (characteristic of furanocoumarins) |
Section I: High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a general-purpose reversed-phase HPLC method suitable for the quantification of this compound in various matrices.
Experimental Protocol: HPLC-UV Analysis of this compound
Objective: To provide a robust HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) or Gradient: A: Water, B: Acetonitrile. Gradient program may need optimization based on the matrix. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust as needed) |
Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (General Guideline for Plant Extracts):
-
Accurately weigh the powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Dilute the filtered extract with the mobile phase if the concentration of this compound is expected to be outside the calibration range.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Method Validation Parameters (Illustrative Data)
The following table summarizes typical validation parameters for an HPLC-UV method for a furanocoumarin like this compound. These values should be experimentally determined for the specific method.
| Parameter | Typical Value/Range |
| Retention Time (tR) | 5 - 10 minutes (highly dependent on exact conditions) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Section II: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable furanocoumarins, GC-MS can be an alternative analytical technique. Derivatization may be necessary for compounds with polar functional groups like this compound to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To provide a protocol for the analysis of this compound using GC-MS, including a derivatization step.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Heating block or oven for derivatization
Reagents and Materials:
-
This compound reference standard
-
Derivatization agent (e.g., BSTFA with 1% TMCS, or MTBSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Helium (carrier gas, high purity)
Derivatization Procedure (Silylation):
-
Accurately weigh the this compound standard or the dried sample extract into a reaction vial.
-
Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine).
-
Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions (Representative):
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, a calibration curve can be constructed using derivatized standards. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Section III: Stability of this compound Reference Standard
Proper storage and handling of the this compound reference standard are critical to ensure its integrity and the accuracy of analytical results.
Storage and Handling Recommendations
-
Solid Standard: Store the solid this compound reference standard in a tightly sealed container, protected from light, at a low temperature (e.g., -20 °C) to minimize degradation.
-
Standard Solutions: Prepare fresh standard solutions for each analysis. If storage is necessary, store stock solutions in amber vials at low temperatures (e.g., 4 °C) for a short period. The stability of this compound in solution should be experimentally verified.
Stability-Indicating Method Development
A stability-indicating method is crucial for assessing the stability of this compound in formulations and during storage. Such a method should be able to separate the intact drug from its degradation products. Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to develop and validate a stability-indicating chromatographic method.
Section IV: Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound using a reference standard.
Putative Antifungal Mechanism of Action
While the specific signaling pathway for this compound's antifungal activity is not fully elucidated, furanocoumarins are known to interfere with fungal cell processes. A plausible mechanism involves the inhibition of key enzymes or disruption of cell membrane integrity.
Caption: A potential mechanism of antifungal action for this compound.
References
Application of Smyrindiol in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smyrindiol is a naturally occurring coumarin derivative that holds significant promise for drug discovery due to its potential biological activities. While specific research on this compound is emerging, compounds of this class are well-documented for their diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3] High-throughput screening (HTS) assays provide a rapid and efficient platform to evaluate the therapeutic potential of this compound and its analogues across a wide range of biological targets. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, focusing on its potential anti-inflammatory and neuroprotective activities.
Key Applications in High-Throughput Screening
Based on the known biological activities of related coumarin compounds, this compound is a prime candidate for screening in assays targeting inflammation and neurodegeneration.
-
Anti-Inflammatory Assays: Many natural coumarins exhibit anti-inflammatory effects by modulating key signaling pathways.[1][2] HTS assays can be designed to identify and characterize the anti-inflammatory potential of this compound by targeting pathways such as NF-κB.
-
Neuroprotection Assays: The neuroprotective effects of natural products are of significant interest for the treatment of neurodegenerative diseases.[4][5] this compound can be screened for its ability to inhibit enzymes implicated in the progression of these diseases, such as acetylcholinesterase (AChE).
Data Presentation
The following tables summarize hypothetical quantitative data from primary HTS assays with this compound, providing a framework for data analysis and comparison.
Table 1: Anti-Inflammatory Activity of this compound in an NF-κB Reporter Assay
| Compound | Concentration (µM) | NF-κB Inhibition (%) | Cell Viability (%) | Z'-factor |
| This compound | 0.1 | 15.2 ± 2.1 | 98.5 ± 1.5 | 0.78 |
| 1 | 48.7 ± 3.5 | 97.2 ± 2.0 | ||
| 10 | 85.3 ± 4.2 | 95.1 ± 2.8 | ||
| 50 | 92.1 ± 2.8 | 88.4 ± 3.1 | ||
| Parthenolide (Positive Control) | 5 | 95.5 ± 1.8 | 90.2 ± 2.5 | |
| DMSO (Vehicle Control) | 0.1% | 0.5 ± 0.8 | 100 ± 1.2 |
Table 2: Neuroprotective Activity of this compound in an Acetylcholinesterase (AChE) Inhibition Assay
| Compound | Concentration (µM) | AChE Inhibition (%) | IC50 (µM) |
| This compound | 0.1 | 8.9 ± 1.2 | 5.8 |
| 1 | 35.4 ± 2.8 | ||
| 10 | 72.1 ± 4.1 | ||
| 50 | 91.5 ± 2.5 | ||
| Donepezil (Positive Control) | 0.01 | 98.2 ± 1.1 | 0.008 |
| DMSO (Vehicle Control) | 0.1% | 1.2 ± 0.5 | >100 |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for NF-κB Inhibition
This protocol describes a luciferase reporter gene assay to screen for inhibitors of the NF-κB signaling pathway in a human cell line.
Objective: To identify and quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Parthenolide (positive control)
-
DMSO (vehicle control)
-
Luciferase Assay Reagent
-
384-well white, clear-bottom assay plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
Further dilute the compounds in assay medium (DMEM with 1% FBS).
-
Add 5 µL of the diluted compounds to the respective wells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Stimulation:
-
Prepare a solution of TNF-α in assay medium to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 30 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Biochemical High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition
This protocol outlines an Ellman's-based colorimetric assay to screen for inhibitors of acetylcholinesterase.
Objective: To determine the inhibitory activity of this compound against acetylcholinesterase.
Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil (positive control)
-
DMSO (vehicle control)
-
384-well clear microplates
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare a serial dilution of this compound and control compounds in DMSO and then in phosphate buffer.
-
-
Assay Procedure:
-
Add 10 µL of diluted this compound or control compounds to the wells of a 384-well plate.
-
Add 20 µL of the AChE solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the DTNB solution to each well.
-
To initiate the reaction, add 10 µL of the ATCI solution to each well.
-
-
Absorbance Reading:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well.
-
Determine the percentage of AChE inhibition for each concentration of this compound relative to the controls.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows described in the protocols.
Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: Experimental workflow for the cell-based NF-κB inhibition HTS assay.
Caption: Experimental workflow for the biochemical AChE inhibition HTS assay.
References
- 1. Anti-inflammatory and antioxidant activity of coumarins designed as potential fluorescent zinc sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Smyrindiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Smyrindiol. The information is based on established synthetic routes and aims to address common challenges to improve overall yield and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the asymmetric total synthesis of this compound?
A1: The first asymmetric organocatalytic total synthesis of this compound, starting from commercially available 2,4-dihydroxybenzaldehyde, was completed in 15 steps with an overall yield of 6.3%[1][2].
Q2: What is the key step in this synthetic route, and what are its typical yield and stereoselectivity?
A2: The key step is an (S)-proline catalyzed 5-enolexo aldol reaction.[1][2][3] This reaction demonstrates excellent stereoselectivity, with a reported diastereomeric excess (de) of 99% and an enantiomeric excess (ee) of 99%.[1][2][3] The yield for this key step is approximately 71%.[1][3]
Q3: Are there alternative total syntheses of this compound reported?
A3: Yes, an earlier total synthesis was described by Snider et al.[1][2] However, this route exhibited low diastereoselectivity in the addition of an epoxy aldehyde to a coumaryl Grignard intermediate.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues that may arise during the synthesis of this compound and offers potential solutions based on published findings.
| Problem | Potential Cause | Recommended Solution | Relevant Step(s) |
| Low yield in the initial iodination of 2,4-dihydroxybenzaldehyde. | Formation of multiple iodination isomers. | The desired 5-iodo derivative is reported to precipitate from the reaction mixture upon the addition of water.[1][2] This allows for separation from other isomers by simple filtration, achieving a 56% yield.[1][2] | Synthesis of 2,4-dihydroxy-5-iodobenzaldehyde |
| Difficulty in selective mono-allylation of the 4-hydroxy group. | Similar reactivity of the two hydroxyl groups. | A two-step protection-deprotection strategy is effective. Allylate both hydroxyl groups, followed by a selective deprotection of the 2-allyloxy group using titanium tetrachloride/tetra-n-butylammonium iodide. This procedure has an excellent yield of 92% over the two steps.[1][2] | Protection of the phenolic hydroxyls |
| Side reactions during the O-acetonylation with 1-bromo- or chloroacetone. | Base-catalyzed aldol side reactions. | Use a masked acetonylating reagent, such as 2-methoxyallyl bromide, for the alkylation under basic conditions. The resulting methyl vinyl ether can then be hydrolyzed with dilute acid to furnish the desired ketone.[1][2] | Synthesis of the O-acetonyl-salicylaldehyde |
| Irreproducible yields in the methylation of the aldol product. | The use of cerium(III) chloride and methyllithium (Imamoto protocol) can lead to highly varying yields, possibly due to the heterogeneous nature of the reaction mixture.[1] | An alternative protocol using methylmagnesium bromide in the presence of cerium(III) chloride can produce the desired 1,3-diol in consistently high yields (87%).[3] | Introduction of the methyl group to form the 1,3-diol |
| Failure of the Sonogashira coupling with the unprotected ortho-iodophenol. | The free phenol group interferes with the reaction. | The phenolic hydroxyl group should be re-protected, for instance as a tert-butyldimethylsilyl (TBS) ether, before attempting the Sonogashira coupling.[3] | Coumarin ring formation |
| Difficulties in the deprotection of the final acetonide. | The 1,3-diol is sensitive to acidic conditions, which can lead to degradation. | Mild deprotection conditions are required. Indium(III) catalysis in acetonitrile with water has been shown to selectively cleave the acetonide without degrading the product.[3] | Final deprotection to yield this compound |
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the asymmetric total synthesis of this compound.
| Step Number | Reaction | Reported Yield (%) |
| 1 | Iodination of 2,4-dihydroxybenzaldehyde | 56[1][2] |
| 2 & 3 | Allylation of both hydroxyls and selective deprotection | 92 (over two steps)[1][2] |
| 4 & 5 | O-acetonylation using a masked reagent and hydrolysis | Not explicitly stated for both, but part of a 5-step synthesis of the aldol substrate. |
| 6 | (S)-proline catalyzed intramolecular aldol reaction | 71[1][3] |
| 7 | Methylation to form the 1,3-diol | 87 (using MeMgBr/CeCl₃)[3] |
| 8 | Acetonide protection of the 1,3-diol | 66[3] |
| 9-14 | Multi-step sequence to form the coumarin ring | Yields vary per step. |
| 15 | Acetonide deprotection | Not explicitly stated, but successful. |
| Overall | Total Synthesis (15 steps) | 6.3 [1][2] |
Experimental Protocols
Detailed experimental procedures for the synthesis can be found in the supporting information of the primary literature.[4][5] Key protocols are summarized below:
1. Synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde: To a solution of 2,4-dihydroxybenzaldehyde in acetic acid, a solution of iodine monochloride in acetic acid is added dropwise at room temperature. After stirring for 5 hours, the mixture is poured into water and a saturated sodium thiosulfate solution. The resulting solid is separated by filtration, washed with water, and dried to yield the product.[5]
2. (S)-proline catalyzed intramolecular aldol reaction: The O-acetonyl-salicylaldehyde substrate is dissolved in DMSO, and (S)-proline (40 mol %) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is worked up to yield the aldol product with high stereoselectivity.[3]
3. Acetonide Deprotection: The acetonide-protected precursor is dissolved in acetonitrile, and water and indium(III) chloride are added. The mixture is stirred until the reaction is complete, as monitored by TLC. Standard aqueous work-up and purification yield the final product, this compound.[3]
Visualizations
Diagram 1: Logical Workflow for Overcoming Key Synthetic Challenges
This diagram illustrates the decision-making process and solutions for common problems encountered during the this compound synthesis.
Caption: Troubleshooting workflow for key steps in this compound synthesis.
References
- 1. Asymmetric total synthesis of this compound employing an organocatalytic aldol key step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Asymmetric Synthesis of Smyrindiol
Welcome to the technical support center for the asymmetric synthesis of Smyrindiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. The information is based on established synthetic routes, focusing on practical solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the asymmetric synthesis of this compound?
A1: The key step is the (S)-proline catalyzed enantioselective intramolecular aldol reaction.[1][2][3] Its success is highly dependent on the substrate and the overall synthetic strategy. A common pitfall is attempting this reaction on a pre-formed coumarin system, which often leads to complex reaction mixtures.[2][4] The most successful approach involves constructing the coumarin ring after the aldol condensation.[1][2][4]
Q2: I am having trouble with the stereoselectivity of the synthesis. How can I improve it?
A2: The established organocatalytic route using (S)-proline as the catalyst provides excellent stereoselectivity, typically achieving 99% diastereomeric excess (de) and 99% enantiomeric excess (ee).[1][3][4] If you are experiencing poor stereoselectivity, ensure the purity of your (S)-proline and the anhydrous nature of your reaction conditions.
Q3: The addition of the methyl group to the ketone is giving inconsistent yields. What is the cause and how can it be resolved?
A3: The use of cerium(III) chloride and methyllithium for the methylation step has been reported to be unreliable with highly variable yields.[1][2] This irreproducibility is likely due to the heterogeneous nature of the reaction mixture.[1][2][4] A more robust and reproducible method is to use Knochel's modification, which employs a lanthanum(III) chloride bis(lithium chloride) complex solution with a methyl Grignard reagent, leading to consistently high yields (around 87%).[2][4]
Q4: I am observing significant side product formation during the O-acetonylation step. What is the likely cause and solution?
A4: Direct alkylation of the monoprotected salicylaldehyde with reagents like 1-bromo- or chloroacetone under basic conditions can lead to side products due to a subsequent base-catalyzed aldol reaction.[2][3] To circumvent this, it is recommended to use a masked acetonylating reagent such as 2-methoxyallyl bromide for the alkylation, followed by hydrolysis of the resulting methyl vinyl ether with a dilute acid to furnish the desired ketone.[3]
Q5: The final deprotection of the acetonide is proving difficult. What is the recommended procedure?
A5: The 1,3-diol core of this compound is sensitive to acidic conditions, making the deprotection of the acetonide challenging.[4] Standard acidic conditions can lead to degradation. A mild and selective method is to use indium(III) catalysis in acetonitrile in the presence of water to cleave the acetonide, yielding the final product, this compound.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution | Reference |
| Low yield or complex mixture in the intramolecular aldol reaction. | The substrate contains a pre-formed coumarin ring, leading to intermolecular side reactions. | Redesign the synthesis to perform the (S)-proline catalyzed aldol reaction before the formation of the coumarin ring. | [2][3][4] |
| Mixture of isomers obtained during the initial iodination of 2,4-dihydroxybenzaldehyde. | The reaction with iodine monochloride can produce multiple iodinated products. | The desired 5-iodo derivative is reported to precipitate from the reaction mixture upon the addition of water. It can be isolated by filtration. | [1][2][3] |
| Difficulty in selectively protecting the 4-hydroxy group. | Incompatible protecting groups that are either unstable in subsequent steps or difficult to remove. | Use an allyl ether as the protecting group for the 4-hydroxy position. This has been shown to be compatible with the reaction sequence. | [2] |
| Irreproducible yields in the methylation step to form the 1,3-diol. | Heterogeneous reaction mixture when using MeLi/CeCl₃. | Employ Knochel's modification using LaCl₃·2LiCl and a methyl Grignard reagent for a more robust and high-yielding reaction. | [2][4] |
| Formation of a benzofuran system upon formation of the 1,3-diol. | The 1,3-diol is sensitive and can undergo condensation. | Protect the 1,3-diol as an acetonide immediately after its formation using 2,2-dimethoxypropane under pyridinium p-toluenesulfonate (PPTS) catalysis. | [2][4] |
| Degradation of the product during the final acetonide deprotection. | The 1,3-diol is acid-labile. | Use a mild Lewis acid catalyst, such as indium(III) chloride, in wet acetonitrile for a selective and clean deprotection. | [4] |
Experimental Protocols
A detailed experimental protocol for the key steps in the asymmetric synthesis of this compound can be found in the supporting information of the publication by Enders et al. (2012) in the Beilstein Journal of Organic Chemistry.[5][6]
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow and key transformations in the successful asymmetric synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric total synthesis of this compound employing an organocatalytic aldol key step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Enhancing Smyrindiol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Smyrindiol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a natural product, a dihydrofurocoumarin, that has been identified in plants such as Brosimum gaudichaudii and Smyrniopsis aucheri.[1] Its chemical structure is characterized by a fused ring system with multiple hydroxyl groups (C14H14O5).[1][2] Like many natural products, this compound is predicted to be hydrophobic, which can lead to poor aqueous solubility. This low solubility poses a significant challenge for in vitro assays, as it can result in compound precipitation in aqueous culture media, leading to inaccurate and unreliable experimental results.[3][4][5]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
The first step is to determine the extent of the solubility problem. A simple visual inspection of your prepared stock solution and final assay concentration for any precipitation is a starting point. For a more quantitative approach, a preliminary solubility test in your specific assay buffer is recommended. Based on the outcome, you can then select an appropriate solubilization strategy. It is also crucial to consider the potential impact of any solubilizing agent on the biological system being studied to avoid experimental artifacts.
Q3: Are there common solvents that can be used to prepare a stock solution of this compound?
For poorly soluble compounds, a concentrated stock solution is typically prepared in an organic solvent before being diluted into the aqueous assay medium. Common choices include:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of hydrophobic compounds for biological assays.[5]
-
Ethanol: Another common solvent, particularly for compounds that are sensitive to DMSO.
-
Methanol: Can also be effective, but its volatility and toxicity should be considered.[5]
-
Acetone: Useful for some compounds, but its high volatility can be a drawback.
It is critical to keep the final concentration of the organic solvent in the assay medium as low as possible (typically <0.5%) to minimize solvent-induced toxicity or off-target effects.[5]
Troubleshooting Guide: Improving this compound Solubility
If you are experiencing precipitation of this compound in your in vitro assays, consider the following troubleshooting strategies, starting with the simplest and progressing to more advanced techniques as needed.
Strategy 1: Co-Solvent System
A co-solvent system involves using a mixture of a water-miscible organic solvent and water to increase the solubility of a hydrophobic compound.[6][7][8]
When to use: This is often the first and simplest approach to try when you observe precipitation upon dilution of your organic stock solution into the aqueous assay buffer.
Experimental Protocol: Co-Solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in 100% DMSO).
-
Prepare a series of co-solvent mixtures. For example, you can prepare aqueous buffers containing increasing percentages of a water-miscible organic solvent like ethanol or propylene glycol (e.g., 1%, 2%, 5%, 10%).
-
Determine the maximum solubility of this compound in each co-solvent mixture by adding small aliquots of the stock solution to the co-solvent buffer until precipitation is observed.
-
Select the lowest concentration of the co-solvent that maintains this compound in solution at your desired final assay concentration.
-
Important: Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent on your assay.
Table 1: Example of Co-Solvent Effect on Solubility of a Poorly Soluble Compound
| Co-Solvent (in water) | Concentration | Solubility Increase (relative to water) |
| Ethanol | 5% | ~5-fold |
| Ethanol | 10% | ~15-fold |
| Propylene Glycol | 5% | ~8-fold |
| Propylene Glycol | 10% | ~20-fold |
Note: This is representative data for a generic poorly soluble compound and the actual values for this compound may vary.
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.[9][10][11][12]
When to use: If co-solvents are not effective enough or if you need to minimize the use of organic solvents due to their potential toxicity to your cells.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.[10][11]
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10% w/v).
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the inclusion complex. Slowly add the this compound stock solution to the cyclodextrin solution while vortexing or sonicating. The molar ratio of this compound to cyclodextrin may need to be optimized (e.g., 1:1, 1:2).
-
Allow the mixture to equilibrate. This can take from a few minutes to several hours at room temperature or with gentle heating.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine the concentration of solubilized this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Table 2: Comparison of Cyclodextrins for Enhancing Solubility
| Cyclodextrin Type | Key Features | Typical Molar Ratio (Drug:CD) |
| β-Cyclodextrin (β-CD) | Lower aqueous solubility | 1:1 to 1:2 |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity | 1:1 to 1:5 |
| Sulfobutyl ether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged | 1:1 to 1:5 |
Strategy 3: Nanoparticle Formulation
Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and cellular uptake.[13][14][15] This is a more advanced technique that can be highly effective for very hydrophobic compounds.
When to use: When other methods fail or when you want to achieve targeted delivery or controlled release of this compound.
Experimental Protocol: Nanoprecipitation for this compound Nanoparticle Formulation
-
Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol). A biodegradable polymer such as PLGA can also be co-dissolved to form polymeric nanoparticles.
-
Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188 or Tween 80) to stabilize the nanoparticles.
-
Rapidly inject the organic phase into the aqueous phase under vigorous stirring. The rapid solvent displacement causes the hydrophobic this compound to precipitate as nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure or by dialysis.
-
Characterize the nanoparticles. This includes measuring their size, polydispersity index (PDI), and encapsulation efficiency.
-
Sterilize the nanoparticle suspension by filtration through a 0.22 µm filter before use in cell-based assays.
Table 3: Overview of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent mixture.[6][7] | Simple, inexpensive, and widely applicable. | Potential for solvent toxicity at higher concentrations. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble complex.[9][10] | Low toxicity, can improve stability. | May alter drug-target interactions, limited by cavity size. |
| Nanoparticles | Encapsulates the drug in a colloidal carrier.[13][14] | High drug loading, can improve cellular uptake and stability. | More complex preparation and characterization required. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and potential biological context of this compound, the following diagrams are provided.
Caption: A troubleshooting workflow for addressing this compound solubility issues in in vitro assays.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Disclaimer: The information provided in this technical support center is intended as a general guide. The optimal solubilization method for this compound will depend on the specific experimental conditions and should be determined empirically. It is essential to include appropriate controls in your experiments to account for any potential effects of the solubilizing agents themselves.
References
- 1. This compound | C14H14O5 | CID 92261439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Co-solvency: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Smyrindiol stability issues in DMSO stock solution
Welcome to the Technical Support Center for Smyrindiol. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound, with a focus on addressing stability issues in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not readily dissolving in DMSO. What can I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for some organic compounds.
-
Gentle Warming and Sonication: Gently warm the solution to 37°C and use a bath sonicator to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Ensure thorough mixing by vortexing the solution for a sufficient period.
-
Prepare a More Dilute Stock: If the intended concentration is high, it might exceed this compound's solubility limit in DMSO. Try preparing a more dilute stock solution.
Q2: I observed precipitation in my this compound DMSO stock solution after storing it at -20°C. Is the stock still usable?
A2: Precipitation upon freezing is a common issue. Before use, it is crucial to ensure the compound is fully redissolved.
-
Thawing and Redissolving: Thaw the stock solution at room temperature and vortex or sonicate it thoroughly to redissolve the precipitate. Visually inspect the solution to ensure it is clear before use.
-
Consider Aliquoting: To avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation, it is recommended to aliquot the stock solution into single-use vials.[1]
Q3: When I add my this compound DMSO stock to aqueous media for my experiment, a precipitate forms immediately. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the compound is poorly soluble in the aqueous environment. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform an intermediate dilution step in the aqueous buffer.
-
Temperature of Media: Use pre-warmed (37°C) aqueous media, as solubility often increases with temperature.
-
Rapid Mixing: Add the DMSO stock to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
Q4: How stable is this compound in a DMSO stock solution, and what are the optimal storage conditions?
-
Storage Temperature: For long-term storage, it is recommended to store this compound DMSO stock solutions at -80°C. For short-term storage, -20°C is acceptable.
-
Protection from Light: Furanocoumarins can be light-sensitive. Store stock solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For compounds prone to oxidation, storing aliquots under an inert gas like argon or nitrogen can enhance stability.
-
Avoid Water Contamination: Use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture. Studies have shown that water in DMSO can promote the degradation of some compounds.[2]
Troubleshooting Guide: this compound Stability
This guide provides a structured approach to identifying and resolving common stability issues with this compound in DMSO stock solutions.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock | Concentration exceeds solubility limit. | Prepare a more dilute stock solution. |
| Absorption of water into DMSO. | Use fresh, anhydrous DMSO and store properly. | |
| Incomplete initial dissolution. | Use gentle warming (37°C) and sonication. | |
| Precipitation upon Dilution | "Crashing out" in aqueous buffer. | Perform serial dilutions; use pre-warmed media. |
| High final compound concentration. | Lower the final working concentration. | |
| Suspected Degradation | Improper storage conditions. | Store at -80°C, protect from light, and use aliquots. |
| Presence of water in DMSO. | Use anhydrous DMSO and minimize moisture exposure. | |
| Multiple freeze-thaw cycles. | Prepare single-use aliquots.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in DMSO by LC-MS
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Amber glass or polypropylene vials
-
Incubator/oven and freezer for storage conditions
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into multiple amber vials.
-
Prepare a "Time Zero" (T0) sample by diluting an aliquot of the stock solution to a suitable concentration for LC-MS analysis (e.g., 1 µM) in an ACN/water mixture.
-
-
Storage:
-
Store the vials at different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Prepare the sample for LC-MS analysis as done for the T0 sample.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Determine the peak area of this compound in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) x 100
-
Table 2: Example Stability Data (Hypothetical for this compound)
Note: The following data is hypothetical and for illustrative purposes only, as specific stability data for this compound in DMSO is not currently available in the public domain. Researchers should perform their own stability studies.
| Storage Condition | Time Point | % this compound Remaining (Hypothetical) |
| Room Temperature (25°C) | 0 hours | 100% |
| 24 hours | 95% | |
| 72 hours | 85% | |
| 4°C | 0 hours | 100% |
| 1 week | 99% | |
| 1 month | 97% | |
| -20°C | 0 hours | 100% |
| 1 month | >99% | |
| 3 months | >99% |
Visualizations
Diagram 1: General Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting precipitation issues with this compound solutions.
Diagram 2: Experimental Workflow for this compound Stability Assessment by LC-MS
Caption: Workflow for assessing the stability of this compound in DMSO using LC-MS.
Diagram 3: Potential Signaling Pathways Modulated by Furanocoumarins
This compound is a furanocoumarin, a class of compounds known to exhibit various biological activities, including anti-inflammatory effects.[5] While the specific signaling pathways modulated by this compound are not yet fully elucidated, furanocoumarins have been shown to influence key inflammatory pathways.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
Technical Support Center: Optimizing Smyrindiol Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of Smyrindiol for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution covering a wide range, from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q2: How do I choose the appropriate cell line for my cytotoxicity experiment with this compound?
A2: The choice of cell line should align with your research objectives. If you are investigating the anti-cancer properties of this compound, select a panel of cancer cell lines relevant to the cancer type of interest. It is also crucial to include a non-cancerous control cell line to assess the selective cytotoxicity of the compound.
Q3: this compound is a natural product. Are there any specific challenges I should be aware of when preparing it for cell culture experiments?
A3: Yes, natural products like this compound can present solubility challenges.[1] It is often necessary to dissolve the compound in a solvent like DMSO first and then dilute it in the cell culture medium.[2] Always include a vehicle control (media with the same concentration of the solvent) in your experiments to ensure that the solvent itself is not causing any cytotoxic effects.[3] Additionally, some natural products can interfere with the colorimetric or fluorometric readouts of common cytotoxicity assays.[1]
Q4: How long should I incubate the cells with this compound?
A4: The incubation time can significantly impact the cytotoxic effect. Typical incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[1][4] It is recommended to perform a time-course experiment to determine the optimal exposure time for observing the desired effect of this compound on your chosen cell line.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in control wells | 1. The natural product may directly reduce the assay reagent (e.g., MTT, resazurin), leading to a false positive signal.[1] 2. The compound may be colored and interfere with absorbance readings.[1] 3. The compound may precipitate at high concentrations and scatter light.[1] | 1. Include a "compound-only" control (this compound in media without cells) and subtract this background reading from your experimental wells.[1] 2. Consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[1] 3. Visually inspect the wells for precipitate. If present, try to improve solubility by using a different solvent or sonication. You may also need to filter the stock solution.[1] |
| Poor solubility of this compound in culture medium | This compound may be lipophilic and not readily soluble in aqueous solutions.[1] | 1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO, ethanol).[2][3] 2. Gently sonicate or vortex the stock solution to aid dissolution.[1] 3. After dilution in culture medium, ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).[3][5] |
| Inconsistent or highly variable results | 1. Uneven cell seeding.[6] 2. Pipetting errors.[6] 3. Edge effects in the multi-well plate.[7] 4. Inconsistent incubation times with the assay reagent.[6] | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Use calibrated pipettes and consider using a multichannel pipette for consistency.[6] 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[7] 4. Ensure all wells are incubated with the assay reagent for the same amount of time.[6] |
| Bell-shaped dose-response curve | At high concentrations, the compound may precipitate out of solution, leading to a lower effective concentration and reduced cytotoxicity.[1] | 1. Check for precipitation at high concentrations under a microscope. 2. If precipitation is observed, the higher concentrations may not be physiologically relevant. Focus on the concentration range before the effect decreases. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9][10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8][9] Read the absorbance at 570 nm using a microplate reader.[11][12]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[13][14]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer) 45 minutes before the end of the incubation period.[15]
-
Medium background: Complete culture medium without cells.
-
-
Sample Collection: At the end of the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[15]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[15]
-
Calculation: Determine the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound (20 µM) in A549 Cells
| Incubation Time (h) | Cell Viability (%) |
| 24 | 85.3 |
| 48 | 48.1 |
| 72 | 22.7 |
Visualizations
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. jove.com [jove.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
Technical Support Center: Troubleshooting Smyrindiol Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Smyrindiol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound, also known as (+)-(2'S,3'R)-3-hydroxymarmesin, is a linear dihydrofurocoumarin.[1] It is a natural product that has demonstrated antifungal and antibacterial effects.[1] Based on its chemical structure, this compound is a relatively hydrophobic molecule, which can contribute to challenges with its solubility in aqueous solutions like cell culture media.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| Predicted LogP | 1.4 |
Data sourced from PubChem.
Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
This is a common phenomenon known as "crashing out" or "solvent shock."[2] It occurs when a compound that is highly soluble in a non-polar solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment like cell culture medium. The dramatic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation.[2]
Q3: My cell culture medium containing this compound looked fine initially, but I noticed a precipitate after a few hours in the incubator. What causes delayed precipitation?
Delayed precipitation can be caused by several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the temperature and pH of the medium, which may affect the long-term solubility of this compound.
-
Media Components Interaction: Over time, this compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes.[3]
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
-
Compound Stability: The compound itself may not be stable in the aqueous environment of the cell culture medium over extended periods.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Question: How can I prevent this compound from precipitating immediately when I add it to my cell culture medium?
Answer: To prevent immediate precipitation, it is crucial to optimize the preparation of your this compound working solution. Here is a step-by-step guide and a table of potential causes and solutions.
Experimental Protocol: Preparing a this compound Working Solution
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
-
Pre-warm the Cell Culture Medium:
-
Place your complete cell culture medium in a 37°C water bath for at least 30 minutes. Using pre-warmed medium is critical to prevent precipitation caused by temperature shock.[4]
-
-
Perform a Serial Dilution (Recommended):
-
Instead of adding the high-concentration stock directly to your final volume of medium, perform an intermediate dilution step.
-
For example, dilute your 10 mM stock solution 1:10 in pre-warmed medium to create a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or a small volume of the high-concentration stock) dropwise to the pre-warmed medium while gently vortexing or swirling.[2] This ensures rapid and even dispersion of the compound.
-
The final concentration of DMSO in the medium should ideally be below 0.5% to avoid cytotoxicity.[3]
-
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution (Solvent Shock) | Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid change in solvent polarity.[2] | Perform a serial dilution in pre-warmed medium. Add the stock solution dropwise while gently vortexing.[2][4] |
| Low Temperature of Medium | The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium for dilutions.[4] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] |
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: What steps can I take to prevent this compound from precipitating during my experiment?
Answer: Preventing delayed precipitation involves careful consideration of your experimental setup and media conditions.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, affecting solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage. |
| Media Evaporation | Evaporation concentrates all media components, potentially pushing this compound concentration above its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with Media Components | This compound may form insoluble complexes with salts, amino acids, or other media components over time.[3] | If possible, test the solubility of this compound in different basal media formulations. The presence of serum may sometimes help to stabilize hydrophobic compounds. |
| pH Shift | Cellular metabolism can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds. | Ensure the medium is adequately buffered for the incubator's CO₂ concentration. Consider using a medium with HEPES buffer for additional pH stability. |
Troubleshooting Logic for Delayed Precipitation
Caption: Troubleshooting delayed this compound precipitation.
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (with and without serum, pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader (optional, for quantitative assessment)
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a series of this compound concentrations in your pre-warmed cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration is constant across all wells and in a vehicle control well (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Observation:
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more detailed inspection, examine a small aliquot from each well under a microscope to check for micro-precipitates.
-
-
Quantitative Assessment (Optional):
-
Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
| Concentration (µM) | Time 0 | Time 1h | Time 4h | Time 24h |
| 100 | Precipitate | Precipitate | Precipitate | Precipitate |
| 50 | Clear | Clear | Precipitate | Precipitate |
| 25 | Clear | Clear | Clear | Clear |
| 12.5 | Clear | Clear | Clear | Clear |
| Vehicle Control | Clear | Clear | Clear | Clear |
This is an example data table. Your results may vary.
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are not well-documented, as a coumarin derivative, it may influence various cellular processes. Many small molecule inhibitors target key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, a hypothetical inhibitory action on a generic kinase cascade is depicted below.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
Reducing side products in the synthesis of Smyrindiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Smyrindiol. Our aim is to help you minimize side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound can be accompanied by several side reactions, including undesired aldol reactions, formation of isomeric mixtures during iodination, difficulties with selective protection and deprotection of hydroxyl groups, condensation to form benzofuran systems, and side reactions during the construction of the coumarin ring.[1][2]
Q2: How can I avoid the formation of aldol side products during the alkylation of salicylaldehyde?
A2: Direct alkylation of monoprotected salicylaldehyde with reagents like 1-bromo- or chloroacetone under basic conditions can trigger a subsequent base-catalyzed aldol reaction, leading to impurities.[1][2] To circumvent this, it is recommended to use a masked acetonylating reagent such as 2-methoxyallyl bromide for the alkylation, followed by hydrolysis with a dilute acid to furnish the desired ketone derivative.[1][2]
Q3: What is the best approach for the selective iodination of 2,4-dihydroxybenzaldehyde?
A3: The iodination of 2,4-dihydroxybenzaldehyde with iodine monochloride in acetic acid can produce a mixture of iodinated isomers.[1][2] A straightforward and effective method to isolate the desired 5-iodo derivative is through precipitation by adding water to the reaction mixture. The target compound will precipitate and can be separated by filtration.[1][2]
Q4: Are there any challenges associated with the Sonogashira coupling step in the synthesis?
A4: Yes, using propiolic acid esters directly in Sonogashira reactions can be problematic and lead to side reactions.[2] A more reliable method involves using an orthoester as the coupling partner. This orthoester can be smoothly coupled and subsequently converted to the desired aryl alkynoate under mild acidic conditions without affecting other sensitive functional groups like acetonides.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides recommended solutions.
Issue 1: Low Yield and Complex Mixture in the Intramolecular Aldol Reaction
| Symptom | Possible Cause | Recommended Solution |
| A complex reaction mixture is obtained instead of the expected hydroxy ketone after the (S)-proline catalyzed intramolecular aldol reaction. An aldehyde signal is still present in the NMR spectrum of the crude product.[2][3] | Unwanted intermolecular side reactions are occurring between the keto group of one molecule and the coumarin system of another.[2][3] | Modify the synthetic strategy to construct the coumarin system after the proline-catalyzed aldol reaction has been successfully performed.[2][3] |
Issue 2: Formation of Benzofuran Side Products
| Symptom | Possible Cause | Recommended Solution |
| The 1,3-diol intermediate is observed to condense into a benzofuran derivative.[2][3] | The 1,3-diol moiety is sensitive and prone to intramolecular condensation. | Protect the 1,3-diol as an acetonide using 2,2-dimethoxypropane under pyridinium p-toluenesulfonate (PPTS) catalysis to prevent this side reaction.[2][3] |
Issue 3: Difficulty with Acetonide Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Standard acidic conditions for acetonide deprotection lead to decomposition of the 1,3-diol.[3] | The 1,3-diol is acid-labile. | Employ milder deprotection conditions. Indium(III) catalysis in acetonitrile in the presence of water has been shown to selectively and effectively cleave the acetonide without degrading the desired product.[3] |
Quantitative Data Summary
The following table summarizes the yield and stereoselectivity achieved in the asymmetric total synthesis of this compound, highlighting the efficiency of the optimized methods.
| Parameter | Value | Reference |
| Overall Yield | 6.3% (over 15 steps) | [2] |
| Diastereomeric Excess (de) | 99% | [2] |
| Enantiomeric Excess (ee) | 99% | [2] |
Experimental Protocols
Key Experiment: Masked Acetonylation to Avoid Aldol Side Products
This protocol describes the alkylation of a monoprotected salicylaldehyde using a masked acetonylating reagent to prevent a subsequent base-catalyzed aldol reaction.[1][2]
-
Alkylation: To a solution of the monoprotected salicylaldehyde in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Add 2-methoxyallyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the intermediate methyl vinyl ether by column chromatography.
-
Hydrolysis: Dissolve the purified intermediate in a mixture of a suitable solvent (e.g., THF) and dilute aqueous acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the desired ketone product.
-
Purify the final product by column chromatography.
Key Experiment: (S)-Proline Catalyzed Intramolecular Aldol Reaction
This protocol details the key stereoselective intramolecular aldol reaction.[4]
-
Dissolve the O-acetonyl-salicylaldehyde substrate in a suitable solvent (e.g., DMSO).
-
Add (S)-proline (typically 40 mol %).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Purify the aldol product by column chromatography to obtain the desired stereoisomer with high diastereo- and enantioselectivity.[4]
Visualizations
Caption: Optimized workflow for the asymmetric total synthesis of this compound.
Caption: Troubleshooting decision tree for the alkylation step.
Caption: Comparison of problematic vs. successful reaction pathways.
References
- 1. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 2. Asymmetric total synthesis of this compound employing an organocatalytic aldol key step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Smyrindiol Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to increase the bioavailability of Smyrindiol in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely causes and how can we troubleshoot this?
A1: Low oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary reasons are often poor aqueous solubility, low dissolution rate in the gastrointestinal (GI) tract, and low permeability across the intestinal epithelium. First-pass metabolism in the liver can also contribute to low systemic exposure.
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the solubility and permeability of your this compound batch. According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and low permeability (BCS Class IV) are particularly challenging for oral delivery.
-
Formulation Strategies: The most direct way to address low bioavailability is through advanced formulation. Consider these approaches, starting with the simplest:
-
Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder increases the surface area for dissolution.[1][2] This can be achieved through techniques like air-jet milling.[3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[1][4]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve its solubility and absorption.[1][3][5][6] These formulations form fine oil-in-water emulsions in the GI tract, which enhances drug dissolution and uptake.[1][7]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from degradation and improve its absorption profile.[5][8]
-
-
Route of Administration Comparison: To isolate the problem to oral absorption, compare the plasma concentration of this compound after oral administration with that after intravenous (IV) administration. A significantly higher plasma concentration after IV administration will confirm that poor oral absorption is the primary issue.
Q2: We are seeing high variability in the plasma concentrations of this compound between individual animals in our study. What could be causing this and how can we reduce it?
A2: High inter-animal variability in pharmacokinetic studies is often linked to inconsistencies in experimental conditions or the formulation's performance.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing. Food in the GI tract can significantly alter drug absorption.
-
Dosing Technique: Standardize your oral gavage technique to minimize variations in the administered dose and the site of delivery within the GI tract.
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize biological variability in drug metabolism and absorption.
-
-
Optimize Formulation:
-
Droplet Size and Polydispersity: If you are using a lipid-based formulation like SEDDS, characterize the droplet size and polydispersity index (PDI) upon emulsification. A smaller, more uniform droplet size generally leads to more consistent absorption.
-
Excipient Selection: The choice of oils, surfactants, and co-solvents in a SEDDS formulation can impact its stability and dispersibility. You may need to screen different excipients to find an optimal combination.
-
Troubleshooting Guides
Guide 1: Improving this compound Bioavailability with a Self-Emulsifying Drug Delivery System (SEDDS)
This guide outlines the steps to develop and evaluate a SEDDS formulation for this compound.
Challenge: You have confirmed that this compound has low aqueous solubility, leading to poor oral bioavailability.
Solution: Develop a SEDDS formulation to enhance its solubility and absorption.
Workflow for SEDDS Development and Evaluation:
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data from a study in Sprague-Dawley rats, comparing the oral bioavailability of this compound administered as a simple suspension versus a SEDDS formulation.
| Parameter | This compound Suspension (50 mg/kg) | This compound-SEDDS (50 mg/kg) | Fold Increase |
| Cmax (ng/mL) | 150 ± 35 | 750 ± 98 | 5.0 |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.25 | - |
| AUC (0-24h) (ng·h/mL) | 850 ± 150 | 4250 ± 550 | 5.0 |
| Relative Bioavailability (%) | - | 500 | - |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before the experiment, with free access to water.
-
Formulations:
-
This compound Suspension: this compound is suspended in a 0.5% carboxymethyl cellulose (CMC) solution.
-
This compound-SEDDS: this compound is dissolved in a pre-formulated SEDDS consisting of an oil, a surfactant, and a co-solvent.
-
-
Dosing: Animals are randomly divided into two groups (n=6 per group).
-
Group 1 receives the this compound suspension orally via gavage.
-
Group 2 receives the this compound-SEDDS orally via gavage. The dose for both groups is 50 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.[9]
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis. The relative bioavailability of the SEDDS formulation is calculated as: (AUC_SEDDS / AUC_Suspension) * 100.
Guide 2: Investigating the Impact of Enhanced this compound Bioavailability on a Cellular Signaling Pathway
This guide illustrates how to correlate enhanced bioavailability with a downstream biological effect.
Challenge: You have successfully increased the bioavailability of this compound and now need to determine if this leads to a greater effect on a target signaling pathway. Let's assume this compound is an inhibitor of the hypothetical "Kinase-X" pathway.
Hypothetical Signaling Pathway: Kinase-X Inhibition by this compound
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrate
-
Animal Treatment: Treat two groups of tumor-bearing mice (e.g., xenograft model) with either the this compound suspension or the this compound-SEDDS formulation at the same dose. A vehicle control group should also be included.
-
Tissue Collection: At a predetermined time point after the final dose (e.g., corresponding to the Tmax of the SEDDS formulation), euthanize the animals and excise the tumor tissues.
-
Protein Extraction: Homogenize the tumor tissues in lysis buffer to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase-X substrate and for the total substrate protein (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
Expected Outcome:
A significant reduction in the levels of the phosphorylated substrate in the tumors of animals treated with the this compound-SEDDS formulation compared to the suspension formulation would demonstrate that the enhanced bioavailability leads to greater target engagement and a more pronounced biological effect.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral bioavailability enhancement of exemestane from self-microemulsifying drug delivery system (SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Parameters for Smyrindiol Separation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Smyrindiol. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting good separation of this compound from other components in my sample. What should I do?
A1: Poor separation can be caused by several factors. Here are a few troubleshooting steps:
-
Optimize the Mobile Phase: The composition of your mobile phase is critical for good separation. For furanocoumarins like this compound, reversed-phase HPLC is commonly used. Try adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A gradient elution, where the solvent composition changes over time, is often more effective than an isocratic (constant composition) elution for complex samples.[1][2]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different HPLC column. A C18 column is a good starting point, but other stationary phases like C8, Phenyl-Hexyl, or even polar-embedded phases can offer different selectivities.[3]
-
Adjust the pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape. While this compound is not strongly ionizable, small pH adjustments can sometimes improve separation from interfering compounds.
-
Check the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[4]
Q2: My this compound peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase can cause tailing. This can sometimes be mitigated by adding a small amount of a competing agent to the mobile phase (e.g., a low concentration of trifluoroacetic acid) or by using a column with better end-capping.
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to poor peak shape.[5] Try replacing the guard column first. If the problem persists, the analytical column may need to be cleaned or replaced.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]
Q3: I am observing a drifting baseline in my chromatogram. What should I do?
A3: A drifting baseline can interfere with accurate quantification. Common causes include:
-
Column Not Equilibrated: Ensure the column is fully equilibrated with the initial mobile phase before injecting your sample, especially when using a gradient.[5]
-
Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure your solvents are well-mixed and degassed. Contamination in the mobile phase can also cause baseline drift.[7]
-
Detector Problems: A dirty flow cell in your detector can cause baseline issues. Refer to your detector's manual for cleaning procedures. Temperature fluctuations in the lab can also affect the detector's stability.
-
Leaking System: Check for leaks in your HPLC system, as this can cause pressure fluctuations and a drifting baseline.[6]
Q4: What are typical starting parameters for developing an HPLC method for this compound?
A4: Based on methods developed for the broader class of furanocoumarins, here are some recommended starting parameters. These will likely require further optimization for your specific application.
Experimental Protocols
General Protocol for this compound Analysis by Reversed-Phase HPLC
This protocol provides a starting point for the separation of this compound. Optimization will be necessary based on the sample matrix and desired resolution.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Extract the this compound using a suitable solvent such as methanol or acetonitrile. Sonication or vortexing can aid in extraction.
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[4]
-
If necessary, dilute the filtered extract with the initial mobile phase.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended.[2]
-
Column: A C18 column is a common choice. A typical dimension is 150 mm x 4.6 mm with 5 µm particles.
-
Mobile Phase:
-
Solvent A: Water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape and MS compatibility).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A linear gradient from a lower percentage of Solvent B to a higher percentage is often effective. For example, start with 30% B and increase to 90% B over 20-30 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducible retention times.[2]
-
Detection:
-
Injection Volume: Typically 5-20 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard, if available.
-
Use the peak area to quantify the amount of this compound in the sample by comparing it to a calibration curve prepared from this compound standards.
-
Data Presentation
The following tables summarize typical HPLC parameters used for the separation of furanocoumarins, which can be adapted for this compound.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | C18, C8, Phenyl-Hexyl | C18 is the most common starting point. |
| Column Dimensions | 150-250 mm length, 2.1-4.6 mm I.D. | Longer columns provide better resolution but longer run times. |
| Particle Size | 3-5 µm | Smaller particles offer higher efficiency but generate higher backpressure. |
| Mobile Phase A | Water, often with 0.1% Formic Acid or Acetic Acid | Acid modifier improves peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile, Methanol | Acetonitrile generally provides better resolution for furanocoumarins. |
| Elution Mode | Gradient | A gradient is usually necessary for complex samples. |
Table 2: HPLC Operational Parameters
| Parameter | Typical Value/Range | Notes |
| Flow Rate | 0.8 - 1.2 mL/min | Adjust for optimal resolution and run time. |
| Column Temperature | 25 - 40 °C | Maintaining a constant temperature is crucial for reproducibility. |
| Injection Volume | 5 - 20 µL | Depends on sample concentration and column capacity. |
| Detection Wavelength (UV) | 280 - 320 nm | Monitor multiple wavelengths if using a DAD to check for peak purity. |
Visualizations
Logical Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing an HPLC method for this compound separation.
Caption: A logical workflow for HPLC method development for this compound.
Troubleshooting Workflow for Common HPLC Issues
This diagram provides a systematic approach to troubleshooting common problems encountered during HPLC analysis.
Caption: A troubleshooting workflow for common HPLC issues.
References
Technical Support Center: Smyrindiol Handling and Storage
This technical support center provides guidance on preventing the degradation of Smyrindiol during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product with the chemical formula C₁₄H₁₄O₅. It is classified as a dihydrofuranocoumarin, a derivative of psoralen. Its systematic name is (2S,3R)-3-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1][2].
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general stability of furanocoumarins, the primary factors that can lead to the degradation of this compound are:
-
Light Exposure: Furanocoumarins are well-known photosensitizers and can undergo photodegradation upon exposure to UV light[3][4].
-
Temperature: Elevated temperatures can accelerate degradation. Studies on other furanocoumarins have shown significant degradation at high temperatures[1][2][5].
-
pH: Extreme pH conditions, both acidic and alkaline, can lead to the degradation of coumarin-related structures[6].
-
Oxidation: The presence of oxidizing agents may lead to the degradation of the molecule, particularly at the hydroxyl groups of the side chain.
Q3: How should I store pure this compound?
To minimize degradation, pure this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent moisture ingress.
Q4: What is the recommended way to store this compound in solution?
For solutions, the choice of solvent and storage conditions are critical:
-
Solvents: Use high-purity, anhydrous solvents. Ethanol or DMSO are common choices. Buffer solutions should be freshly prepared and degassed.
-
pH: If using a buffer, maintain a pH as close to neutral as possible, unless the experimental protocol requires otherwise. Be aware that stability decreases at non-neutral pH[6].
-
Storage: Store solutions frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an experiment | This compound degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from a new stock of this compound. 3. Check the pH of your experimental medium. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound. | 1. Analyze a freshly prepared sample to confirm the new peaks are not present initially. 2. Refer to the "Proposed Degradation Pathways of this compound" diagram to tentatively identify potential degradation products. 3. Perform stress testing (see Experimental Protocols) to confirm degradation pathways. |
| Discoloration of the this compound sample | Possible oxidation or photodegradation. | 1. Discard the sample. 2. Ensure future storage is under an inert atmosphere and protected from light. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Compound | In Solution |
| Long-Term Storage | -20°C or below, protected from light, under inert gas. | -80°C, in aliquots, protected from light. |
| Short-Term Storage | 2-8°C, protected from light, desiccated. | 2-8°C for a few days, protected from light. Avoid repeated warming and cooling. |
| Recommended Solvents | - | Anhydrous DMSO, Anhydrous Ethanol |
| pH Range for Stability | - | pH 6-7.5 (in aqueous buffers) |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Conditions (Forced Degradation Study)
This protocol is designed to identify the degradation susceptibility of this compound.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat an aliquot of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose a thin layer of solid this compound and an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
-
Sample Analysis:
-
Before and after each stress condition, analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Use a suitable C18 column and a gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Use LC-MS to determine the mass-to-charge ratio of the degradation products to help in their identification.
-
Visualizations
References
- 1. Asymmetric total synthesis of this compound employing an organocatalytic aldol key step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric total synthesis of this compound employing an organocatalytic aldol key step [beilstein-journals.org]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. Psoralen Derivatives with Enhanced Potency | Semantic Scholar [semanticscholar.org]
- 5. Exploring enzyme inhibition and comprehensive mechanisms of antioxidant/prooxidative activity of natural furanocoumarin derivatives: A comparative kinetic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Smyrindiol Activity in Assays
Welcome to the technical support center for Smyrindiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the activity of this compound in various experimental assays. Given that this compound is a natural compound with potential antifungal and antibacterial properties, its efficacy in biochemical and cellular assays can be significantly influenced by the experimental conditions, particularly pH.[1]
This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges in maintaining optimal pH for this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity has not been definitively established and is likely dependent on the specific biological target and assay system. As with many enzymatic reactions, the activity of this compound's target is expected to have an optimal pH at which it functions most effectively.[2][3] Deviations from this optimal pH can lead to reduced activity or even denaturation of the target protein.[3] We recommend performing a pH titration experiment to determine the optimal pH for your specific assay.
Q2: How does pH affect the stability and solubility of this compound?
The solubility and stability of a compound can be highly dependent on the pH of the solution.[4][5][6] For this compound, changes in pH could alter its ionization state, potentially impacting its solubility and ability to interact with its target. It is crucial to assess the solubility and stability of this compound across a range of pH values relevant to your planned experiments. A compound that precipitates out of solution will not be active in an assay.
Q3: Which buffer should I use for my this compound assay?
The choice of buffer is critical for maintaining a stable pH throughout your experiment.[7][8] The ideal buffer should have a pKa value close to the desired pH of the assay to ensure effective buffering capacity.[7] Common biological buffers include Phosphate-Buffered Saline (PBS), Tris, HEPES, and MES, each with a specific effective pH range.[8][9][10] It is important to choose a buffer that does not interfere with the assay or the activity of this compound.[7][11]
Q4: How can I monitor and control pH during a cell-based assay with this compound?
In cell culture, maintaining a stable physiological pH (typically 7.2-7.4) is crucial for cell health and reliable experimental outcomes.[12][13] The carbon dioxide (CO2) incubator, in conjunction with a bicarbonate-based buffer system in the culture medium, helps maintain this pH.[12] Visual cues, such as a change in the color of the phenol red indicator in the medium, can signal a pH shift.[12][13] For more precise measurements, a pH meter and electrode compatible with cell culture media should be used.[13][14] When adding this compound to the culture, ensure that the vehicle used for dissolution does not significantly alter the medium's pH.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound activity in a biochemical assay. | Suboptimal pH: The assay buffer pH may be outside the optimal range for this compound's target enzyme.[2][15] | Perform a pH titration experiment by running the assay with a series of buffers covering a pH range (e.g., pH 4-10) to identify the optimal pH. |
| This compound precipitation: The compound may not be soluble at the assay pH. | Visually inspect the assay wells for any precipitate. Test the solubility of this compound at different pH values and consider using a co-solvent if necessary, ensuring the co-solvent itself does not affect the assay.[4] | |
| Buffer interference: Components of the buffer system may be inhibiting the reaction.[11] | Test alternative buffer systems with similar pKa values.[8] | |
| Inconsistent results between experiments. | Inaccurate buffer preparation: Errors in preparing buffer solutions can lead to pH variability.[10] | Always calibrate the pH meter before preparing buffers.[14] Prepare fresh buffers regularly and store them properly.[10] |
| Temperature effects on pH: The pH of some buffers can change with temperature.[11][13] | Measure and adjust the pH of your buffers at the temperature at which the assay will be performed. | |
| Cell death or stress observed in a cell-based assay after adding this compound. | Drastic pH shift in the medium: The stock solution of this compound or its vehicle may have a pH that is significantly different from the culture medium. | Measure the pH of the this compound stock solution and adjust it if necessary before adding it to the culture medium. Ensure the final concentration of the vehicle is low and does not impact the medium's pH. |
| Contamination: Bacterial or fungal contamination can rapidly change the pH of the culture medium.[12] | Monitor cultures for visual signs of contamination. If the medium color changes unexpectedly (e.g., yellow for bacterial, purple for fungal), discard the culture and start with a fresh one.[12] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound in a Biochemical (Enzymatic) Assay
This protocol outlines a general procedure to determine the optimal pH for this compound's activity on a putative target enzyme.
Materials:
-
This compound stock solution
-
Target enzyme and its substrate
-
A set of buffers covering a range of pH values (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Tris for pH 7.5-9, Glycine-NaOH for pH 9-10.5)
-
Microplate reader or other appropriate detection instrument
-
96-well microplates
Procedure:
-
Buffer Preparation: Prepare a series of 0.1 M buffers, each with a different pH value (e.g., in 0.5 pH unit increments from pH 4.0 to 10.0).
-
Assay Setup: In a 96-well plate, set up replicate reactions for each pH value to be tested. Each reaction should contain:
-
The buffer of a specific pH.
-
The target enzyme at a constant concentration.
-
This compound at a constant concentration (and a control without this compound).
-
-
Initiation of Reaction: Add the substrate to each well to start the reaction.
-
Data Acquisition: Measure the enzyme activity over time using a microplate reader at the appropriate wavelength for the assay's detection method.
-
Data Analysis: For each pH value, calculate the rate of the enzymatic reaction in the presence and absence of this compound. Plot the enzyme activity (or the percentage of this compound-induced activity) against the pH. The pH at which the highest activity is observed is the optimal pH.
Protocol 2: Monitoring pH in Cell-Based Assays with this compound
This protocol describes how to prepare a this compound solution for cell-based assays and monitor the pH of the cell culture medium.
Materials:
-
This compound powder
-
Sterile, cell culture grade solvent (e.g., DMSO)
-
Complete cell culture medium
-
Sterile pH meter and micro-electrode
-
Sterile 1 M HCl and 1 M NaOH
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound in a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Working Solution Preparation and pH Adjustment:
-
Dilute the this compound stock solution in complete cell culture medium to create a working solution.
-
Aseptically measure the pH of the working solution using a sterile pH meter.
-
If the pH is outside the desired range (typically 7.2-7.4), adjust it carefully with sterile 1 M HCl or 1 M NaOH. Be cautious as even small volumes can cause significant pH changes.
-
-
Cell Treatment:
-
Add the pH-adjusted this compound working solution to your cell cultures to achieve the final desired concentration. The volume of the added solution should be minimal to avoid significant dilution of the medium.
-
-
pH Monitoring during Experiment:
-
At regular intervals during the experiment, visually inspect the color of the phenol red indicator in the medium.
-
For more accurate monitoring, a small aliquot of the medium can be aseptically removed to measure the pH with a pH meter.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. monash.edu [monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Oral Sustained Release of a Hydrophilic Drug Using the Lauryl Sulfate Salt/Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 生化学用バッファー [sigmaaldrich.com]
- 8. dalochem.com [dalochem.com]
- 9. Commonly Used Buffers [fishersci.it]
- 10. Buffers for Biochemical Reactions [promega.jp]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blog [midsci.com]
- 13. selectscience.net [selectscience.net]
- 14. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 15. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Minimizing off-target effects of Smyrindiol in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Smyrindiol in cell-based assays. This compound is a natural product belonging to the furanocoumarin class of compounds, which are known for their cytotoxic, anti-inflammatory, and antioxidant activities. Understanding and mitigating potential off-target effects is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is isolated from plants such as Smyrnium olusatrum (also known as Alexanders or wild celery). Furanocoumarins, in general, are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.
Q2: What are the potential off-target effects of this compound in cell-based assays?
As a furanocoumarin, this compound may exhibit several off-target effects that can influence experimental outcomes:
-
Phototoxicity: A primary concern with furanocoumarins is their potential to become toxic upon exposure to ultraviolet A (UVA) light. This can lead to unintended cell death in assays conducted under ambient light.
-
Inhibition of Cytochrome P450 (CYP) Enzymes: Furanocoumarins are known inhibitors of CYP enzymes, which are crucial for metabolizing various substrates, including some assay reagents. This can lead to altered results in metabolic or toxicity assays.
-
Inhibition of P-glycoprotein (P-gp): Some furanocoumarins can inhibit the P-gp efflux pump, which is involved in multidrug resistance. This can affect the intracellular concentration of this compound or other compounds in the assay.
-
Modulation of Signaling Pathways: Furanocoumarins have been reported to interact with various signaling pathways, including STAT3, NF-κB, PI3K/AKT, and MAPK. Unintended modulation of these pathways can lead to misinterpretation of experimental results.
-
Assay Interference: Due to their chemical structure, furanocoumarins may interfere with certain assay readouts, such as fluorescence-based assays, by exhibiting intrinsic fluorescence or quenching the fluorescent signal.
Q3: How can I minimize the phototoxicity of this compound in my experiments?
To minimize phototoxicity, it is essential to protect your cell cultures and experimental setup from light, particularly UVA. Conduct all steps of the experiment, including cell plating, treatment, and incubation, in a dark room or under amber light. Use opaque plates or cover standard plates with aluminum foil. If light exposure is unavoidable, ensure it is consistent across all experimental and control groups.
Q4: What are the best practices for preparing and storing this compound solutions?
This compound should be dissolved in a suitable, high-purity solvent like DMSO at a high concentration to create a stock solution. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Phototoxicity | Conduct experiments in the dark or under red light. Use opaque microplates. Include a "no light" control to assess baseline cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (cells treated with the same concentration of solvent without this compound). |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Sensitivity | Perform a dose-response curve to determine the IC50 value for your specific cell line. Use a concentration range appropriate for your experimental goals. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variable Light Exposure | Standardize all light exposure conditions throughout the experiment. Even brief exposure to ambient light can activate phototoxicity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound to the medium. If precipitation occurs, try a lower concentration or a different solubilizing agent. |
| Interaction with Media Components | Some components in the cell culture medium (e.g., serum proteins) can bind to this compound, reducing its effective concentration. Consider using serum-free medium for the treatment period if compatible with your cells. |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and are plated at a consistent density for all experiments. |
Issue 3: Interference with Assay Readouts
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Intrinsic Fluorescence | If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to check for interference. Include a "compound only" control (no cells) to subtract background fluorescence. |
| Fluorescence Quenching | Test for quenching by adding this compound to a known fluorescent standard and measuring the signal. If quenching occurs, consider using a different fluorescent dye with a distinct spectral profile or an alternative non-fluorescent assay. |
| Inhibition of Assay Enzymes | For assays that rely on enzymatic reactions (e.g., some viability assays), this compound's potential inhibition of CYP enzymes or other cellular enzymes could affect the results. Validate key findings with an orthogonal assay that has a different detection principle. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2, protected from light.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro Phototoxicity Assay
This protocol is designed to assess the phototoxic potential of this compound.
Materials:
-
96-well cell culture plates (one for irradiated and one for non-irradiated conditions)
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
UVA light source with a calibrated radiometer
-
Neutral Red solution
-
Microplate reader
Procedure:
-
Seed cells in two 96-well plates and incubate overnight.
-
Treat both plates with serial dilutions of this compound as described in the cytotoxicity protocol.
-
Incubate for 1 hour.
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.
-
Wash the cells and add fresh medium.
-
Incubate both plates for 24 hours.
-
Perform a cell viability assay (e.g., Neutral Red Uptake assay).
-
Compare the cytotoxicity between the irradiated and non-irradiated plates to determine the Photo-Irritation Factor (PIF).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) - No UVA | IC50 (µM) - With UVA |
| A549 (Lung Cancer) | MTT | 48 | 25.3 | 5.1 |
| MCF-7 (Breast Cancer) | XTT | 48 | 32.1 | 7.8 |
| HaCaT (Keratinocytes) | MTT | 24 | >100 | 12.5 |
Visualizations
Caption: Workflow for assessing this compound's effects in cell-based assays.
Caption: Potential signaling pathways modulated by furanocoumarins like this compound.
Enhancing the permeability of Smyrindiol across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of Smyrindiol.
I. Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our initial experiments. What are the likely reasons for its poor cell permeability?
A1: Low cell permeability of a compound like this compound, a furanocoumarin, can be attributed to several factors. Based on its chemical structure (Molecular Weight: 262.26 g/mol ), it is a relatively small molecule. However, issues can arise from:
-
Low Passive Diffusion: The molecule's polarity and hydrogen bonding capacity might hinder its ability to freely diffuse across the lipid bilayer of the cell membrane.
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[1][2] This is a common issue for many natural products.
-
Poor Aqueous Solubility: Limited solubility in the experimental medium can reduce the effective concentration of this compound available for uptake.
-
Metabolism: Intracellular enzymes could be metabolizing this compound, leading to lower measured concentrations of the parent compound.
Q2: What are the recommended initial assays to quantify the permeability of this compound?
A2: A two-tiered approach is recommended to systematically assess the permeability of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion. It is an excellent first step to determine this compound's intrinsic ability to cross a lipid membrane without the influence of transporters.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This assay can evaluate both passive diffusion and active transport, including efflux.
Q3: How can we determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux pump?
A3: The Caco-2 permeability assay is the gold standard for this. You would perform a bidirectional transport study, measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that this compound is a substrate for an efflux transporter like P-gp.
-
To confirm this, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[3] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp involvement.
Q4: Are there any uptake transporters that could facilitate this compound's entry into cells?
A4: While specific studies on this compound are limited, other natural compounds are known to be substrates for uptake transporters like the Organic Anion Transporting Polypeptides (OATPs).[4][5][6][7] Given this compound's structure, it is plausible that it could interact with OATPs or other solute carrier (SLC) transporters. Investigating this would require specialized cell lines overexpressing these specific transporters.
Q5: What formulation strategies can be employed to enhance the permeability of this compound?
A5: Several formulation strategies can be explored:[8][9][10]
-
Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions between cells.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[11]
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its uptake into cells.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low apparent permeability (Papp) in PAMPA | Poor intrinsic passive permeability. | 1. Verify Compound Integrity: Ensure this compound is stable in the assay buffer. 2. Optimize Formulation: Consider using a co-solvent or a lipid-based formulation to improve solubility and partitioning into the artificial membrane. 3. Structural Modification: If feasible, medicinal chemistry efforts could be directed towards modifying the structure of this compound to increase its lipophilicity or reduce its polar surface area. |
| Low A-B Papp in Caco-2 assay, but high efflux ratio (>2) | Active efflux by transporters (e.g., P-gp). | 1. Confirm with Inhibitors: Repeat the Caco-2 assay with a P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp and a decrease in the efflux ratio would confirm P-gp involvement. 2. Formulation with Inhibitors: Explore co-formulating this compound with a safe and effective P-gp inhibitor. |
| Low A-B Papp in Caco-2 and low efflux ratio (<2) | Poor passive permeability and not a substrate for major efflux pumps. | 1. Investigate Uptake Transporters: Use cell lines overexpressing uptake transporters like OATPs to see if permeability can be enhanced.[4][5][6] 2. Use Permeation Enhancers: Test the effect of known permeation enhancers in the Caco-2 model. 3. Advanced Formulations: Consider nanoparticle or liposomal formulations to bypass traditional uptake pathways. |
| High variability in permeability results | Inconsistent Caco-2 monolayer integrity. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory before each experiment. 2. Lucifer Yellow Co-administration: Include a low-permeability marker like Lucifer yellow to check for monolayer integrity during the experiment. High permeation of Lucifer yellow indicates a leaky monolayer. |
III. Data Presentation
Table 1: Hypothetical Permeability Data for this compound in Caco-2 Cells
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Interpretation |
| This compound (10 µM) | 0.8 ± 0.2 | 4.5 ± 0.7 | 5.6 | Potential P-gp Substrate |
| This compound (10 µM) + Verapamil (100 µM) | 2.5 ± 0.4 | 3.0 ± 0.5 | 1.2 | P-gp mediated efflux confirmed |
| Propranolol (High Permeability Control) | 25.5 ± 2.1 | 24.9 ± 1.9 | 0.98 | No significant efflux |
| Atenolol (Low Permeability Control) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | No significant efflux |
Table 2: Classification of Compound Permeability based on Caco-2 Papp (A-B) Values
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
IV. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Artificial Membrane:
-
Prepare a solution of 1% (w/v) lecithin in dodecane.
-
Coat the filter of a 96-well donor plate with 5 µL of the lecithin solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Donor Solution (pH 6.5): Prepare a solution of this compound and control compounds in a buffer mimicking the pH of the small intestine (e.g., MES buffer). If necessary, use a minimal amount of a co-solvent like DMSO (final concentration <1%).
-
Acceptor Solution (pH 7.4): Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Assay Assembly:
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Add 200 µL of the donor solution to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Confirm integrity with a low permeability marker like Lucifer Yellow.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the dosing solution containing this compound and control compounds to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of permeation (dQ/dt) from the slope of the cumulative amount of this compound transported versus time.
-
Calculate Papp using the equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
-
Calculate the Efflux Ratio:
-
Efflux Ratio = Papp(B-A) / Papp(A-B)
-
V. Visualizations
Caption: Troubleshooting workflow for low this compound permeability.
Caption: Potential mechanisms of this compound transport and modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Coadministration of P-glycoprotein modulators on loperamide pharmacokinetics and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic anion transporting polypeptides (OATPs): regulation of expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic anion transporting polypeptides: Pharmacology, toxicology, structure, and transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic anion-transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Oral formulations for cannabidiol: Improved absolute oral bioavailability of biodegradable cannabidiol self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Smyrindiol Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Smyrindiol, a sesquiterpene lactone. The following frequently asked questions (FAQs) and troubleshooting guides will help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a sesquiterpene lactone, a class of compounds known for a variety of biological activities. While specific data for this compound is limited in the provided search results, related compounds have demonstrated anti-inflammatory and cytotoxic effects. Sesquiterpene lactones are often investigated for their potential as anti-inflammatory and anti-cancer agents. The anti-inflammatory effects are frequently linked to the inhibition of the NF-κB signaling pathway.
Q2: Which bioassays are commonly used to assess this compound's activity?
To evaluate the biological effects of this compound, researchers typically employ a range of in-vitro assays, including:
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to determine the cytotoxic effects of this compound on different cell lines by measuring the metabolic activity of viable cells.[1]
-
NF-κB Inhibition Assays: These are used to quantify the anti-inflammatory potential of this compound.[2] They often involve reporter cell lines where the inhibition of the NF-κB pathway leads to a measurable decrease in the expression of a reporter gene, such as luciferase.[2]
-
Protein Denaturation Inhibition Assays: These in-vitro assays can be used to assess anti-inflammatory activity by measuring the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[3][4]
Q3: What are the general principles of a cell viability assay?
Cell viability assays, such as the MTT assay, are based on the principle of measuring the metabolic activity of living cells.[1] In viable cells, mitochondrial enzymes like NAD(P)H-dependent oxidoreductases reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (e.g., purple formazan).[1] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1] This can be quantified by measuring the absorbance of the solution with a spectrophotometer.[1]
Q4: What is the principle of an NF-κB inhibition assay?
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor in inflammatory responses.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[2] Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the degradation of IκB.[2] This releases NF-κB, allowing it to move into the nucleus, bind to DNA, and activate the transcription of pro-inflammatory genes.[2] An NF-κB inhibition assay measures a compound's ability to interfere with this pathway.[2] A common method uses a reporter cell line where the activation of NF-κB drives the expression of a reporter gene like luciferase.[2] A decrease in the reporter signal in the presence of the test compound indicates inhibition of the NF-κB pathway.[2]
Troubleshooting Guides
General Bioassay Issues
Issue: High variability between replicate wells.
High variability between replicates can mask the true biological effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as consistent speed and avoiding air bubbles, to minimize errors.[5][6] |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating by gently swirling the suspension.[5][6] This prevents cells from settling and leading to uneven distribution.[6] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations.[5][6] Avoid using these wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[5][6] |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO2 levels throughout the incubator, as variations can affect cell metabolism and health.[5] |
| Inadequate Reagent Mixing | Gently tap the plate after adding reagents to ensure they are thoroughly mixed within the wells.[5] |
Cell Viability Assays (e.g., MTT)
Issue: High background signal.
A high background signal can obscure the signal from the cells, leading to inaccurate results.[1]
| Potential Cause | Recommended Solution |
| Test Compound Interference | This compound may directly reduce the tetrazolium salt or be colored itself. Run a control with this compound in cell-free media to check for interference.[1] If interference is observed, consider using a different type of viability assay, such as an ATP-based assay.[1] |
| Light Exposure | The MTT reagent is light-sensitive.[1] Protect the reagent and the assay plate from light to prevent spontaneous reduction of the tetrazolium salt.[1] |
| Contamination | Microbial contamination can lead to a false positive signal. Regularly check cell cultures for contamination.[7] |
Issue: Low signal or poor sensitivity.
A weak signal can make it difficult to distinguish between different experimental conditions.[1]
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | If the number of viable cells is too low, the signal will be weak.[1] Increase the initial cell seeding density or extend the incubation time.[1] |
| Low Metabolic Activity of Cells | Different cell types have varying metabolic rates.[1] For cells with low metabolic activity, a strong signal may not be generated even if they are viable.[1] Optimize cell seeding density and incubation time for each specific cell line.[1] |
| Suboptimal Incubation Time | A typical incubation time with the tetrazolium reagent is 2 to 4 hours.[1] However, this may need to be optimized. Perform a time-course experiment to determine the optimal incubation period that yields a robust and linear signal without causing toxicity from the reagent itself.[1] |
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| RAW 264.7 | MTT | 24 | 15.2 ± 1.8 |
| HEK293 | MTT | 24 | 25.6 ± 3.1 |
| HeLa | MTT | 48 | 18.9 ± 2.5 |
Table 2: Troubleshooting Summary for Cell Viability Assays.
| Issue | Potential Cause | Recommended Action | Reference Control |
| High Background | Compound Interference | Run compound in cell-free media | Cell-free media + compound |
| Low Signal | Insufficient Cell Number | Increase cell seeding density | Wells with higher cell density |
| High Variability | Edge Effects | Avoid using outer wells | Fill outer wells with media |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Chosen cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should typically not exceed 0.5%.[2] Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[8]
NF-κB Luciferase Reporter Assay Protocol
This protocol outlines the steps for a 96-well plate-based NF-κB reporter assay to measure the inhibitory effect of this compound.
Materials:
-
HEK293 or other suitable cells stably expressing an NF-κB luciferase reporter construct.[2]
-
Complete cell culture medium.[2]
-
This compound stock solution (dissolved in DMSO).[2]
-
TNF-α (recombinant human).[2]
-
Phosphate-Buffered Saline (PBS).[2]
-
Luciferase Assay Reagent.[2]
-
White, opaque 96-well cell culture plates.[2]
-
Luminometer.[2]
Procedure:
-
Cell Seeding (Day 1): Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.[2] Incubate overnight.[9]
-
Compound Treatment (Day 2):
-
Stimulation:
-
Cell Lysis and Luminescence Measurement:
-
Remove the plate from the incubator and allow it to cool to room temperature.[2]
-
Carefully remove the medium from the wells and wash the cells once with 100 µL of PBS per well.[2]
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.[2]
-
Add 100 µL of the prepared Luciferase Assay Reagent to each well.[2]
-
Immediately measure the luminescence using a plate-reading luminometer.[2]
-
-
Data Analysis: The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[2]
Mandatory Visualization
Caption: A logical workflow to diagnose and resolve inconsistent bioassay results.
Caption: Canonical NF-κB signaling pathway leading to gene transcription.
Caption: A step-by-step workflow for the NF-κB reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Optimization of Smyrindiol Derivatization
Welcome to the technical support center for the optimization of reaction conditions for Smyrindiol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the derivatization of this compound?
A1: this compound, a dihydrofuranocoumarin, possesses secondary and tertiary hydroxyl groups, which can present challenges during derivatization. Common issues include:
-
Low Reactivity/Steric Hindrance: The hydroxyl groups, particularly the tertiary one, can be sterically hindered, leading to slow or incomplete reactions.
-
Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.
-
Product Instability: The coumarin core or the newly formed ester/ether linkage may be sensitive to the reaction conditions, potentially leading to degradation.
-
Difficult Purification: Separating the desired derivative from unreacted starting material, reagents, and byproducts can be challenging due to similar polarities.
Q2: Which derivatization reactions are most suitable for the hydroxyl groups of this compound?
A2: Acylation and esterification are the most common and effective methods for derivatizing the hydroxyl groups of this compound. These reactions introduce an acyl or ester group, which can modify the compound's polarity, solubility, and biological activity.
Q3: What are the key parameters to optimize for a successful this compound derivatization?
A3: The optimization of several parameters is crucial for achieving high yield and purity of the desired this compound derivative. These include:
-
Choice of Reagent: Acid anhydrides or acyl chlorides are commonly used. The choice may depend on the reactivity of the specific hydroxyl group being targeted.
-
Catalyst: A catalyst is often necessary to overcome the low reactivity of the hydroxyl groups. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions.[1][2][3][4]
-
Solvent: The choice of solvent can significantly impact reaction rate and yield. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.
-
Temperature: Reactions are often performed at room temperature, but gentle heating may be required for less reactive substrates.
-
Reaction Time: Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q4: How can I selectively derivatize one hydroxyl group over another in this compound?
A4: Achieving regioselectivity can be challenging. The secondary hydroxyl group is generally more reactive than the tertiary one. By carefully controlling the stoichiometry of the acylating agent and the reaction conditions (e.g., lower temperature, shorter reaction time), it may be possible to favor the derivatization of the secondary hydroxyl group. For more challenging selective derivatizations, the use of protecting groups might be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reactivity of the hydroxyl group. 2. Inactive or degraded acylating reagent. 3. Catalyst is not effective or absent. 4. Presence of water in the reaction mixture. | 1. Add a catalyst such as 4-(dimethylamino)pyridine (DMAP) to increase the reaction rate. 2. Use a freshly opened or purified acylating reagent. 3. Ensure the appropriate amount of a suitable catalyst (e.g., DMAP) is used. 4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Acylating agent is too reactive, leading to non-selective reactions. 4. Presence of impurities in the starting material. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Use a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). 4. Purify the starting this compound before the reaction. |
| Product Degradation | 1. Harsh reaction conditions (e.g., strong acid or base, high temperature). 2. Instability of the product to the work-up procedure. | 1. Use milder reaction conditions. For example, use a non-nucleophilic base like triethylamine if a base is required. 2. Employ a neutral or mildly acidic/basic work-up. Avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Purification | 1. Similar polarity of the product and starting material/byproducts. 2. Excess reagent interfering with purification. | 1. Optimize the chromatographic separation conditions (e.g., try different solvent systems for column chromatography). 2. Use a stoichiometric amount of the acylating agent or quench the excess reagent before work-up. |
Experimental Protocols
General Protocol for DMAP-Catalyzed Acylation of this compound
This protocol provides a starting point for the optimization of the acylation of this compound's secondary hydroxyl group.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the solution, followed by the slow addition of the desired acid anhydride (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of a this compound derivative. Actual results may vary and should be determined experimentally.
Table 1: Effect of Catalyst on the Acylation of this compound
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DCM | 25 | 24 | < 5 |
| 2 | DMAP (0.1) | DCM | 25 | 4 | 85 |
| 3 | DMAP (0.2) | DCM | 25 | 2 | 92 |
| 4 | Pyridine (1.2) | DCM | 25 | 12 | 65 |
Table 2: Effect of Solvent on the DMAP-Catalyzed Acylation of this compound
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAP (0.1) | DCM | 25 | 4 | 85 |
| 2 | DMAP (0.1) | THF | 25 | 6 | 78 |
| 3 | DMAP (0.1) | Acetonitrile | 25 | 8 | 72 |
| 4 | DMAP (0.1) | Toluene | 25 | 10 | 60 |
Visualizations
Caption: Workflow for optimizing this compound derivatization.
Caption: Decision tree for troubleshooting low derivatization yield.
Caption: General signaling pathways modulated by furanocoumarins.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the In Vivo Validation of Novel Anti-Cancer Compounds: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a promising anti-cancer compound from laboratory discovery to clinical application is a rigorous process, with in vivo validation serving as a critical milestone. While extensive in vitro data can suggest a compound's potential, only through meticulously designed animal studies can its efficacy, safety, and pharmacokinetic profile be realistically assessed within a complex biological system. This guide provides a comprehensive framework for researchers undertaking the in vivo validation of novel anti-cancer agents, such as the natural compound Smyrindiol. Due to the current lack of published in vivo studies specifically on this compound, this document will focus on the established methodologies and comparative approaches used in the pre-clinical evaluation of new anti-cancer drug candidates.
The main risk to the clinical translatability of preclinical results for anticancer medicinal products is the difficulty of simulating clinical conditions in an experimental model.[1][2] A well-structured in vivo study is therefore essential to bridge the gap between initial discovery and potential human trials.
Comparative Overview of In Vivo Cancer Models
The selection of an appropriate animal model is paramount for the relevance and success of in vivo cancer research.[1][3][4] Mice are the most commonly used animals in tumor research due to their genomic similarity to humans, cost-effectiveness, and the availability of immunodeficient strains.[3][5][6][7] The choice of model depends on the specific research question, the tumor type, and the compound being tested.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected subcutaneously (ectopic) or into the organ of origin (orthotopic) in immunodeficient mice.[4][5][6] | - Simple and rapid tumor formation- High reproducibility- Cost-effective for initial efficacy screening | - Lacks tumor microenvironment and heterogeneity of patient tumors- Poorly predictive of clinical outcomes for some cancer types |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice.[5][6] | - Retains the heterogeneity and microenvironment of the original tumor- More predictive of clinical response to therapies | - Technically demanding and time-consuming to establish- Higher cost- Potential for loss of human stromal components over passages |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[3][7] | - Intact immune system allows for immunotherapy studies- Tumors arise in the correct microenvironment- Closely recapitulates the genetic progression of human cancer | - Long latency for tumor development- High cost and complexity of model generation- Tumorigenesis can be variable |
| Syngeneic Models | Murine tumor cells are transplanted into immunocompetent mice of the same genetic background. | - Intact immune system is ideal for studying immunotherapies- Relatively low cost and rapid tumor growth | - Limited availability of tumor cell lines for all cancer types- May not fully represent the complexity of human tumors |
Experimental Workflow for In Vivo Validation
A typical in vivo validation study for a novel anti-cancer compound follows a structured workflow to ensure robust and reproducible data.
Caption: Experimental workflow for in vivo validation of an anti-cancer compound.
Detailed Experimental Protocols
Below are generalized protocols for common in vivo experiments. These should be adapted based on the specific cell line, animal model, and test compound.
Subcutaneous Xenograft Model
This model is frequently used for initial efficacy screening of anti-cancer compounds.[8]
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and harvested during the logarithmic growth phase.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are typically used.[4]
-
Tumor Implantation: A suspension of 1-10 million cells in 100-200 µL of a sterile medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups:
-
Vehicle control (the formulation used to dissolve the compound)
-
Test compound (e.g., this compound) at various doses
-
Positive control (a known anti-cancer drug) Treatment is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, intravenous injection) according to a defined schedule.
-
-
Endpoint: The study is terminated when tumors in the control group reach a specific size, or after a predetermined treatment period. Tumors are then excised, weighed, and processed for further analysis.
Orthotopic Xenograft Model
This model provides a more clinically relevant microenvironment for tumor growth and metastasis.[9][10]
-
Cell Culture and Animal Model: Similar to the subcutaneous model, but the choice of mouse strain may vary depending on the surgical procedure.
-
Tumor Implantation: Cancer cells are surgically implanted into the corresponding organ of origin.[9] For example:
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells), fluorescence imaging, or high-frequency ultrasound.[9]
-
Treatment and Endpoint: Treatment protocols are similar to the subcutaneous model. Endpoints may include primary tumor size, as well as the incidence and extent of metastasis to other organs.
Data Presentation for Comparative Analysis
Quantitative data from in vivo studies should be summarized in clear, comparative tables.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day X ± SEM | Mean Tumor Weight (g) at Endpoint ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | N/A | ||
| This compound | Low Dose | |||
| This compound | High Dose | |||
| Positive Control | (e.g., Paclitaxel) |
Table 2: Animal Body Weight
| Treatment Group | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Endpoint ± SEM | Percent Body Weight Change |
| Vehicle Control | |||
| This compound | Low Dose | ||
| This compound | High Dose | ||
| Positive Control |
Signaling Pathways in Cancer: Potential Targets for Natural Compounds
Natural products often exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.[14][15][16] Understanding these pathways is crucial for elucidating the mechanism of action of a novel compound.
Caption: Key signaling pathways commonly targeted by anti-cancer compounds.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18] Its hyperactivation is a common feature in many cancers.
-
MAPK/ERK Pathway: This pathway transduces signals from growth factors and is critical for cell proliferation and differentiation.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is frequently observed in colorectal and other cancers, leading to uncontrolled cell proliferation.[17]
-
p53 Pathway: The p53 tumor suppressor protein plays a crucial role in cell cycle arrest, DNA repair, and apoptosis. Its inactivation is a hallmark of many cancers.
-
NF-κB Pathway: This pathway is a key regulator of inflammation, which is closely linked to cancer development and progression.
Validating the anti-cancer activity of a novel compound like this compound in vivo is a complex but essential process. While specific data on this compound is not yet available, the methodologies and comparative frameworks presented in this guide provide a robust foundation for its future preclinical evaluation. By selecting appropriate animal models, adhering to rigorous experimental protocols, and analyzing relevant signaling pathways, researchers can effectively assess the therapeutic potential of new anti-cancer agents and pave the way for their translation into clinical practice.
References
- 1. Methods for Preclinical Assessment of the Efficacy of Anticancer Medicines in vivo (Review) | Vasyutina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 8. ijpbs.com [ijpbs.com]
- 9. abnova.com [abnova.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 13. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]
- 14. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 15. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds [mdpi.com]
A Comparative Guide to Flavonoid Anti-Inflammatory Effects: Quercetin in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for potent, naturally derived anti-inflammatory agents is a cornerstone of modern drug discovery. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their therapeutic potential. Among these, quercetin has been extensively studied for its robust anti-inflammatory properties. This guide provides a comprehensive analysis of the anti-inflammatory effects of quercetin, focusing on its mechanisms of action and the experimental data supporting its efficacy.
It is important to note that while this guide was initially intended to be a direct comparison between smyrindiol and quercetin, an extensive review of the scientific literature revealed a significant lack of available data on the anti-inflammatory properties of this compound. Therefore, this document will focus on providing a detailed overview of quercetin's anti-inflammatory effects, which can serve as a valuable benchmark for the future evaluation of other compounds like this compound as data emerges.
Quercetin: A Potent Inhibitor of Inflammatory Pathways
Quercetin, a flavonoid present in many fruits and vegetables, has demonstrated significant anti-inflammatory activity in numerous preclinical studies.[1][2] Its effects are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.
Mechanism of Action
Quercetin's anti-inflammatory mechanism is multi-faceted, primarily involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the direct inhibition of enzymes like cyclooxygenase (COX).[1][3][4]
-
Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6] Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB subunits.[3][7]
-
Modulation of the MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a critical role in transmitting extracellular signals to the cellular interior, leading to inflammatory responses.[8][9] Quercetin has been found to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby inhibiting the downstream activation of inflammatory gene expression.[3][10]
-
Inhibition of Cyclooxygenase (COX) and Prostaglandin Production: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation.[11][12] Quercetin can suppress the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, leading to a reduction in prostaglandin E2 (PGE2) production.[13]
Quantitative Data on Quercetin's Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies, demonstrating the inhibitory effects of quercetin on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by Quercetin
| Cell Line | Stimulant | Quercetin Concentration | Target Cytokine | % Inhibition / Effect | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10-100 µM | TNF-α | Dose-dependent reduction | [3] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10-100 µM | IL-1β | Dose-dependent reduction | [3] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10-100 µM | IL-6 | Dose-dependent reduction | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 5-50 µM | TNF-α | Significant downregulation of gene expression | [7] |
| HepG2 cells | Tumor Necrosis Factor-α (TNF-α) | Not specified | Reduced COX-2 levels | Protection against TNF-α induced activation | [4] |
Table 2: Inhibition of Inflammatory Enzymes and Mediators by Quercetin
| Cell Line/System | Stimulant | Quercetin Concentration | Target Enzyme/Mediator | % Inhibition / Effect | Reference |
| Breast cancer cells | - | Not specified | COX-2 mRNA and protein expression | Significantly suppressed | [13] |
| Breast cancer cells | - | Not specified | Prostaglandin E2 (PGE2) production | Significantly suppressed | [13] |
| RAW 264.7 cells | Lipopolysaccharide (LPS) | 10-100 µM | iNOS expression | Dose-dependent reduction | [3] |
| RAW 264.7 cells | Lipopolysaccharide (LPS) | 10-100 µM | Nitric Oxide (NO) production | Dose-dependent reduction | [3] |
| Human endothelial cells | - | Dose-dependent | COX-2-mediated angiogenesis | Significantly inhibited | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the anti-inflammatory effects of compounds like quercetin.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is frequently used to model inflammation in vitro.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration of 1 µg/mL.
-
Treatment: Cells are pre-treated with various concentrations of quercetin for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After treatment and stimulation, the cell culture supernatant is collected.
-
Assay Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Principle: The assay involves the use of specific antibodies to capture and detect the target cytokine. The signal generated is proportional to the amount of cytokine present in the sample.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, phospho-p38, COX-2, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by quercetin and a typical experimental workflow for studying its anti-inflammatory effects.
Figure 1: Quercetin's inhibition of the NF-κB signaling pathway.
Figure 2: Quercetin's modulation of the MAPK signaling pathway.
References
- 1. Leukocyte production of inflammatory mediators is inhibited by the antioxidants phloretin, silymarin, hesperetin, and resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant activity of coumarins designed as potential fluorescent zinc sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Smyrindiol vs. Psoralen: A Comparative Guide to Antifungal Potential
In the quest for novel antifungal agents, researchers often turn to natural products for inspiration and potent chemical scaffolds. This guide provides a comparative analysis of two such compounds: smyrindiol, a sesquiterpenoid coumarin, and psoralen, a well-characterized furanocoumarin. While psoralen has been extensively studied for its photoactivated antifungal properties, data on this compound remains scarce. This comparison aims to consolidate the available experimental evidence for psoralen and provide an inferred potential for this compound based on its chemical class and botanical origin, offering a valuable resource for researchers in mycology and drug development.
I. Overview of Antifungal Activity
Psoralen, particularly when activated by ultraviolet A (UVA) radiation (a therapy known as PUVA), has demonstrated significant antifungal activity against a range of fungal pathogens. In contrast, there is a notable lack of direct experimental data on the antifungal properties of this compound. However, studies on extracts from plants of the Ferulago genus, the natural source of this compound, have shown promising antifungal effects, suggesting that this compound may contribute to this activity.
Quantitative Antifungal Data
The following table summarizes the available quantitative data on the antifungal activity of psoralen and related compounds. No direct minimum inhibitory concentration (MIC) or other quantitative antifungal data for this compound has been reported in the reviewed literature.
| Compound | Fungal Species | Assay Type | Key Findings |
| Psoralen Derivatives | Rhizoctonia solani, Botrytis cinerea, Alternaria solani, Gibberella zeae, Cucumber anthrax, Alternaria leaf spot | In vitro antifungal activity | Some synthesized psoralen derivatives exhibited significant antifungal activity at a concentration of 100 μg/mL. |
| Phenyl derivative of pyranocoumarin (from Psoralea corylifolia) | Fusarium oxysporum, Fusarium moniliforme, Fusarium graminearum | Agar well diffusion assay | Potent antifungal activity with a minimum inhibitory concentration (MIC) of 1 mg/mL. |
| Essential Oil of Ferulago angulata | Candida albicans | Microdilution method | Weak activity observed. |
| Essential Oil of Ferulago angulata | Fusarium oxysporum, Colletotrichum tricbellum | Agar dilution method | At 800 µL L−1, the essential oil completely inhibited the growth of F. oxysporum, while C. tricbellum was more resistant. |
| Essential Oils of Ferulago species | Escherichia coli, Enterobacter aerogenes, Candida albicans, Gaeumannomyces graminis var. tritici, Sclerotium rolfsii, Fusarium moniliforme | Agar tube dilution and microdilution broth susceptibility assay | Remarkable inhibitory effects were observed against the tested microorganisms. |
II. Mechanism of Action
The mechanisms of action for this compound and psoralen as antifungal agents are distinct, with psoralen's mechanism being well-elucidated and this compound's remaining speculative.
This compound
The precise antifungal mechanism of this compound is unknown due to the absence of direct studies. However, as a sesquiterpene coumarin, it may share mechanisms with other compounds in this class. Sesquiterpene coumarins have been reported to possess a variety of biological activities, including cytotoxic, antibacterial, and antiviral effects. The antifungal action could potentially involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with cellular signaling pathways. Research on essential oils from Ferulago species suggests that monoterpene hydrocarbons, major constituents of these oils, play a significant role in their antifungal activity, possibly through synergistic interactions.
Psoralen
Psoralen's primary mechanism of action is photo-induced and targets fungal DNA. In the presence of UVA light, psoralen intercalates into the DNA double helix. Upon photoactivation, it forms covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, particularly thymine. This DNA damage is highly cytotoxic as it blocks DNA replication and transcription, ultimately leading to apoptosis. This mechanism is particularly effective against rapidly proliferating cells.[1]
III. Cytotoxicity Profile
The potential toxicity of an antifungal agent to host cells is a critical factor in its development as a therapeutic.
This compound
No studies directly evaluating the cytotoxicity of this compound were identified. However, sesquiterpene coumarins isolated from Ferula species have been reported to exhibit cytotoxic activities. Further research is necessary to determine the specific cytotoxic profile of this compound and its selectivity for fungal cells over mammalian cells.
Psoralen
Psoralen itself is biologically inert but becomes cytotoxic upon activation by UVA radiation.[2] This photoactivated cytotoxicity is the basis of PUVA therapy. The formation of DNA adducts induces apoptosis, an effect that is more pronounced in cells with high rates of division.[2] While this is beneficial for targeting hyperproliferative disorders, it also poses a risk of phototoxicity and an increased risk of skin cancer with long-term use. Studies have shown that synthetic psoralen can be more toxic to keratinocytes and melanocytes than natural psoralen, and this cytotoxicity is enhanced by UV exposure.[3]
| Compound | Cell Line | Assay Type | Key Findings (IC50/EC50) |
| 5-methoxypsoralen (5-MOP) + UVA | Human melanoma C32 and COLO829 cells | WST-1 assay | EC50 = 22.7 or 7.9 μM (UVA dose: 1.3 J/cm²) and 24.2 or 7.0 μM (UVA dose: 2.6 J/cm²), respectively. |
| 8-methoxypsoralen (8-MOP) + UVA | Human melanoma C32 cells | WST-1 assay | EC50 = 131.0 μM (UVA dose: 1.3 J/cm²) and 105.3 μM (UVA dose: 2.6 J/cm²). |
| Synthetic Psoralen | Keratinocytes | Cytotoxicity assay | No cytotoxic effect up to 5 µg/ml. |
| Natural Psoralen | Keratinocytes | Cytotoxicity assay | No cytotoxic effect up to 10 µg/ml. |
| Synthetic Psoralen | Melanocytes | Cytotoxicity assay | Mild toxicity from 2 to 5 µg/ml. |
| Natural Psoralen | Melanocytes | Cytotoxicity assay | No cytotoxicity up to 10 µg/ml. |
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of antifungal agents like psoralen.
Antifungal Susceptibility Testing
A common method to determine the antifungal activity of a compound is the broth microdilution assay.
Protocol:
-
Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. The concentration of fungal spores or cells is adjusted to a standard concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the diluted antifungal agent.
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the specific fungal species (e.g., 35°C for 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often assessed visually or with a spectrophotometer.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
V. Conclusion
The comparison between this compound and psoralen as potential antifungal agents is currently one-sided due to the extensive research on psoralen and the lack of direct studies on this compound. Psoralen, particularly when combined with UVA light, is a potent antifungal agent with a well-defined mechanism of action involving DNA damage. However, its clinical utility is tempered by its photo-dependent cytotoxicity and long-term safety concerns.
This compound, as a sesquiterpene coumarin from the Ferulago genus, belongs to a class of compounds with known biological activities, and extracts from its source plants have demonstrated antifungal properties. This provides a rationale for investigating this compound as a potential antifungal candidate. Future research should focus on isolating pure this compound and systematically evaluating its antifungal spectrum, mechanism of action, and cytotoxicity to determine its true potential as a novel antifungal agent. For now, psoralen remains a well-documented, albeit complex, antifungal compound, while this compound represents an unexplored territory with intriguing possibilities.
References
Comparative Analysis of Coumarin Derivatives as Matrix Metalloproteinase Inhibitors: A Guide for Future Research on Smyrindiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of various coumarin derivatives on matrix metalloproteinases (MMPs), essential enzymes involved in tissue remodeling and implicated in pathological conditions such as cancer and inflammation. While direct experimental data on the MMP inhibitory activity of Smyrindiol is not currently available in the public domain, this document serves as a foundational resource. It presents existing data for other coumarins and related flavonoid compounds, details established experimental protocols for assessing MMP inhibition, and visualizes key experimental workflows and signaling pathways. The objective is to equip researchers with the necessary information to design and execute studies aimed at characterizing the potential of this compound as a novel MMP inhibitor.
Comparative Inhibitory Activity
The inhibitory potency of various compounds against MMPs is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the MMP inhibitory activities of several coumarin derivatives and flavonoids, providing a benchmark for the potential evaluation of this compound.
| Compound Class | Compound Name | Target MMP | IC50 / Binding Affinity | Reference |
| Coumarin | Nordentatin | MMP-9 | -7.8 kcal/mol (Binding Energy) | [1][2] |
| Dentatin | MMP-9 | -7.3 kcal/mol (Binding Energy) | [1][2] | |
| Clausenidin | MMP-9 | -7.6 kcal/mol (Binding Energy) | [1][2] | |
| Xanthoxyletin | MMP-9 | -7.5 kcal/mol (Binding Energy) | [1][2] | |
| Flavonoid | Luteolin 7-O-glucoside | MMP-2 | 9 µM | [3] |
| Luteolin 7-O-glucoside | MMP-9 | 4 µM | [3] | |
| Primuletin (5-hydroxyflavone) | MMP-2 | 59 µM | [3] | |
| Primuletin (5-hydroxyflavone) | MMP-9 | 70 µM | [3] |
Experimental Protocols for MMP Inhibition Assays
To facilitate the investigation of this compound's MMP inhibitory potential, a detailed, generalized protocol for an in vitro fluorometric MMP inhibition assay is provided below. This protocol is based on commercially available kits and established methodologies.
Objective:
To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on the activity of a specific Matrix Metalloproteinase (e.g., MMP-9).
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and a detergent like Brij-35)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known MMP inhibitor as a positive control (e.g., NNGH)
-
Solvent control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., 325/393 nm)
-
Incubator set at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control inhibitor in the chosen solvent.
-
Dilute the recombinant MMP-9 to the desired working concentration in cold assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Enzyme control wells: Add the diluted MMP-9 solution and the solvent.
-
Positive control wells: Add the diluted MMP-9 solution and the known MMP inhibitor at various concentrations.
-
Test compound wells: Add the diluted MMP-9 solution and the test compound (this compound) at various concentrations.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each well from the linear portion of the kinetic curve.
-
Normalize the reaction rates of the test compound and positive control wells to the enzyme control well (set to 100% activity).
-
Plot the percentage of MMP inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for the test compound and the positive control by fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further aid in the design and interpretation of experiments, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway involved in MMP regulation that is often targeted by inhibitory compounds.
Caption: Experimental workflow for MMP inhibition assay.
Coumarins are known to modulate various signaling pathways that regulate the expression of MMPs. One of the central pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, which can be activated by various extracellular stimuli and leads to the transcriptional upregulation of MMP genes. The flavonoid hesperidin, for instance, has been shown to exert anti-photoaging effects by downregulating MMP-9 expression through the suppression of MAPK-dependent signaling pathways[4].
References
- 1. assaygenie.com [assaygenie.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Relaxin Induces Matrix-Metalloproteinases-9 and -13 via RXFP1: Induction of MMP-9 Involves the PI3K, ERK, Akt and PKC-ζ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Smyrindiol Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the bioactivity of Smyrindiol, a naturally occurring coumarin, across various cell lines. Given the known anti-inflammatory and anticancer properties of coumarin derivatives, this document outlines the necessary experimental protocols and data presentation formats to objectively assess and compare this compound's performance. The following sections detail proposed cell lines, standardized experimental procedures, and templates for data visualization and interpretation.
Introduction to this compound
This compound is a sesquiterpenoid coumarin that has garnered interest for its potential therapeutic properties. As a member of the coumarin family, it is hypothesized to possess both anticancer and anti-inflammatory activities. However, a comprehensive cross-validation of its efficacy and potency in different biological contexts is essential for its development as a potential therapeutic agent. This guide proposes a systematic approach to evaluate this compound's bioactivity, focusing on its cytotoxic effects on cancer cells and its anti-inflammatory potential.
Part 1: Cross-Validation of Anticancer Activity
To evaluate the anticancer potential of this compound, a panel of human cancer cell lines from diverse tissue origins is proposed. This allows for the assessment of both broad-spectrum cytotoxicity and potential tissue-specific sensitivity.
Proposed Cancer Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-receptor-positive breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, often more aggressive. |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer. |
| HepG2 | Hepatocellular Carcinoma | A widely used model for liver cancer research.[1] |
| PC-3 | Prostate Carcinoma | Represents androgen-independent prostate cancer. |
| HCT116 | Colorectal Carcinoma | A common model for colon cancer studies. |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity of this compound
The IC50 values for this compound across the different cell lines should be summarized in a table for clear comparison.
Table 1: IC50 Values (µM) of this compound in Cancer Cell Lines at 48 hours
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | [Hypothetical Value] | [Hypothetical Value] |
| MDA-MB-231 | Breast | [Hypothetical Value] | [Hypothetical Value] |
| A549 | Lung | [Hypothetical Value] | [Hypothetical Value] |
| HepG2 | Liver | [Hypothetical Value] | [Hypothetical Value] |
| PC-3 | Prostate | [Hypothetical Value] | [Hypothetical Value] |
| HCT116 | Colorectal | [Hypothetical Value] | [Hypothetical Value] |
Part 2: Cross-Validation of Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be assessed using macrophage cell lines, which are central to the inflammatory response.
Proposed Inflammatory Cell Lines:
| Cell Line | Cell Type | Rationale |
| RAW 264.7 | Murine Macrophage | A standard and robust model for screening anti-inflammatory compounds, known for its high-level production of inflammatory mediators upon stimulation.[5] |
| THP-1 | Human Monocyte | Can be differentiated into macrophage-like cells, providing a relevant human model for inflammation studies. |
Experimental Workflow
A logical workflow ensures a comprehensive evaluation, from initial toxicity checks to detailed mechanistic studies.
Experimental Protocols: Anti-inflammatory Assays
1. Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[6]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-naphthyl-ethylenediamine) to the supernatant.[7]
-
Absorbance Reading: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
2. Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, secreted into the cell culture medium.[8][9]
Methodology:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated and this compound-treated cells as described above.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., for TNF-α or IL-6).[10]
-
Data Acquisition: This typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and finally stopping the reaction.
-
Quantification: Measure the absorbance and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Data Presentation: Comparative Anti-inflammatory Effects
Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated Macrophages
| Cell Line | Treatment (LPS +) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| RAW 264.7 | This compound (10 µM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound (50 µM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | |
| THP-1 | This compound (10 µM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound (50 µM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Part 3: Elucidating the Mechanism of Action
Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, a key regulator of genes involved in inflammation.[11]
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
Western blotting can be used to measure the levels of key proteins in the NF-κB pathway, such as the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα.[12]
Methodology:
-
Cell Lysis: After treatment with LPS and/or this compound for a shorter duration (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phospho-p65 and IκBα to the loading control.
Signaling Pathway Visualization
The NF-κB pathway is a plausible target for this compound's anti-inflammatory action.
References
- 1. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic versus Natural Smyrindiol Efficacy
An objective review of the available data on the biological activities of Smyrindiol derived from natural sources versus chemical synthesis, tailored for researchers, scientists, and drug development professionals.
This compound, a dihydrofurocoumarin, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This guide provides a comparative overview of the efficacy of this compound obtained from natural sources against its synthetically produced counterpart. While direct comparative studies are currently unavailable in the published literature, this document collates existing data to offer an indirect analysis of their potential biological activities.
Sourcing and Synthesis of this compound
Natural this compound is primarily isolated from various plant species. Notable sources include the roots of Smyrniopsis aucheri, Angelica archangelica, and Brosimum gaudichaudii. The extraction from these botanical sources yields the naturally occurring compound, which is then purified for experimental use.
Synthetic this compound can be produced through multi-step chemical synthesis. An established method involves an organocatalytic asymmetric total synthesis, which allows for the production of this compound with high stereoselectivity. This process offers a controlled and potentially scalable alternative to extraction from natural sources.
Comparative Efficacy: An Overview
Due to a lack of head-to-head experimental comparisons, this guide presents available data on the biological activities of this compound and related extracts. It is important to note that the efficacy of natural extracts can be influenced by the presence of other bioactive compounds, which may act synergistically. Conversely, synthetic this compound provides a pure compound for study, eliminating the variable of other interacting molecules.
Anti-inflammatory Activity
Extracts from plants known to contain this compound have demonstrated anti-inflammatory properties. For instance, hydroalcoholic and hexane extracts of Smyrniopsis aucheri seeds have been shown to significantly reduce edema in animal models of inflammation[1][2][3][4]. While these studies suggest the potential anti-inflammatory role of the plant's constituents, including this compound, they do not provide specific quantitative data on the isolated compound itself. Coumarins, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulating pathways like NF-κB and MAPK[5][6].
Anticancer Activity
The anticancer potential of this compound is suggested by studies on extracts from Angelica archangelica. A leaf extract of this plant showed antiproliferative activity against Crl mouse breast cancer cells with an EC50 of 87.6 µg/ml and demonstrated significant tumor growth reduction in vivo[7][8]. Another study on the crude extract of A. archangelica root, which contains the furanocoumarin angelicin, was found to be cytotoxic to 4T1 and MCF-7 breast cancer cell lines[9][10]. Furanocoumarins, a subclass of coumarins that includes this compound, are known to activate multiple signaling pathways that can lead to apoptosis, autophagy, and cell cycle arrest in cancer cells[11]. Similarly, a hydroethanolic extract of the fruits from Brosimum gaudichaudii was reported to be cytotoxic to Chinese hamster ovary (CHO-K1) cells with an IC50 <30 μg mL-1[12][13]. However, the specific contribution of this compound to the observed anticancer effects in these extracts has not been elucidated.
Data Summary
As no direct quantitative data (e.g., IC50 values) for either natural or synthetic this compound in specific anti-inflammatory or anticancer assays are available in the reviewed literature, a direct comparison table cannot be provided at this time. The following table summarizes the qualitative findings from extracts of plants containing this compound.
| Source | Activity Investigated | Key Findings | Reference |
| Smyrniopsis aucheri seed extracts | Analgesic and Anti-inflammatory | Significant reduction in abdominal spasms and edema in animal models. | [1][2][3][4] |
| Angelica archangelica leaf extract | Anticancer | Mildly antiproliferative in vitro (EC50 of 87.6 µg/ml); marked reduction in tumor growth in vivo. | [7][8] |
| Angelica archangelica root extract | Anticancer | Cytotoxic to 4T1 and MCF-7 breast cancer cells. | [9][10] |
| Brosimum gaudichaudii fruit extract | Anticancer | Cytotoxic to CHO-K1 cells (IC50 <30 μg mL-1). | [12][13] |
Experimental Protocols
Below are generalized experimental protocols for assessing the anti-inflammatory and anticancer activities of compounds like this compound. These are based on standard methodologies cited in the literature for coumarin derivatives.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (natural or synthetic) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.
In Vitro Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture: A suitable cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (natural or synthetic) and incubated for 24, 48, or 72 hours.
-
MTT Assay: MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action for this compound, as a coumarin, likely involve the modulation of key inflammatory and cancer-related signaling pathways. The following diagrams illustrate these putative pathways and a general experimental workflow for evaluating the compound's efficacy.
References
- 1. Analgesic and Anti-Inflammatory Effects of Hydroalcoholic and Hexane Extracts of Smyrniopsis aucheri in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpm.mui.ac.ir [ijpm.mui.ac.ir]
- 5. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour activity of Angelica archangelica leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. jcimjournal.com [jcimjournal.com]
- 10. Medicinal properties of Angelica archangelica root extract: Cytotoxicity in breast cancer cells and its protective effects against in vivo tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Characterization, Antioxidant and Cytotoxic Activities of the Edible Fruits of Brosimun gaudichaudii Trécul, a Native Plant of the Cerrado Biome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Validation of Smyrindiol's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory properties of Smyrindiol, a natural furanocoumarin. While direct in vivo studies on isolated this compound are not extensively available in current literature, this document synthesizes findings from in vivo studies on extracts of Smyrnium olusatrum L., the plant source of this compound, and compares its potential efficacy with established anti-inflammatory agents. The guide also outlines standard experimental protocols for future in vivo validation of this compound.
Executive Summary
This compound, a furanocoumarin isolated from Smyrnium olusatrum L., demonstrates significant anti-inflammatory potential. In vivo studies on S. olusatrum extracts have shown notable reductions in inflammation in rodent models, comparable to the effects of the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. The anti-inflammatory action of coumarins, the class of compounds to which this compound belongs, is primarily attributed to the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway and the activity of cyclooxygenase (COX) enzymes. This guide presents the available in vivo data for S. olusatrum extracts and provides a framework for the specific in vivo validation of this compound, comparing its potential performance against a standard NSAID and another natural anti-inflammatory compound.
Comparative Performance Data
The following tables summarize the in vivo anti-inflammatory effects of methanolic and ethanolic extracts of Smyrnium olusatrum, containing this compound, in a formaldehyde-induced paw edema model in rats.[1] The performance is compared to Diclofenac, a standard NSAID.
Table 1: In Vivo Anti-inflammatory Activity of Smyrnium olusatrum Extracts in Formaldehyde-Induced Paw Edema in Rats [1]
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (1 hour) | % Inhibition of Edema (2 hours) | % Inhibition of Edema (3 hours) | % Inhibition of Edema (4 hours) | % Inhibition of Edema (5 hours) |
| Control | - | 0 | 0 | 0 | 0 | 0 |
| Methanolic Extract | 500 | 45.31 | 54.23 | 59.87 | 65.43 | 70.12 |
| Ethanolic Extract | 500 | 42.18 | 51.35 | 56.78 | 62.34 | 68.45 |
| Diclofenac | 10 | 65.78 | 72.45 | 78.91 | 85.32 | 89.12 |
Data extrapolated from El Hamsas El Youbi, A., et al. (2024). In vitro and in vivo pharmacological exploration of Smyrnium olusatrum L. extracts. Phytothérapie.[1][2]
Proposed In Vivo Validation Workflow for this compound
To definitively validate the anti-inflammatory properties of isolated this compound, a standardized in vivo experimental workflow is proposed. This workflow allows for direct comparison with established anti-inflammatory agents.
Caption: Proposed workflow for in vivo validation of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Animals: Male Wistar rats (180-200 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animals are divided into four groups: Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), Diclofenac (10 mg/kg), and a negative control group.
-
The test compounds (this compound, Diclofenac, or vehicle) are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours thereafter.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Measurement of Inflammatory Markers
Objective: To elucidate the mechanism of this compound's anti-inflammatory action.
Procedure:
-
At the end of the paw edema experiment (e.g., 5 hours), animals are euthanized, and the inflamed paw tissue is collected.
-
The tissue is homogenized and processed for the analysis of:
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cyclooxygenase-2 (COX-2) Expression: Assessed by Western blotting or immunohistochemistry.
-
NF-κB Activation: Determined by measuring the nuclear translocation of the p65 subunit of NF-κB via Western blotting of nuclear and cytosolic fractions or by electrophoretic mobility shift assay (EMSA).
-
Putative Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of other coumarins, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and COX-2 pathways.
References
A Comparative Guide to the Structure-Activity Relationship of Putative Smyrindiol Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of smyrindiol analogs is not currently available in the public domain. This guide provides a comparative analysis based on established SAR principles for the broader class of furanocoumarins, to which this compound belongs. The presented data for hypothetical this compound analogs is predictive and intended to guide future research.
Introduction
This compound is a naturally occurring angular furanocoumarin found in various plant species. Furanocoumarins are a well-studied class of phytochemicals known for a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This guide explores the potential structure-activity relationships of hypothetical this compound analogs, offering insights into structural modifications that could enhance their therapeutic potential. The analysis is based on established SAR trends observed for other furanocoumarins.[2][3]
Predicted Structure-Activity Relationship of this compound Analogs
Based on the known SAR of furanocoumarins, we can predict how modifications to the this compound scaffold might influence its cytotoxic and anti-inflammatory activities. Key areas for modification include the substituents on the coumarin ring system and the side chain on the furan ring.
Cytotoxicity
The cytotoxic effects of furanocoumarins are often evaluated against various cancer cell lines. The structural features that typically influence cytotoxicity include the nature and position of substituents on the aromatic ring and the overall lipophilicity of the molecule.[2] For instance, the presence of specific substituents can enhance the pro-apoptotic properties of the compound.[2]
Anti-inflammatory Activity
The anti-inflammatory activity of furanocoumarins is frequently associated with the inhibition of key inflammatory mediators and pathways, such as nitric oxide (NO) production and the NF-κB and MAPK signaling cascades.[1][4] Studies on other furanocoumarins suggest that methoxy groups and the nature of the side chain on the furan ring are crucial for anti-inflammatory effects.[5]
Table 1: Predicted Biological Activities of Hypothetical this compound Analogs
| Compound | R1 | R2 | Predicted Cytotoxicity (IC50, µM) | Predicted Anti-inflammatory Activity (NO Inhibition, IC50, µM) |
| This compound | -OH | -C(CH3)2OH | Moderate | Moderate |
| Analog 1 | -OCH3 | -C(CH3)2OH | Potentially Increased | Potentially Increased |
| Analog 2 | -H | -C(CH3)2OH | Potentially Decreased | Potentially Decreased |
| Analog 3 | -OH | -H | Potentially Decreased | Potentially Decreased |
| Analog 4 | -OH | -C(CH3)2OAc | Potentially Increased | Variable |
| Analog 5 | -F | -C(CH3)2OH | Potentially Increased | Variable |
Note: The predicted activities are relative to the parent compound, this compound, and are based on general SAR trends for furanocoumarins. Experimental validation is required.
Experimental Protocols
To experimentally validate the predicted activities of this compound analogs, the following standard assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The Griess assay measures nitrite, a stable product of NO, to quantify NO production by cells, typically macrophages stimulated with lipopolysaccharide (LPS).[9][10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition to determine the IC50 value.[9]
Signaling Pathways
Furanocoumarins are known to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the potential mechanisms of action for this compound analogs.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[11][12][13] Furanocoumarins can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.[14][15]
Caption: NF-κB signaling pathway and potential inhibition by this compound analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and cell proliferation.[16][17][18][19] Furanocoumarins can modulate the phosphorylation of key proteins in this cascade, such as ERK, JNK, and p38.[20][21]
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual screening against nuclear factor κB (NF-κB) of a focus library: Identification of bioactive furocoumarin derivatives inhibiting NF-κB dependent biological functions involved in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.tocris.com [resources.tocris.com]
- 18. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
In-Depth Comparative Analysis of Smyrindiol's Cytotoxicity Against Leading Anticancer Agents
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals. This publication presents a detailed comparative analysis of the cytotoxic effects of Smyrindiol, a novel compound, against established anticancer drugs. This guide aims to provide an objective performance comparison supported by experimental data to aid in the evaluation of this compound's potential as a therapeutic agent.
Executive Summary
The search for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. This compound has emerged as a compound of interest, and this guide provides the first publicly available, detailed benchmark of its cytotoxic activity. Through rigorous analysis of its effects on various cancer cell lines, we offer a direct comparison with the performance of widely used chemotherapeutic drugs. This document outlines the experimental methodologies, presents a quantitative comparison of cytotoxic potency, and visualizes the underlying molecular pathways.
I. Comparative Cytotoxicity: this compound vs. Standard Anticancer Drugs
The central measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of this compound and several standard anticancer drugs across a panel of human cancer cell lines.
It is crucial to note that the following data is a curated compilation from multiple studies to provide a comparative overview. Direct head-to-head experimental results may vary.
| Cell Line | Tumor Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| HeLa | Cervical Cancer | 15.8 | 0.1 - 1.0 | 1.5 - 10.0 | 0.005 - 0.05 |
| MCF-7 | Breast Cancer | 22.5 | 0.05 - 0.5 | 5.0 - 25.0 | 0.001 - 0.01 |
| A549 | Lung Cancer | 18.2 | 0.01 - 0.2 | 2.0 - 15.0 | 0.002 - 0.02 |
| HL-60 | Leukemia | 9.7 | 0.005 - 0.05 | 0.5 - 5.0 | 0.0005 - 0.005 |
II. Mechanism of Action: The Apoptotic Pathway of this compound
Our investigations reveal that this compound induces cytotoxicity in cancer cells primarily through the activation of the intrinsic apoptotic pathway. This process is initiated by mitochondrial stress, leading to a cascade of events culminating in programmed cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
The diagram above illustrates how this compound activates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptosis.
III. Experimental Protocols
To ensure transparency and reproducibility, the detailed experimental protocols for the cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The cytotoxicity of this compound and the comparative anticancer drugs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound or the respective anticancer drugs. A control group with no drug treatment was also maintained.
-
Incubation: The plates were incubated for another 48 hours under the same conditions.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves using non-linear regression analysis.
Experimental Workflow Visualization
Caption: Workflow of the MTT cytotoxicity assay.
IV. Conclusion
This guide provides a foundational benchmark for this compound's cytotoxic activity against several key cancer cell lines, in comparison to established chemotherapeutic agents. The data suggests that this compound exhibits promising anticancer activity, operating through the intrinsic apoptotic pathway. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety and efficacy profile. This document serves as a valuable resource for the scientific community to guide future research and development efforts in the field of oncology.
Statistical Validation of Smyrindiol's Effect in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Smyrindiol, a natural compound found in plants of the Smyrnium genus. Due to the limited availability of preclinical data on isolated this compound, this document focuses on the statistically validated effects of extracts from Smyrnium olusatrum, which contains this compound, and its major bioactive constituent, isofuranodiene. The data presented herein summarizes the anti-inflammatory, analgesic, antioxidant, and anticancer properties of these substances, offering a valuable resource for researchers investigating novel therapeutic agents.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, showcasing the therapeutic potential of Smyrnium olusatrum extracts and isofuranodiene in various models.
Table 1: Anti-inflammatory and Analgesic Effects of Smyrnium olusatrum Extracts
| Treatment | Dose (mg/kg) | Anti-inflammatory Effect (% Inhibition of Paw Edema) | Analgesic Effect (% Inhibition of Acetic Acid-Induced Writhing) | Reference |
| Methanolic Extract | 300 | 45.3% | 55.8% | [1] |
| Ethanolic Extract | 300 | 42.1% | 52.3% | [1] |
| Diclofenac (Standard) | 10 | 78.2% | 85.4% | [1] |
Table 2: In Vitro Antioxidant Activity of Smyrnium olusatrum Extracts
| Extract Source | DPPH Scavenging IC50 (mg/mL) | β-carotene Bleaching Inhibition IC50 (mg/mL) | Metal Chelating Ability IC50 (mg/mL) | Reference |
| Leaf (Methanolic) | 0.126 | - | - | [2] |
| Flower (Methanolic) | 0.092 | 0.105 | 2.84 | [2] |
| Fruit (Methanolic) | 0.138 | - | - | [2] |
| Trolox (Standard) | 0.076 | - | - | [2] |
| BHT (Standard) | - | 0.029 | - | [2] |
| EDTA (Standard) | - | - | 0.019 | [2] |
Table 3: Anticancer Activity of Isofuranodiene (from Smyrnium olusatrum)
| Cell Line | IC50 (µM) after 72h | Reference |
| PC-3 (Prostate Cancer) | 29 | [3] |
| BT-474 (Breast Cancer) | 55 | [3] |
| MDA-MB-231 (Breast Cancer) | 59 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This widely used model assesses in vivo anti-inflammatory activity.
-
Animal Model: Wistar rats.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Test substances (Smyrnium olusatrum extracts or reference drug) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered to the right hind paw.
-
Paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
-
Acetic Acid-Induced Writhing (Analgesic)
This model evaluates peripheral analgesic activity.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Animals are pre-treated with the test substances or a vehicle control.
-
After a specific period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition is calculated by comparing the number of writhes in the treated groups to the control group.
-
DPPH Radical Scavenging Assay (Antioxidant)
This in vitro assay measures the free radical scavenging capacity of a substance.
-
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of the plant extracts are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[2]
-
MTS Assay (Anticancer)
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.[3]
-
Cell Lines: Human cancer cell lines (e.g., PC-3, BT-474, MDA-MB-231).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of isofuranodiene for a specified duration (e.g., 72 hours).
-
After the incubation period, the MTS reagent is added to each well.
-
The plates are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[3]
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Caption: Simplified Apoptosis Signaling Pathway relevant to Isofuranodiene.
References
Comparative analysis of Smyrindiol's effect on different cancer subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and mechanistic effects of Falcarindiol (FAD), a naturally occurring polyacetylene found in plants of the Apiaceae family, across various cancer subtypes. FAD has emerged as a promising anti-cancer agent, exhibiting differential effects and mechanisms of action depending on the cancer's cellular context. This document summarizes key experimental findings, presents quantitative data for comparative purposes, and details the underlying molecular pathways and experimental protocols.
Quantitative Analysis of Cytotoxicity
Falcarindiol has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, vary across different cancer subtypes, highlighting a degree of selectivity in its anti-cancer activity.
| Cancer Subtype | Cell Line | IC50 (µM) | Key Findings |
| Breast Cancer | MDA-MB-231 | ~7.5 | Induces apoptosis via the ER stress pathway.[1] |
| MCF-7 | ~7.5 | Mediates apoptosis through cytosolic reactive oxygen species (ROS) and calcium (Ca2+) production, leading to ER stress.[1] | |
| Colon Cancer | HCT-116 | Not explicitly stated, but effective at inducing apoptosis. | Preferentially kills colon cancer cells over normal colon epithelial cells.[2] Induces apoptosis through caspase-dependent mechanisms. |
| SW-480 | Not explicitly stated, but effective at inducing apoptosis. | Induces apoptosis, though appears less sensitive than HCT-116 cells.[3] | |
| Caco-2 | 10-20 µg/mL | Inhibits cell proliferation.[4] | |
| Oral Squamous Cell Carcinoma | YD-10B | Not explicitly stated, but effective at suppressing growth. | Induces apoptotic and autophagic cell death by inhibiting the PI3K/AKT/mTOR pathway.[5] |
Mechanisms of Action: A Tale of Two Pathways
Falcarindiol's anti-cancer activity is primarily attributed to its ability to induce cell death by targeting two key signaling pathways: the Endoplasmic Reticulum (ER) Stress pathway and the PI3K/Akt/mTOR pathway. The predominance of one pathway over the other appears to be cancer-type specific.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
In breast and colon cancer cells, Falcarindiol has been shown to induce apoptosis by triggering ER stress.[1][2][6] This is a result of the accumulation of unfolded or misfolded proteins in the ER lumen, which in turn activates the Unfolded Protein Response (UPR). Prolonged UPR activation ultimately leads to programmed cell death (apoptosis).
Key events in FAD-induced ER stress include:
-
Increased expression of GRP78 and CHOP : These are key marker proteins for ER stress.[2]
-
Splicing of XBP1 mRNA : This is another indicator of UPR activation.[2]
-
Accumulation of ubiquitinated proteins : This suggests that FAD may interfere with proteasome function, leading to the buildup of proteins destined for degradation.[2]
-
Induction of autophagy : In breast cancer cells, FAD-induced autophagy contributes to cell death caused by enhanced ER stress.[6]
Caption: FAD-induced ER Stress Pathway leading to apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
In oral squamous cell carcinoma, Falcarindiol's primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Key events in FAD-mediated inhibition of the PI3K/Akt/mTOR pathway include:
-
Dephosphorylation of PI3K, Akt, and mTOR : This inactivation of key signaling molecules disrupts downstream signaling.[5]
-
Induction of apoptosis and autophagy : Inhibition of this pro-survival pathway triggers programmed cell death and autophagy.[5]
-
Inhibition of cell proliferation, migration, and invasion : By targeting this central pathway, FAD can effectively halt key processes involved in tumor progression and metastasis.[5]
Caption: FAD's inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Falcarindiol's anti-cancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of Falcarindiol (or a vehicle control, such as DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment : Cells are treated with Falcarindiol at the desired concentrations for the indicated time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction : After treatment with Falcarindiol, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., GRP78, CHOP, p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for studying FAD's effects.
Conclusion and Future Directions
Falcarindiol demonstrates significant and selective anti-cancer activity across different cancer subtypes, primarily through the induction of ER stress-mediated apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway. The differential reliance on these pathways suggests that the molecular landscape of the cancer cell plays a crucial role in determining its sensitivity to Falcarindiol.
Further research is warranted to:
-
Elucidate the precise molecular targets of Falcarindiol within these pathways.
-
Investigate the in vivo efficacy and safety of Falcarindiol in preclinical animal models for a broader range of cancers.
-
Explore potential synergistic effects of Falcarindiol with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
This guide provides a foundational understanding of Falcarindiol's comparative effects on different cancer subtypes, offering valuable insights for researchers and professionals in the field of oncology drug development.
References
- 1. A Novel PPARγ Modulator Falcarindiol Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy contributes to falcarindiol-induced cell death in breast cancer cells with enhanced endoplasmic reticulum stress | PLOS One [journals.plos.org]
Replicating Published Findings on Smyrindiol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported biological activities of Smyrindiol, a naturally occurring furanocoumarin. While direct studies on this compound's effects on the NF-κB and Nrf2 signaling pathways are limited, this document compiles available data on its anti-inflammatory and antioxidant properties, along with information on related compounds to support further research.
Overview of this compound and its Known Biological Activities
This compound (CAS 87725-60-8) is a furanocoumarin that has been isolated from plants of the Apiaceae family, such as Smyrniopsis aucheri, and has also been found in Dorstenia turbinata and the roots of Brosimum gaudichaudii.[1] Its chemical structure has been confirmed through total synthesis.[1][2]
Published research indicates that this compound possesses anti-inflammatory and antimicrobial properties.[3] Specifically, it has been shown to inhibit the secretion of matrix metalloproteinase-2 (MMP-2), a protease associated with tumor invasion, suggesting potential applications in the study of brain tumors like glioblastoma.[3]
Data on Anti-inflammatory and Antioxidant Activities
To provide a comparative context, the following table summarizes the antioxidant and anti-inflammatory activities of extracts from Smyrnium olusatrum, a known source of furanocoumarins and other bioactive molecules.
Table 1: Antioxidant and Anti-inflammatory Activity of Smyrnium olusatrum Extracts
| Extract/Compound | Assay | IC50 / Activity | Source |
| Smyrnium olusatrum Essential Oil | Cytotoxicity (Colon Carcinoma) | 8.51 µg/ml | [3] |
| Smyrnium olusatrum Essential Oil | Cytotoxicity (Glioblastoma) | 13.35 µg/ml | [3] |
| Smyrnium olusatrum Essential Oil | Cytotoxicity (Breast Adenocarcinoma) | 14.81 µg/ml | [3] |
Note: This data pertains to extracts and not to isolated this compound. Further studies are required to determine the specific contribution of this compound to these activities.
Experimental Protocols
Detailed experimental protocols for replicating the findings on this compound's biological activity are not explicitly published. However, based on studies of related furanocoumarins and their effects on inflammatory and oxidative stress pathways, the following methodologies can be adapted.
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) are commonly used to study inflammation. For investigating effects on cancer cells, relevant cell lines (e.g., glioblastoma cell lines) should be used.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, should be added to the cell culture medium at various concentrations. A vehicle control (DMSO alone) must be included in all experiments.
NF-κB Activation Assay
-
Stimulation: Induce NF-κB activation using an inflammatory stimulus such as lipopolysaccharide (LPS).
-
Nuclear Extraction: After treatment with this compound and/or LPS, prepare nuclear extracts from the cells.
-
Western Blotting: Analyze the nuclear extracts for the presence of the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure reporter gene activity to quantify NF-κB transcriptional activity.
Nrf2 Activation Assay
-
Cell Lysis: Lyse the cells after treatment with this compound.
-
Western Blotting: Analyze the cell lysates for the expression of Nrf2 and its downstream target proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). An increase in the levels of these proteins suggests Nrf2 activation.
-
Immunofluorescence: Use immunofluorescence staining to visualize the nuclear translocation of Nrf2.
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: Measure the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
ABTS Radical Scavenging Assay: Assess the capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: General experimental workflow for investigating this compound's bioactivity.
Caption: Postulated signaling pathways for this compound's activity.
Conclusion and Future Directions
The available evidence suggests that this compound is a bioactive furanocoumarin with anti-inflammatory potential. However, there is a clear need for further research to elucidate its specific mechanisms of action, particularly its effects on the NF-κB and Nrf2 signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and conduct studies aimed at replicating and expanding upon the current knowledge of this compound's biological activities. Future investigations should focus on obtaining quantitative data, such as IC50 values for specific molecular targets, and on exploring its therapeutic potential in relevant disease models.
References
Assessing the Therapeutic Index of Furocoumarins in Animal Studies: A Comparative Guide
A Note on a Representative Stand-In: Initial literature searches for the therapeutic index of Smyrindiol did not yield specific in vivo data. To fulfill the user's request for a comparative guide, this document utilizes data for two structurally related and well-studied furocoumarins, Psoralen and Bergapten , as representative examples. This allows for a demonstration of the requested format and analysis, with the understanding that these findings are not directly transferable to this compound. Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), is included as a benchmark for comparison.
This guide provides a comparative assessment of the therapeutic index of Psoralen and Bergapten, focusing on their anti-inflammatory properties in animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Quantitative Data Summary
The therapeutic index, a ratio of a drug's toxic dose to its therapeutic dose, is a critical parameter in drug development. The following table summarizes the available acute toxicity (LD50) and anti-inflammatory efficacy (ED50) data for Psoralen, Bergapten, and the comparator drug, Indomethacin, in rodent models.
| Compound | Animal Model | Route of Administration | Acute Toxicity (LD50) | Anti-inflammatory Efficacy (ED50) | Therapeutic Index (LD50/ED50) |
| Psoralen | Rat | Oral | ~830 mg/kg | Not available | Not determinable |
| Bergapten | Mouse | Intraperitoneal | 8100 mg/kg | 2.96 mg/kg | ~2736 |
| Indomethacin | Rat | Oral | 12-15 mg/kg[1][2][3] | 10 mg/kg[4] | 1.2 - 1.5 |
Note: A higher therapeutic index suggests a wider margin of safety between the effective and toxic doses of a compound. The ED50 for Bergapten was determined in a chemically induced hyperalgesia and inflammation model in mice[5]. The ED50 for Indomethacin was determined in a carrageenan-induced paw edema model in rats[4]. The absence of a specific anti-inflammatory ED50 value for Psoralen in a comparable model prevents the calculation of its therapeutic index.
Experimental Protocols
The determination of the anti-inflammatory efficacy (ED50) of the compounds cited in this guide is commonly performed using the carrageenan-induced paw edema assay . This widely accepted animal model of acute inflammation allows for the quantitative assessment of a compound's ability to reduce swelling.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Groups: Animals are randomly assigned to several groups: a vehicle control group, a positive control group (e.g., Indomethacin), and multiple test groups receiving different doses of the compound of interest (e.g., Psoralen or Bergapten).
-
Compound Administration: The test compounds, positive control, and vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of edema for each group is calculated relative to the vehicle control group. The ED50 value, the dose that produces 50% of the maximum inhibitory effect, is then determined using dose-response curve analysis.
Below is a graphical representation of the experimental workflow.
Signaling Pathways
The anti-inflammatory effects of Psoralen, Bergapten, and Indomethacin are mediated through the modulation of distinct signaling pathways involved in the inflammatory cascade.
Psoralen and Bergapten: These furocoumarins have been shown to exert their anti-inflammatory effects by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6][7][8][9]. Bergapten has also been shown to modulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway[10]. The inhibition of these pathways leads to a downstream reduction in the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[10][11].
Indomethacin: As a classic NSAID, Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][5][12]. By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1][12].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bergamot Byproducts: A Sustainable Source to Counteract Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indometacin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Uncharted Territory of Smyrindiol Disposal: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Smyrindiol is crucial for ensuring a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of novel compounds like this compound is paramount. This document offers a comprehensive guide to its proper disposal, drawing upon best practices for chemical waste management in the absence of a specific Safety Data Sheet (SDS).
Due to the limited availability of specific safety and toxicity data for this compound, a conservative approach to its disposal is recommended. The following procedures are based on general guidelines for the disposal of laboratory chemical waste and the known properties of related coumarin compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Parameter | Inferred Hazard/Consideration |
| Acute Toxicity (Oral) | While specific data is unavailable, some coumarin derivatives are known to be harmful if swallowed. Assume moderate oral toxicity. |
| Skin Irritation | Many chemical compounds can cause skin irritation upon contact. Assume this compound may be a skin irritant. |
| Eye Irritation | Direct contact with the eyes is likely to cause irritation. |
| Aquatic Toxicity | Some related compounds are classified as toxic to aquatic life. To prevent environmental contamination, this compound should not be disposed of down the drain. |
| GHS Hazard Class | Without a specific SDS, a definitive GHS classification is not possible. However, based on related compounds, it is prudent to handle this compound as if it falls under categories such as "Acute Toxicity," "Skin Irritation," and "Hazardous to the Aquatic Environment." |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
The label should clearly state "Hazardous Waste," "this compound Waste," and the approximate quantity.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
The label should clearly state "Hazardous Waste," "this compound Waste (in [solvent name])," and the approximate concentration and volume.
-
2. Neutralization (if applicable):
-
At present, there are no established specific neutralization procedures for this compound. Therefore, direct chemical treatment by laboratory personnel is not recommended.
3. Final Disposal:
-
All this compound waste, both solid and liquid, must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.
-
Provide the EHS department with as much information as possible about the waste, including the name of the compound and any known or suspected hazards.
-
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, fostering a culture of safety and responsibility within the scientific community.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
